molecular formula C9H9BO2 B1396704 3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 952149-27-8

3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B1396704
CAS No.: 952149-27-8
M. Wt: 159.98 g/mol
InChI Key: URUNFBSBXUCCAN-UHFFFAOYSA-N
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Description

3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol is a useful research compound. Its molecular formula is C9H9BO2 and its molecular weight is 159.98 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-ethenyl-1-hydroxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6,9,11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUNFBSBXUCCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2C(O1)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728894
Record name 3-Ethenyl-2,1-benzoxaborol-1(3H)-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952149-27-8
Record name 3-Ethenyl-2,1-benzoxaborol-1(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethenyl-1-hydroxy-3H-2,1-benzoxaborole (CAS 952149-27-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-ethenyl-1-hydroxy-3H-2,1-benzoxaborole, a member of the promising benzoxaborole class of compounds. This document is intended to serve as a technical resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry.

Introduction: The Significance of the Benzoxaborole Scaffold

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique chemical properties and diverse biological activities. The core structure, a fusion of a benzene ring and an oxaborole ring, imparts favorable physicochemical and drug-like properties. Benzoxaborole derivatives have demonstrated a wide spectrum of therapeutic potential, including antifungal, antibacterial, antiviral, anti-parasitic, and anti-inflammatory activities. The vacant p-orbital of the boron atom allows for reversible covalent interactions with biological nucleophiles, a key feature in their mechanism of action, often involving enzyme inhibition.

3-Ethenyl-1-hydroxy-3H-2,1-benzoxaborole (also known as 3-Vinylbenzo[c]oxaborol-1(3H)-ol) is a derivative that incorporates a reactive vinyl group, offering a versatile handle for further chemical modifications and potential applications in polymer chemistry and as a building block in complex molecule synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-ethenyl-1-hydroxy-3H-2,1-benzoxaborole is essential for its effective application in research and development.

PropertyValueSource
CAS Number 952149-27-8
Chemical Name 3-ethenyl-1-hydroxy-3H-2,1-benzoxaborole
Synonyms 3-Vinylbenzo[c]oxaborol-1(3H)-ol
Molecular Formula C₉H₉BO₂
Molecular Weight 159.98 g/mol
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water is expected.General knowledge
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents.General knowledge

Synthesis and Chemical Reactions

The synthesis of 3-ethenyl-1-hydroxy-3H-2,1-benzoxaborole can be approached through established methods for benzoxaborole synthesis, with specific modifications to introduce the vinyl group. A plausible and widely used method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

This approach involves the coupling of a suitable halogenated benzoxaborole precursor with a vinylboron reagent.

Experimental Protocol: Synthesis of 3-Ethenyl-1-hydroxy-3H-2,1-benzoxaborole

The following is a generalized, step-by-step methodology based on established Suzuki-Miyaura coupling procedures for similar compounds.

  • Step 1: Synthesis of a 3-Halo-2,1-benzoxaborole Precursor.

    • This precursor can be synthesized from the corresponding 2-bromo-6-halotoluene. The reaction typically involves oxidation of the methyl group to a carboxylic acid, followed by reduction to the alcohol, and subsequent cyclization with a boronic acid.

  • Step 2: Suzuki-Miyaura Cross-Coupling.

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the 3-halo-2,1-benzoxaborole precursor in a suitable solvent system, such as a mixture of toluene and water.

    • Add a vinylboronic acid derivative (e.g., potassium vinyltrifluoroborate or a vinylboronic acid pinacol ester).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

    • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-ethenyl-1-hydroxy-3H-2,1-benzoxaborole.

Diagram of the Proposed Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Purification cluster_end Final Product Halogenated Benzoxaborole Halogenated Benzoxaborole Reaction Vessel Toluene/Water Pd Catalyst Base Halogenated Benzoxaborole->Reaction Vessel Vinylboron Reagent Vinylboron Reagent Vinylboron Reagent->Reaction Vessel Aqueous Workup Aqueous Workup Reaction Vessel->Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Target Molecule 3-Ethenyl-1-hydroxy-3H-2,1-benzoxaborole Column Chromatography->Target Molecule

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Mechanism of Action and Biological Significance

The biological activity of benzoxaboroles is largely attributed to the electrophilic nature of the boron atom. This allows for the formation of a reversible covalent bond with nucleophilic residues, such as the hydroxyl group of serine or the diol moieties of saccharides.

Enzyme Inhibition

A primary mechanism of action for many bioactive benzoxaboroles is the inhibition of essential enzymes. For instance, some benzoxaboroles are potent inhibitors of leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria and fungi. By binding to the enzyme's active site, the benzoxaborole moiety can disrupt the catalytic cycle, leading to cell death. Another important target is phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. Inhibition of PDE4 by certain benzoxaboroles leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines.

Diagram of a Potential Enzyme Inhibition Mechanism:

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Reversible Covalent Complex Enzyme Enzyme Ser-OH Complex Enzyme-Inhibitor Complex Ser-O-B Enzyme:port->Complex Reversible Covalent Bond Benzoxaborole 3-Ethenyl-1-hydroxy-3H-2,1-benzoxaborole B-OH Benzoxaborole->Complex

Caption: Reversible covalent inhibition of a serine hydrolase.

While the specific biological targets of 3-ethenyl-1-hydroxy-3H-2,1-benzoxaborole have not been extensively reported, its structural similarity to other bioactive benzoxaboroles suggests it could be a valuable lead compound for the development of novel therapeutics. The vinyl group provides a point for further derivatization to optimize potency and selectivity against various enzymatic targets.

Applications in Drug Development and Research

The benzoxaborole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes 3-ethenyl-1-hydroxy-3H-2,1-benzoxaborole an attractive starting point for drug discovery programs.

  • Antimicrobial Drug Discovery: Given the proven efficacy of other benzoxaboroles as antifungal and antibacterial agents, this compound could be explored for its activity against a range of pathogens.

  • Anti-inflammatory Agents: As a potential PDE4 inhibitor, it could be investigated for the treatment of inflammatory skin conditions like psoriasis and atopic dermatitis.

  • Antiparasitic Drug Development: The benzoxaborole class has shown promise in treating parasitic diseases such as human African trypanosomiasis.

  • Organic Synthesis: The vinyl group makes it a useful building block in various organic reactions, including Diels-Alder reactions and as a monomer for polymerization.

Conclusion and Future Directions

3-Ethenyl-1-hydroxy-3H-2,1-benzoxaborole is a compound with significant potential in both medicinal chemistry and organic synthesis. While detailed experimental data on its specific properties are still emerging, the well-established chemistry and biology of the benzoxaborole class provide a strong foundation for its further investigation. Future research should focus on the full characterization of its physicochemical properties, the development of optimized and scalable synthetic routes, and the exploration of its biological activity against a diverse panel of therapeutic targets. The insights gained from such studies will be invaluable for unlocking the full potential of this versatile molecule.

References

  • Due to the limited availability of specific peer-reviewed literature for CAS 952149-27-8 at the time of this writing, the references provided are to general reviews and methodologies relevant to the benzoxaborole class of compounds.
  • Title: The synthesis of benzoxaboroles and their applications in medicinal chemistry. Source: Science China Chemistry URL: [Link]

  • Title: Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Source: Chemical Reviews URL: [Link]

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal URL: [Link]

  • Title: Organoborane coupling reactions (Suzuki coupling). Source: Proceedings of the Japan Academy, Series B, Physical and Biological Sciences URL: [Link]

An In-depth Technical Guide to the Characterization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylbenzo[c]oxaborol-1(3H)-ol, a member of the versatile benzoxaborole family, is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development.[1][2] Its unique structural features, particularly the presence of a vinyl group, offer opportunities for further functionalization and covalent interactions with biological targets. This guide provides a comprehensive overview of the essential analytical techniques and expected outcomes for the thorough characterization of this promising molecule.

Introduction: The Significance of 3-Vinylbenzo[c]oxaborol-1(3H)-ol

Benzoxaboroles have emerged as a privileged scaffold in drug discovery, with several derivatives already in clinical use for treating a range of conditions, from fungal infections to inflammatory diseases.[3][4] The core benzoxaborole structure, featuring a boron atom integrated into a bicyclic system, imparts unique chemical and biological properties.[2] The introduction of a vinyl substituent at the 3-position of the oxaborole ring in 3-Vinylbenzo[c]oxaborol-1(3H)-ol (Figure 1) presents a reactive handle for various chemical transformations, including Michael additions and polymerization reactions. This functionality is of particular interest to drug development professionals for the design of covalent inhibitors and novel biomaterials. A thorough and precise characterization of this molecule is paramount to ensure its quality, understand its reactivity, and unlock its full therapeutic potential.

Figure 1: Chemical Structure of 3-Vinylbenzo[c]oxaborol-1(3H)-ol

Caption: Structure of 3-Vinylbenzo[c]oxaborol-1(3H)-ol (CAS: 952149-27-8).

Physicochemical Properties

A foundational aspect of characterizing any chemical entity is the determination of its fundamental physicochemical properties. These parameters are critical for downstream applications, including formulation development and quality control.

PropertyValueSource
CAS Number 952149-27-8[5]
Molecular Formula C₉H₉BO₂[5]
Molecular Weight 159.98 g/mol [5]
Physical State Typically a solid at room temperatureSupplier Information
Solubility Soluble in common organic solvents such as DMSO, methanol, and chloroform. Limited solubility in water.General knowledge based on similar benzoxaborole structures.
Melting Point Not explicitly reported in the literature. Expected to be in the range of other substituted benzoxaboroles.Inferred from related compounds.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of 3-Vinylbenzo[c]oxaborol-1(3H)-ol. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. For 3-Vinylbenzo[c]oxaborol-1(3H)-ol, both ¹H and ¹³C NMR are essential.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Expected Chemical Shifts (δ) in CDCl₃:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (4H)7.0 - 7.8m4H
Vinyl CH (1H)5.8 - 6.2ddd1H
Vinyl CH₂ (2H)5.0 - 5.5m2H
Oxaborole CH (1H)4.9 - 5.3m1H
B-OH (1H)Broad singlets (br)1H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all the unique carbon atoms in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

Carbon AtomsChemical Shift (ppm)
Aromatic120 - 150
Vinyl CH130 - 140
Vinyl CH₂115 - 125
Oxaborole CH70 - 80

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 3-Vinylbenzo[c]oxaborol-1(3H)-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Figure 2: NMR Characterization Workflow

Caption: A streamlined workflow for the NMR characterization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3200 - 3600Broad, Strong
C-H (aromatic)3000 - 3100Medium
C=C (vinyl)1630 - 1680Medium
C=C (aromatic)1450 - 1600Medium to Strong
B-O1310 - 1380Strong
C-O1000 - 1300Strong

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Expected Mass-to-Charge Ratio (m/z):

  • [M+H]⁺ (for ESI): 161.0714 (Calculated for C₉H₁₀BO₂⁺)

  • [M]⁺ (for EI): 160.0640 (Calculated for C₉H₉BO₂⁺)

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass analyzer is calibrated to provide high mass accuracy.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

Chemical Reactivity and Stability

Understanding the chemical reactivity and stability of 3-Vinylbenzo[c]oxaborol-1(3H)-ol is crucial for its handling, storage, and application in drug design.

  • Reactivity of the Vinyl Group: The vinyl group is susceptible to a variety of reactions, including addition reactions (e.g., Michael addition), polymerization, and cross-coupling reactions. This provides a versatile handle for further chemical modification.

  • Lewis Acidity of Boron: The boron atom in the benzoxaborole ring is a Lewis acid, allowing it to interact with Lewis bases. This property is fundamental to the biological activity of many benzoxaboroles.[2]

  • Stability: Benzoxaboroles are generally stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing or reducing agents should be avoided. Stability studies under various pH and temperature conditions are recommended for pharmaceutical development.

Conclusion

The comprehensive characterization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol using a combination of physicochemical and spectroscopic techniques is essential for its successful application in research and drug development. The methodologies outlined in this guide provide a robust framework for confirming the identity, purity, and structural integrity of this valuable synthetic building block. Adherence to these analytical principles will ensure the generation of reliable and reproducible data, paving the way for the exploration of its full therapeutic potential.

References

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  • 3H-benzo[c][3][6]oxaborol-1-ol and its important derivatives with antimicrobial activity. (URL not available)

  • 3-Vinylbenzo[c][3][6]oxaborol-1(3H)-ol - 北京欣恒研科技有限公司. (URL not available)

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  • The synthesis of benzoxaboroles and their applications in medicinal chemistry - ResearchG
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  • Oxaborole | Sigma-Aldrich. (URL not available)
  • Benzoxaborole Derivatives | Heterocyclic Pharmaceutical Intermediates - MySkinRecipes. (URL not available)
  • Boric Acids - Ambeed.com. (URL not available)
  • This reference is not available in the provided search results.
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Public
  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC - PubMed Central. (URL not available)
  • Benzoboroxoles: Synthesis and applications in medicinal chemistry - ResearchG
  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - NIH. (URL not available)
  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - NIH. (URL not available)
  • 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol - PubChem. (URL not available)
  • 6-aMinobenzo[c][3][6]oxaborol-1(3H)-ol | 117098-94-9 - ChemicalBook. (URL not available)

  • Benzoxaborole Derivatives | Heterocyclic Pharmaceutical Intermedi
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  • Analysis of the NMR spectra of 1,2,4-trichlorobenzene and methyl vinyl ketone. (URL not available)
  • VINYL BENZOATE(769-78-8) 1H NMR spectrum - ChemicalBook. (URL not available)

Sources

The Emergence of 3-Vinylbenzo[c]oxaborol-1(3H)-ol Derivatives: A Technical Guide to a New Frontier in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxaborole scaffold has cemented its role as a privileged structure in modern medicinal chemistry, leading to the development of FDA-approved drugs such as the antifungal Tavaborole and the anti-inflammatory Crisaborole. This technical guide delves into a promising, yet underexplored, subclass: 3-Vinylbenzo[c]oxaborol-1(3H)-ol derivatives and their analogues. We will dissect the synthetic rationale, explore the mechanistic basis of their biological activity, and provide detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic interventions, particularly in the arena of enzyme inhibition.

The Benzoxaborole Core: A Nexus of Stability and Reactivity

The therapeutic success of benzoxaboroles stems from a unique combination of chemical properties. Structurally, they are cyclic esters of 2-(hydroxymethyl)phenylboronic acid. The boron atom, with its vacant p-orbital, acts as a Lewis acid, a feature central to their mechanism of action.[1] Unlike many acyclic boronic acids, the benzoxaborole ring system offers enhanced stability and favorable pharmacokinetic properties, contributing to their low biotoxicity and suitability as drug candidates.[2][3]

The key to their biological activity is the ability of the boron atom to form reversible, yet stable, covalent bonds with nucleophilic residues in the active sites of target enzymes.[1] This interaction often involves the formation of a tetrahedral boronate species, which can act as a transition-state analogue, effectively inhibiting the enzyme's catalytic function.[4]

Strategic Synthesis of 3-Substituted Benzoxaboroles

The introduction of substituents at the C3 position of the benzoxaborole ring opens up vast chemical space for modulating potency, selectivity, and pharmacokinetic profiles. The parent 3-unsubstituted ring is readily accessible, but the true challenge and opportunity lie in the stereocontrolled synthesis of C3-functionalized analogues.

The Gateway Precursor: 2-Formylphenylboronic Acid

Most efficient synthetic routes to C3-substituted benzoxaboroles, including vinyl analogues, commence with 2-formylphenylboronic acid. This precursor serves as an electrophilic handle, allowing for the crucial carbon-carbon bond formation at the future C3 position, which then undergoes spontaneous cyclization to form the benzoxaborole ring.

Key Synthetic Strategy: The Morita-Baylis-Hillman (MBH) Reaction

A particularly elegant and powerful method for installing a vinylogous substituent at the C3 position is the Morita-Baylis-Hillman (MBH) reaction.[5][6] This reaction forges a carbon-carbon bond between an activated alkene and an electrophile—in this case, 2-formylphenylboronic acid—catalyzed by a nucleophilic amine or phosphine.[3][7]

The significance of this approach was recently highlighted in the enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles, which are potent inhibitors of carbapenemase enzymes.[2][7] This demonstrates the utility of the MBH reaction in creating chiral, densely functionalized benzoxaboroles with significant therapeutic potential.

MBH_Reaction cluster_reactants Starting Materials Start_Boronic_Acid 2-Formylphenylboronic Acid Intermediate Zwitterionic Intermediate Start_Boronic_Acid->Intermediate + Alkene Activated_Alkene Activated Alkene (e.g., Acrylate) Catalyst Nucleophilic Catalyst (e.g., DABCO) Catalyst->Intermediate Product 3-Vinylbenzo[c]oxaborol-1(3H)-ol Analogue Intermediate->Product Intramolecular Cyclization

Caption: Generalized Morita-Baylis-Hillman (MBH) reaction workflow.

Protocol 1: Generalized Synthesis of 3-(α-Acrylate) Benzoxaboroles via MBH Reaction

Causality: This protocol is based on the principles of the MBH reaction, designed to create a C3-substituted benzoxaborole by reacting the aldehyde of 2-formylphenylboronic acid with an activated alkene. The use of a chiral catalyst allows for asymmetric synthesis, which is crucial for optimizing interactions with chiral biological targets.[7]

Materials:

  • 2-Formylphenylboronic acid derivative (1.0 equiv)

  • Activated alkene (e.g., hexafluoroisopropyl acrylate, 1.5 equiv)

  • Chiral bifunctional catalyst (e.g., tertiary amine-carbamate, 10 mol%)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 2-formylphenylboronic acid derivative and the chiral catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Add the activated alkene to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can be long, often exceeding 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the desired 3-substituted benzoxaborole.

  • Verify the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. Enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting aldehyde proton in ¹H NMR and the appearance of signals corresponding to the vinyl group and the newly formed stereocenter. The final validation comes from mass spectrometry confirming the expected molecular weight of the cyclized product.

Alternative Synthetic Route: The Barbier Reaction

The Barbier reaction offers another pathway to C3-substituted benzoxaboroles.[8] This one-pot reaction involves the reaction of a halide with a carbonyl compound in the presence of a metal, such as magnesium or zinc. For the synthesis of a 3-vinyl analogue, vinyl bromide could be reacted with 2-formylphenylboronic acid in the presence of a suitable metal. While potentially less controlled stereochemically than the asymmetric MBH reaction, it provides a straightforward method for generating these scaffolds.

Mechanism of Action: Covalent Inhibition of Serine-β-Lactamases

A primary and highly relevant biological target for benzoxaborole derivatives, including the 3-vinyl analogues, are β-lactamase enzymes.[4][9] These enzymes are a major cause of bacterial resistance to β-lactam antibiotics like penicillins and carbapenems.[10][11]

Boronic acid-based inhibitors function as transition-state analogues.[4] The Lewis acidic boron atom is attacked by the nucleophilic serine residue (e.g., Ser70 in many Class A β-lactamases) in the enzyme's active site. This forms a stable, covalent, tetrahedral boronate adduct, which mimics the high-energy tetrahedral intermediate formed during the hydrolysis of a β-lactam antibiotic.[12] This effectively traps the enzyme, rendering it inactive and restoring the efficacy of the co-administered antibiotic.

The 3-(α-acrylic acid) benzoxaboroles were specifically designed to mimic the "anchoring" pharmacophore features of carbapenem antibiotics, enhancing their affinity and inhibitory potency against carbapenemases like KPC-2 and OXA-48.[7][13]

MOA Enzyme β-Lactamase Active Site (with Nucleophilic Ser-OH) Transition_State Tetrahedral Boronate Adduct (Covalent Complex) Enzyme->Transition_State Nucleophilic Attack by Serine-OH Benzoxaborole 3-Vinylbenzoxaborole (Lewis Acidic Boron) Benzoxaborole->Transition_State Inhibition Enzyme Inhibition Restoration of Antibiotic Activity Transition_State->Inhibition

Caption: Mechanism of β-lactamase inhibition by benzoxaboroles.

Structure-Activity Relationships (SAR) and Future Directions

While specific SAR data for 3-vinylbenzoxaborol-1(3H)-ol is not yet extensively published, we can extrapolate from related series to guide future drug design.

Substitution PositionObservationImplication for Design
C3-Position Introduction of an amino group often leads to a decrease in antifungal activity compared to the unsubstituted parent.[3]The nature of the C3 substituent is critical. Vinyl or acrylate groups, as seen in β-lactamase inhibitors, appear promising for targeting specific enzyme active sites.[7]
Benzene Ring A fluorine atom at the position para to the boron atom (C5 or C6 depending on numbering) generally enhances antifungal and antibacterial activity.[3]Halogen substitution on the aromatic ring is a viable strategy to increase potency.
C3-Stereochemistry Enantiomers of 3-(α-acrylic acid) benzoxaboroles show differential inhibitory activity against various carbapenemases.[7]Asymmetric synthesis is crucial for developing selective and potent inhibitors.

Future Directions: The 3-vinyl group is not merely a structural placeholder; it is a reactive handle. It can serve as a Michael acceptor or participate in various cycloaddition reactions, opening avenues for:

  • Covalent Targeting: The vinyl group could potentially react with other nucleophilic residues (e.g., cysteine) in or near the active site, leading to irreversible inhibition.

  • PROTAC Development: The vinyl moiety could be used as a chemical linker to attach an E3 ligase-recruiting ligand, creating a proteolysis-targeting chimera (PROTAC) for the targeted degradation of pathogenic proteins.

  • Click Chemistry: Functionalization of the vinyl group would allow for the application of click chemistry to attach imaging agents or other functionalities.

Conclusion

3-Vinylbenzo[c]oxaborol-1(3H)-ol derivatives and their analogues represent a compelling class of compounds for modern drug discovery. Their synthesis, accessible through powerful organic reactions like the Morita-Baylis-Hillman, allows for the creation of structurally diverse and stereochemically complex molecules. Their demonstrated potential as broad-spectrum β-lactamase inhibitors highlights their promise in combating antimicrobial resistance. The unique reactivity of the vinyl group offers exciting possibilities for developing next-generation covalent therapeutics and chemical probes. Further exploration of this specific scaffold is highly warranted and is poised to yield novel and effective therapeutic agents.

References

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An In-depth Technical Guide to the Antimicrobial Properties of the Benzoxaborole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Class of Antimicrobials

Introduction

The relentless challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. Among the promising classes of compounds that have emerged, the benzoxaboroles, a group of boron-containing heterocycles, have garnered significant attention.[1] Their unique chemical structure and mechanism of action set them apart from conventional antimicrobial agents. This guide provides a comprehensive technical overview of the antimicrobial properties of the benzoxaborole scaffold, with a particular focus on its well-characterized antifungal applications. While the specific compound "3-Vinylbenzo[c]oxaborol-1(3H)-ol" was the initial point of inquiry, a thorough review of the scientific literature indicates that this particular derivative is not extensively characterized. Therefore, this guide will focus on the core benzoxaborole structure and its derivatives, such as the FDA-approved antifungal agent tavaborole (formerly AN2690), to provide a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.[2][3]

The benzoxaborole core, characterized by a bicyclic structure containing a boronic acid integrated into an oxaborole ring, has proven to be a versatile scaffold for designing potent and selective inhibitors of various enzymes.[1] This versatility has led to the development of compounds with a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][4]

The Unique Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

The primary antimicrobial, and particularly antifungal, mechanism of action for many benzoxaboroles is the targeted inhibition of a crucial enzyme in protein synthesis: leucyl-tRNA synthetase (LeuRS).[2][5][6] This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins.

The key to the inhibitory action of benzoxaboroles lies in the electrophilic nature of the boron atom within the oxaborole ring. This boron atom forms a covalent bond with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu, creating a stable adduct that becomes trapped in the editing site of the LeuRS enzyme.[4] This "oxaborole tRNA trapping" (OBORT) mechanism effectively sequesters the tRNALeu, preventing it from participating in protein synthesis.[7][8] The depletion of functional leucyl-tRNA leads to the cessation of protein production, ultimately resulting in fungal cell death.[5][6]

This mechanism is highly specific to the fungal enzyme, with a significantly lower affinity for the human cytoplasmic LeuRS, which contributes to the favorable safety profile of these compounds.[9]

Figure 1: Oxaborole tRNA Trapping (OBORT) Mechanism cluster_0 Fungal Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) Adduct Trapped Adduct (Benzoxaborole-tRNA-Leu) LeuRS->Adduct Forms Stable Adduct tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Binds to LeuRS Benzoxaborole Benzoxaborole (e.g., Tavaborole) Benzoxaborole->LeuRS Enters Editing Site Protein_Synthesis Protein Synthesis Adduct->Protein_Synthesis Inhibition Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Leads to

Figure 1: Oxaborole tRNA Trapping (OBORT) Mechanism

Spectrum of Antimicrobial Activity

Benzoxaboroles have demonstrated a broad spectrum of antifungal activity, particularly against dermatophytes, which are fungi that cause infections of the skin, hair, and nails.[3] Tavaborole, for instance, is effective against Trichophyton rubrum and Trichophyton mentagrophytes, the primary causative agents of onychomycosis (toenail fungal infections).[9] The activity of benzoxaboroles is not limited to dermatophytes; they have also shown efficacy against yeasts like Candida albicans and some molds.[9]

The following table summarizes the in vitro antifungal activity of tavaborole against a range of fungal pathogens.

Fungal SpeciesTypeMIC Range (µg/mL)
Trichophyton rubrumDermatophyte1 - 8
Trichophyton mentagrophytesDermatophyte1 - 8
Epidermophyton floccosumDermatophyte≤0.5
Microsporum canisDermatophyte2
Candida albicansYeast1
Aspergillus fumigatusMold0.25

Data sourced from in vitro studies.[9]

While the primary focus has been on their antifungal properties, some benzoxaborole derivatives also exhibit antibacterial activity. Further research is ongoing to explore their potential against a wider range of microbial pathogens.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental experiment to quantify the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for this purpose.

Step-by-Step Methodology for Broth Microdilution MIC Assay

Objective: To determine the MIC of a benzoxaborole compound against a specific fungal or bacterial strain.

Materials:

  • Benzoxaborole compound

  • Target microorganism (e.g., Candida albicans)

  • Appropriate sterile broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Sterile diluent (e.g., DMSO for the compound, saline for the inoculum)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the benzoxaborole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • This stock solution will be used to prepare the serial dilutions.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • In the first column, add 200 µL of broth.

  • Serial Dilution of the Compound:

    • Add a calculated amount of the compound stock solution to the first well of each row to achieve the desired starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last well.

  • Preparation of Inoculum:

    • Grow the target microorganism in the appropriate broth to the logarithmic phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to a specific cell density.

    • Dilute this standardized inoculum in broth to the final required concentration (e.g., 5 x 105 CFU/mL for bacteria).

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and a further two-fold dilution of the compound concentrations.

  • Controls:

    • Positive Control (Growth Control): A well containing only broth and the inoculum (no compound).

    • Negative Control (Sterility Control): A well containing only broth (no compound, no inoculum).

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 35°C for 24-48 hours).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the benzoxaborole compound at which no visible growth is observed.

Figure 2: Workflow for MIC Determination via Broth Microdilution cluster_workflow MIC Determination Workflow prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilution of Compound prep_compound->serial_dilution prep_plate Prepare 96-Well Plate with Broth prep_plate->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Record MIC incubate->read_results

Figure 2: Workflow for MIC Determination via Broth Microdilution

Synthesis Overview and Structure-Activity Relationships

The synthesis of the benzoxaborole scaffold can be achieved through various synthetic routes. A common approach involves the reaction of a (2-formylphenyl)boronic acid with a corresponding amine, which can lead to the formation of 3-amino-benzoxaboroles.[8]

Figure 3: General Synthesis of 3-Amino-Benzoxaboroles start_material1 (2-formylphenyl)boronic acid reaction Reaction in Diethyl Ether start_material1->reaction start_material2 Amine (R-NH2) start_material2->reaction product 3-Amino-Benzoxaborole reaction->product

Figure 3: General Synthesis of 3-Amino-Benzoxaboroles

Structure-activity relationship (SAR) studies have provided valuable insights into the optimization of the antimicrobial properties of benzoxaboroles. For instance, the presence of a fluorine atom at the 5-position of the benzoxaborole ring, as seen in tavaborole, has been shown to enhance antifungal activity.[8] The nature of the substituent at the 3-position also significantly influences the compound's potency and spectrum of activity.[8] These studies are crucial for the rational design of new benzoxaborole derivatives with improved therapeutic profiles.

Conclusion

The benzoxaborole scaffold represents a significant advancement in the field of antimicrobial drug discovery. Their novel mechanism of action, targeting the essential enzyme leucyl-tRNA synthetase, provides a powerful tool against fungal pathogens, including those resistant to existing therapies. The clinical success of tavaborole for the treatment of onychomycosis underscores the therapeutic potential of this class of compounds.[3] Ongoing research into the synthesis and evaluation of new benzoxaborole derivatives continues to expand their potential applications against a broader range of microbial diseases. For drug development professionals, the unique chemistry of the boron atom offers a fertile ground for the design of next-generation antimicrobial agents.

References

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Unlocking the Anti-Inflammatory Potential of Vinylbenzoxaboroles: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Chronic inflammatory diseases represent a significant global health burden, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. The benzoxaborole scaffold, a boron-heterocyclic class of compounds, has emerged as a promising foundation for the design of new anti-inflammatory drugs. This technical guide provides an in-depth exploration of the anti-inflammatory potential of a key subclass, vinylbenzoxaboroles. We will dissect the core mechanism of action centered on phosphodiesterase 4 (PDE4) inhibition, detail the subsequent modulation of critical downstream signaling pathways such as NF-κB and MAPK, and provide validated, step-by-step experimental protocols for assessing their therapeutic activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this unique chemical class.

Introduction: The Benzoxaborole Advantage in Inflammation

Inflammation is a fundamental biological process, but its dysregulation leads to chronic conditions like atopic dermatitis, psoriasis, and rheumatoid arthritis.[1][2] A primary goal in modern drug discovery is to selectively target key nodes within the inflammatory cascade.[3][4] Benzoxaboroles are distinguished by the incorporation of a boron atom into their heterocyclic ring structure. This unique boron chemistry confers several advantages, including low molecular weight, which facilitates skin penetration for topical applications, and the ability to form stable, reversible covalent bonds with enzymatic targets.[5][6] One of the most successful benzoxaboroles, crisaborole (formerly AN2728), a non-steroidal topical treatment for atopic dermatitis, validates the therapeutic potential of this chemical class.[6][7][8][9]

Core Mechanism of Action: Selective PDE4 Inhibition

The primary anti-inflammatory mechanism of vinylbenzoxaboroles, exemplified by crisaborole, is the inhibition of phosphodiesterase 4 (PDE4).[7][8][10][11]

2.1 The Role of PDE4 in Inflammation PDE4 is an enzyme that specifically hydrolyzes and degrades cyclic adenosine monophosphate (cAMP), a critical intracellular second messenger.[7][12] In immune and inflammatory cells, elevated cAMP levels are associated with the suppression of pro-inflammatory mediators. By degrading cAMP, overactive PDE4 enzymes diminish this natural anti-inflammatory brake, leading to the increased production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-12, IL-23), and interferon-gamma (IFN-γ).[5][7][8][13]

2.2 Vinylbenzoxaborole-Mediated PDE4 Inhibition Vinylbenzoxaboroles act as potent inhibitors of PDE4, particularly the PDE4B isoform, which is heavily implicated in inflammation.[8][11] The boron atom in the benzoxaborole structure is key to this interaction, binding within the enzyme's active site.[14] By inhibiting PDE4, these compounds prevent the breakdown of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and modulates downstream targets to suppress the inflammatory response.[5][14] This targeted action effectively reduces the production of pro-inflammatory cytokines, alleviating the signs and symptoms of inflammatory conditions.[3][5][7]

PDE4_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Pro-inflammatory Stimulus Receptor AC Adenylate Cyclase Receptor->AC activates ATP ATP cAMP cAMP AC->cAMP converts ATP to PDE4 PDE4 cAMP->PDE4 PKA PKA (Active) cAMP->PKA activates AMP AMP PDE4->AMP degrades cAMP to Vinylbenzoxaborole Vinylbenzoxaborole Vinylbenzoxaborole->PDE4 INHIBITS Downstream Inhibition of NF-κB & MAPK Pathways PKA->Downstream leads to

Caption: Mechanism of Vinylbenzoxaborole PDE4 Inhibition.

Modulation of Downstream Inflammatory Signaling Pathways

The increase in cAMP initiated by PDE4 inhibition has profound effects on the master regulators of inflammation: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][15]

3.1 Inhibition of the NF-κB Pathway The NF-κB transcription factor is a central mediator of inflammatory gene expression.[16] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB.[16][17] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, freeing NF-κB to translocate to the nucleus and activate the transcription of genes encoding cytokines, chemokines, and other inflammatory molecules.[16][17][18] The cAMP/PKA pathway, activated by vinylbenzoxaboroles, can interfere with this process, ultimately suppressing the activation of NF-κB and reducing the expression of inflammatory genes.[19]

3.2 Modulation of MAPK Pathways MAPK pathways (including p38, ERK1/2, and JNK) are crucial signaling cascades that regulate cellular processes like inflammation, proliferation, and apoptosis.[][21] The p38 MAPK pathway, in particular, is strongly associated with the production of inflammatory cytokines like TNF-α.[22] Evidence suggests that elevated cAMP can exert inhibitory effects on the p38 MAPK pathway, providing another mechanism by which vinylbenzoxaboroles can dampen the inflammatory response.[15][23]

Signaling_Pathways cluster_upstream Upstream Events cluster_nfkb NF-κB Pathway cluster_mapk p38 MAPK Pathway VBO Vinylbenzoxaborole PDE4 PDE4 VBO->PDE4 inhibits cAMP_PKA ↑ cAMP → PKA Activation PDE4->cAMP_PKA degrades cAMP IKK IKK Complex cAMP_PKA->IKK INHIBITS MAP3K MAP3K cAMP_PKA->MAP3K INHIBITS IkB_NFkB IκB-NFκB (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB_Active NF-κB (Active) IkB_NFkB->NFkB_Active releases Nucleus_NFkB Nuclear Translocation & Inflammatory Gene Expression NFkB_Active->Nucleus_NFkB MAP2K MAP2K MAP3K->MAP2K p38 p38 MAPK (Active) MAP2K->p38 Cytokine_Prod Pro-inflammatory Cytokine Production p38->Cytokine_Prod

Caption: Downstream effects on NF-κB and MAPK pathways.

Experimental Validation: Protocols and Methodologies

Evaluating the anti-inflammatory potential of novel vinylbenzoxaborole candidates requires a systematic approach using validated in vitro and in vivo models.[24][25]

4.1 Data Presentation: Cytokine Inhibition Profile

The efficacy of a lead compound can be quantified by its half-maximal inhibitory concentration (IC50) against the production of various cytokines.

TargetIC50 (µM)Source
PDE40.49[26]
TNF-α0.54[26]
IL-20.61[26]
IFN-γ0.83[26]
IL-52.4[26]
IL-105.3[26]
Table 1: Representative IC50 values for Crisaborole (AN-2728) against PDE4 and cytokine release from peripheral blood mononuclear cells (PBMCs). Data demonstrates potent inhibition of key pro-inflammatory mediators.

4.2 Experimental Protocols

4.2.1 Protocol: In Vitro Cytokine Release Assay in Human PBMCs This assay is a cornerstone for initial screening, assessing a compound's ability to suppress cytokine production in primary human immune cells.[27]

  • Objective: To quantify the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Cell Plating: Resuspend cells in RPMI-1640 medium supplemented with 10% FBS and plate at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • Compound Treatment: Prepare serial dilutions of the vinylbenzoxaborole test compound in DMSO and add to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., dexamethasone). Incubate for 1 hour at 37°C, 5% CO2.

    • Stimulation: Add LPS (from E. coli, final concentration 1 µg/mL) to all wells except the unstimulated control.

    • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

    • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

    • Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the vehicle control and determine the IC50 value.

4.2.2 Protocol: In Vivo Carrageenan-Induced Paw Edema Model This is a standard and well-characterized model for evaluating the acute anti-inflammatory activity of a compound in vivo.[28][29][30]

  • Objective: To assess the ability of a topically or orally administered vinylbenzoxaborole to reduce acute inflammation in a rat model.

  • Methodology:

    • Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week.

    • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., oral indomethacin 10 mg/kg), and Test Compound groups (multiple doses).

    • Compound Administration: Administer the test compound either orally (p.o.) via gavage or topically to the right hind paw 60 minutes before the carrageenan injection. The vehicle control group receives the vehicle alone.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

    • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Experimental_Workflow A Compound Synthesis (Vinylbenzoxaborole Library) B In Vitro Screening: PDE4 Enzyme Inhibition Assay A->B C In Vitro Cellular Assay: LPS-Stimulated PBMC/Macrophage (Cytokine Release - ELISA) B->C D Mechanism of Action Studies: Western Blot for p-p38, p-IκBα C->D Confirm Target Engagement E In Vivo Acute Model: Carrageenan Paw Edema C->E Assess Efficacy F In Vivo Chronic/Disease Model: (e.g., Atopic Dermatitis Model) E->F G Lead Optimization F->G

Caption: A typical preclinical screening workflow.

Conclusion and Future Perspectives

Vinylbenzoxaboroles represent a validated and highly promising class of non-steroidal anti-inflammatory agents. Their well-defined mechanism of action, centered on the selective inhibition of PDE4 and subsequent down-regulation of the NF-κB and MAPK signaling pathways, provides a strong rationale for their therapeutic use. The success of crisaborole in the topical treatment of atopic dermatitis paves the way for the development of new analogs targeting a wider range of inflammatory and autoimmune diseases.[7][31] Future research should focus on optimizing the selectivity for PDE4 subtypes to potentially enhance the therapeutic window and minimize side effects, as well as exploring systemic applications for this versatile boron-based scaffold.

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Stability and Storage of 3-Vinylbenzo[c]oxaborol-1(3H)-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Vinylbenzo[c]oxaborol-1(3H)-ol, a key building block for researchers, scientists, and drug development professionals. The unique bifunctional nature of this molecule, featuring a reactive vinyl group appended to a benzoxaborole core, presents specific challenges and considerations for maintaining its integrity. This document outlines the principal degradation pathways, including polymerization, oxidation, hydrolysis, and photodegradation. Furthermore, it offers detailed protocols for stability assessment through forced degradation studies and the application of advanced analytical techniques. Recommendations for long-term storage are provided to ensure the compound's purity and reactivity for its intended applications.

Introduction to 3-Vinylbenzo[c]oxaborol-1(3H)-ol

3-Vinylbenzo[c]oxaborol-1(3H)-ol is a versatile synthetic intermediate that marries the unique chemical properties of the benzoxaborole scaffold with the reactivity of a vinyl group. Benzoxaboroles have gained significant attention in medicinal chemistry due to their distinctive ability to form reversible covalent bonds with diols, a feature that has been successfully exploited in the development of novel therapeutics.[1][2] The vinyl moiety, on the other hand, serves as a valuable handle for a variety of chemical transformations, including polymerization, cross-coupling reactions, and other addition chemistries.

The stability of this compound is paramount to its successful application. Degradation can lead to the formation of impurities that may interfere with subsequent reactions, alter biological activity, or pose safety risks. This guide will dissect the factors influencing the stability of 3-Vinylbenzo[c]oxaborol-1(3H)-ol and provide a framework for its proper handling and storage.

Fundamental Chemical Properties and Inherent Stabilities

The stability of 3-Vinylbenzo[c]oxaborol-1(3H)-ol is governed by the interplay of its two key functional groups: the benzoxaborole core and the vinyl substituent.

The Benzoxaborole Moiety

The benzoxaborole core is a cyclic boronic ester. Generally, benzoxaboroles exhibit greater stability than their corresponding acyclic arylboronic acids due to the reduced strain in the five-membered heterocyclic ring upon forming a tetrahedral species with nucleophiles.[2] This cyclic structure also offers some protection against oxidative deboronation, a common degradation pathway for boronic acids.[3] However, the Lewis acidic nature of the boron atom still renders the molecule susceptible to certain reactions.[2]

The Vinyl Group

Vinyl-substituted aromatic compounds, or vinyl arenes, are known for their propensity to undergo polymerization. This process can be initiated by heat, light, or radical initiators. The reactivity of the vinyl group can be influenced by the electronic nature of the aromatic ring to which it is attached.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage and handling strategies. For 3-Vinylbenzo[c]oxaborol-1(3H)-ol, the primary concerns are polymerization of the vinyl group and degradation of the benzoxaborole core.

Polymerization

The most significant stability concern for 3-Vinylbenzo[c]oxaborol-1(3H)-ol is the potential for polymerization of the vinyl group. This can occur via a free-radical mechanism and can be initiated by:

  • Heat: Elevated temperatures can generate free radicals, initiating polymerization.

  • Light (Photopolymerization): UV radiation, in particular, can provide the energy to initiate radical formation.

  • Oxygen: While often acting as an inhibitor, under certain conditions, oxygen can contribute to the formation of peroxides which can then initiate polymerization.

  • Contaminants: Trace metals or other impurities can act as catalysts for polymerization.

Polymerization leads to the formation of oligomers and polymers, reducing the purity and altering the physical properties of the material.

Oxidation

The benzoxaborole moiety is susceptible to oxidation, which can lead to deboronation and the formation of the corresponding alcohol or other oxidized species.[3] The vinyl group can also be a site of oxidation, potentially forming epoxides, aldehydes, or carboxylic acids. Oxidative degradation can be initiated by atmospheric oxygen, peroxides present as impurities in solvents, or exposure to strong oxidizing agents.[4][5]

Hydrolysis

The oxaborole ring in benzoxaboroles exists in a dynamic equilibrium between the closed cyclic form and the open boronic acid form in the presence of water.[6] While benzoxaboroles are generally more resistant to hydrolysis than many other boronic esters, prolonged exposure to moisture, especially under non-neutral pH conditions, can lead to the opening of the oxaborole ring.

Photodegradation

Exposure to light, particularly UV radiation, can induce several degradation pathways. In addition to initiating polymerization, light can also promote the photodegradation of the benzoxaborole ring system itself. Aromatic compounds can absorb UV light, leading to excited states that can undergo various reactions, including oxidation and rearrangement.

cluster_0 3-Vinylbenzo[c]oxaborol-1(3H)-ol cluster_1 Degradation Initiators cluster_2 Degradation Pathways cluster_3 Degradation Products A 3-Vinylbenzo[c]oxaborol-1(3H)-ol F Polymerization A->F G Oxidation A->G H Hydrolysis A->H I Photodegradation A->I B Heat B->F B->G C Light (UV) C->F C->I D Oxygen / Peroxides D->F D->G E Moisture / pH E->H J Oligomers / Polymers F->J K Oxidized Benzoxaborole Species G->K L Open-chain Boronic Acid H->L M Photodegradation Adducts I->M

Caption: Key degradation pathways for 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

Recommended Storage and Handling

To mitigate the degradation pathways discussed above, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8 °C.Low temperatures significantly reduce the rate of polymerization and other thermally induced degradation reactions.
Light Store in an amber, tightly sealed vial in the dark.Protects the compound from photopolymerization and photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis.
Moisture Handle in a dry environment and store with a desiccant if necessary.Prevents hydrolysis of the oxaborole ring.
Inhibitors For long-term storage, the addition of a radical inhibitor (e.g., BHT or MEHQ) may be considered.Scavenges free radicals to prevent the initiation of polymerization. Note that some inhibitors require the presence of oxygen to be effective, so the choice of inhibitor should be compatible with the storage atmosphere.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of 3-Vinylbenzo[c]oxaborol-1(3H)-ol should involve forced degradation studies to identify potential degradants and develop stability-indicating analytical methods.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to generate potential degradation products for analytical method development.

cluster_0 Stress Conditions A Sample of 3-Vinylbenzo[c]oxaborol-1(3H)-ol B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Stress (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60 °C) A->E F Photolytic Stress (e.g., UV/Vis light) A->F G Stressed Samples B->G C->G D->G E->G F->G H Analytical Characterization (HPLC, LC-MS, NMR) G->H I Identification of Degradation Products H->I J Development of Stability-Indicating Method H->J

Caption: Workflow for forced degradation studies.

5.1.1. General Procedure

  • Prepare solutions of 3-Vinylbenzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Subject the solutions to the stress conditions outlined in the table below.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples.

  • Neutralize the acid and base-stressed samples as appropriate.

  • Analyze all samples by a suitable analytical method (e.g., HPLC) to determine the extent of degradation and the formation of new peaks.

Table of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M Hydrochloric Acid24 hours at room temperature
Base Hydrolysis 0.1 M Sodium Hydroxide24 hours at room temperature
Oxidation 3% Hydrogen Peroxide24 hours at room temperature
Thermal 60 °C in a calibrated oven48 hours
Photolytic Exposure to UV (e.g., 254 nm) and visible light24 hours
Analytical Methodologies for Stability Monitoring

A combination of analytical techniques is recommended for a thorough stability assessment.

5.2.1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To separate and quantify the parent compound and its degradation products. A stability-indicating method should be able to resolve all significant degradants from the main peak.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile.

    • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

5.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Purpose: To identify the molecular weights of the degradation products, aiding in their structural elucidation.

  • Methodology: Couple the HPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

5.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide detailed structural information on the parent compound and its degradation products. ¹H NMR is particularly useful for monitoring the disappearance of the vinyl protons and the appearance of new signals corresponding to oligomers or degradation products.

  • Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra. The integration of the vinyl proton signals relative to an internal standard can be used to quantify the remaining monomer.

5.2.4. Gel Permeation Chromatography (GPC)

  • Purpose: To specifically analyze the formation of oligomers and polymers.

  • Methodology: Use a GPC system with a series of columns designed for the separation of low molecular weight polymers. A refractive index (RI) detector is typically used.

Conclusion

The stability of 3-Vinylbenzo[c]oxaborol-1(3H)-ol is a critical factor for its successful use in research and development. The primary degradation pathways of concern are polymerization of the vinyl group and oxidation of the benzoxaborole core. By adhering to the recommended storage conditions of low temperature, protection from light, and an inert atmosphere, the integrity of the compound can be effectively maintained. Rigorous stability testing, including forced degradation studies and the use of appropriate analytical techniques, is essential for ensuring the quality and reliability of this important synthetic building block.

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Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Vinylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzoxaborole Scaffold

The benzoxaborole moiety is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique boron-containing structure allows for diverse biological interactions and often imparts favorable pharmacokinetic properties to drug candidates.[1][2] Derivatives have demonstrated a wide spectrum of therapeutic potential, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[2] The compound 3-Vinylbenzo[c]oxaborol-1(3H)-ol serves as a critical and versatile building block, enabling the synthesis of more complex, biologically active molecules through carbon-carbon bond formation.

The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely adopted method for creating C(sp²)-C(sp²) bonds, a cornerstone transformation in pharmaceutical and materials science research.[3][4][5] Its success stems from the operational simplicity, high functional group tolerance, and the relatively low toxicity and stability of the organoboron reagents.[6][7] Applying this robust methodology to 3-Vinylbenzo[c]oxaborol-1(3H)-ol allows for the direct and efficient installation of the vinylbenzoxaborole pharmacophore onto a variety of aryl and heteroaryl systems, providing a modular approach to novel compound libraries. This guide provides a detailed examination of the mechanistic principles, key reaction parameters, and a validated protocol for the successful execution of this pivotal transformation.

Part 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura coupling is a well-understood process that proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl electrophile (Ar-X), forming a square-planar Pd(II) intermediate.[9][10][11] This is often the rate-determining step of the cycle.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (the vinylbenzoxaborole moiety in this case) to the palladium center, displacing the halide.[10][11] The base plays a crucial role by forming a more nucleophilic "ate" complex with the boronic acid, which facilitates the transfer.[12][13]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond in the final product.[8][10][11] This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-R (Diorganopalladium) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal Troubleshooting_Workflow start Start: Low Yield or No Reaction check_reagents Problem: Reagent Quality Solution: • Use fresh, anhydrous solvents. • Verify catalyst/ligand activity. • Ensure base is finely powdered and dry. start->check_reagents Step 1 check_atmosphere Problem: Catalyst Deactivation Solution: • Thoroughly degas solvents. • Ensure a robust inert atmosphere (Ar/N₂). • Use fresh catalyst. start->check_atmosphere Step 1 side_reactions Side Reactions Observed? (e.g., Homocoupling, Protodeboronation) check_reagents->side_reactions check_atmosphere->side_reactions homocoupling Problem: Ar-Ar or R-R Homocoupling Solution: • Lower reaction temperature. • Use a different ligand (e.g., PPh₃). • Ensure slow catalyst addition. side_reactions->homocoupling Yes protodeboronation protodeboronation side_reactions->protodeboronation Yes optimization Further Optimization side_reactions->optimization No homocoupling->optimization protodeboronation->optimization vary_catalyst Vary Catalyst System • Try Pd(dppf)Cl₂ or Pd(PPh₃)₄. • Screen different Buchwald ligands (SPhos, RuPhos). • Increase catalyst loading slightly. optimization->vary_catalyst vary_conditions Vary Conditions • Screen different bases (Cs₂CO₃, K₃PO₄). • Change solvent system (THF/H₂O, Toluene/H₂O). • Adjust reaction temperature. optimization->vary_conditions success Successful Coupling vary_catalyst->success vary_conditions->success

Sources

Application Notes & Protocols for 3-Vinylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzoxaborole Scaffold - A New Frontier in Medicinal Chemistry

The benzoxaborole scaffold has emerged over the last two decades as a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activity.[1][2] Its unique properties, including low biotoxicity and the ability of the boron atom to form stable, reversible covalent bonds with biological nucleophiles, have led to the development of novel therapeutics.[3][4] Two notable examples, Tavaborole (for onychomycosis) and Crisaborole (for atopic dermatitis), have already reached clinical use, validating the therapeutic potential of this chemical class.[2] This guide focuses on a specific derivative, 3-Vinylbenzo[c]oxaborol-1(3H)-ol , providing researchers with the foundational knowledge and detailed protocols to explore its potential applications. While this specific molecule is less characterized in public literature than its clinical counterparts, its structural features suggest it is a prime candidate for investigation in antimicrobial and anti-inflammatory research programs. This document serves as a comprehensive manual for its handling, characterization, and application in key biological assays.

Section 1: Compound Profile and Physicochemical Properties

3-Vinylbenzo[c]oxaborol-1(3H)-ol is an organic derivative of borane featuring the core benzoxaborole heterocycle.[5] The vinyl group at the 3-position offers a potential site for further chemical modification or may influence its interaction with biological targets. Understanding its fundamental properties is critical for experimental design.

Table 1: Physicochemical Properties of 3-Vinylbenzo[c]oxaborol-1(3H)-ol

PropertyValueSource
IUPAC Name 3-Vinylbenzo[c][3][6]oxaborol-1(3H)-ol[7]
CAS Number 952149-27-8[7]
Molecular Formula C₉H₉BO₂[7]
Molecular Weight 159.98 g/mol [7]
Appearance Typically a solid
Topological Polar Surface Area 29.46 Ų[8]
Handling and Storage

Organoboron compounds require careful handling to ensure their stability and integrity.[9]

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[10] To prevent degradation from atmospheric moisture, storage in a desiccator or under an inert atmosphere (e.g., argon) is highly recommended.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation.[11] Handle in a chemical fume hood to avoid inhalation. Organoboron compounds are generally stable but can be oxidized, so avoid contact with strong oxidizing agents.[5][10]

  • Solubility: Benzoxaboroles generally exhibit good solubility in organic solvents like DMSO and methanol, and some have appreciable aqueous solubility, a desirable property for biological assays.[2] It is crucial to determine the optimal solvent for your specific experimental conditions, ensuring the solvent itself does not interfere with the assay at the final concentration used.

Section 2: The Underlying Mechanism - Why Benzoxaboroles are Effective

The therapeutic efficacy of benzoxaboroles stems from the unique chemistry of the boron atom within the heterocyclic ring. The boron atom is electron-deficient, making it a Lewis acid (an electrophile).[3] This allows it to readily and reversibly interact with nucleophilic groups, such as the hydroxyl (-OH) groups found in water, sugars, and, most importantly, the active sites of enzymes.[3][4]

A primary mechanism of action for many antimicrobial benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS) , an essential enzyme in protein synthesis.[6][12] The benzoxaborole traps the tRNA molecule within the enzyme's editing site by forming a stable adduct, effectively halting protein production and leading to cell death.[1] For anti-inflammatory applications, benzoxaboroles like Crisaborole target phosphodiesterase 4 (PDE4) , an enzyme involved in the inflammatory cascade.

G cluster_0 Experimental Workflow for 3-Vinylbenzo[c]oxaborol-1(3H)-ol A Compound Acquisition & QC (Sec 4) B Primary Screening: Antimicrobial MIC Assay (Protocol 1) A->B Investigate Potential C Primary Screening: Anti-inflammatory Assay (Protocol 3) A->C Investigate Potential D Mechanism Validation: Enzyme Inhibition Assay (Protocol 2) B->D If Active C->D If Active Target ID followed by E Hit-to-Lead Optimization D->E Confirm MoA

Caption: General workflow for investigating a novel benzoxaborole.

Section 3: Experimental Protocols

The following protocols are designed to serve as a robust starting point for evaluating the biological activity of 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria or fungi. This is the foundational assay for any potential antimicrobial agent.[13]

Causality: This method exposes microorganisms to serial dilutions of the compound, directly measuring the lowest concentration that prevents visible growth. This provides a quantitative measure of antimicrobial potency.

Materials:

  • 3-Vinylbenzo[c]oxaborol-1(3H)-ol

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Mycobacterium tuberculosis, Candida albicans)

  • Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile DMSO for stock solution

  • Spectrophotometer or plate reader

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (medium only)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 3-Vinylbenzo[c]oxaborol-1(3H)-ol in sterile DMSO. Ensure complete dissolution.

  • Working Solution Preparation: In the first column of a 96-well plate, add the appropriate volume of stock solution to the growth medium to achieve a starting concentration of 128 µg/mL (ensure the final DMSO concentration is ≤1%, as higher concentrations can be toxic to cells).

  • Serial Dilutions: Perform 2-fold serial dilutions across the plate. Add 100 µL of medium to wells 2-11. Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a concentration range from 128 µg/mL to 0.25 µg/mL. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (medium only).

  • Inoculum Preparation: Grow the microbial culture to the logarithmic phase. Adjust the turbidity of the culture in sterile saline or medium to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final inoculum to wells 1-11 of the plate. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for S. aureus).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Protocol 2: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

Objective: To determine if 3-Vinylbenzo[c]oxaborol-1(3H)-ol inhibits the activity of LeuRS, a common target for antimicrobial benzoxaboroles.[6][13]

Causality: This biochemical assay directly measures the enzymatic activity of LeuRS, which attaches leucine to its corresponding tRNA. Inhibition of this process, often measured via radiolabeled leucine incorporation, provides direct evidence of target engagement.

G cluster_0 LeuRS Inhibition by Benzoxaborole LeuRS LeuRS Enzyme (Editing Site) Adduct Stable Ternary Adduct (LeuRS-Oxaborole-tRNA) LeuRS->Adduct tRNA tRNA^Leu tRNA->Adduct Benzoxaborole 3-Vinylbenzo[c]oxaborol-1(3H)-ol Benzoxaborole->Adduct Forms covalent bond with tRNA ribose Inhibit Protein Synthesis HALTED Adduct->Inhibit Prevents tRNA release

Caption: Mechanism of LeuRS inhibition by a benzoxaborole.

Materials:

  • Recombinant LeuRS enzyme

  • [¹⁴C]-labeled L-leucine

  • Total tRNA

  • ATP, MgCl₂, KCl, DTT

  • Reaction buffer (e.g., Tris-HCl)

  • 3-Vinylbenzo[c]oxaborol-1(3H)-ol at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing reaction buffer, ATP, MgCl₂, KCl, DTT, [¹⁴C]-L-leucine, and tRNA.

  • Inhibitor Addition: In a microcentrifuge tube, add a small volume of the test compound (dissolved in DMSO) to achieve the desired final concentration. Include a "no inhibitor" control (DMSO only).

  • Enzyme Addition: Add the LeuRS enzyme to the reaction mixture to initiate the reaction. The total reaction volume is typically small (e.g., 50-100 µL).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Quenching: Stop the reaction by spotting the mixture onto glass fiber filters and immediately immersing them in ice-cold 10% TCA. This precipitates the tRNA and any attached radiolabeled leucine.

  • Washing: Wash the filters several times with cold 5% TCA and then with ethanol to remove any unincorporated [¹⁴C]-L-leucine.

  • Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Calculate the percent inhibition for each concentration of the compound relative to the DMSO control. Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

Protocol 3: Anti-Inflammatory Activity in LPS-Stimulated Macrophages

Objective: To assess the ability of the compound to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.

Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently stimulates macrophages (like the RAW 264.7 cell line) to produce inflammatory mediators such as TNF-α and IL-6.[6] A compound that reduces the levels of these mediators demonstrates anti-inflammatory potential, possibly through mechanisms like PDE4 inhibition.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • 3-Vinylbenzo[c]oxaborol-1(3H)-ol

  • ELISA kits for mouse TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO₂. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 3-Vinylbenzo[c]oxaborol-1(3H)-ol (e.g., 0.1 to 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate inflammation. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compound.

  • Data Analysis: Normalize the cytokine levels to the LPS-only control. Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cytokine production.

Section 4: Compound Characterization and Quality Control

To ensure the validity of experimental results, the identity and purity of the test compound must be confirmed.

Table 2: Recommended Analytical Techniques for QC

TechniquePurposeExpected Outcome for C₉H₉BO₂
¹H NMR Structural confirmationSignals corresponding to the vinyl protons, aromatic protons, and the methylene (-CH₂) protons of the oxaborole ring.[14]
¹³C NMR Structural confirmationSignals for all 9 unique carbon atoms in the molecule.[14]
¹¹B NMR Boron environment confirmationA characteristic signal for the trigonal planar boron in the benzoxaborole ring.[4]
LC-MS Purity and mass verificationA major peak on the chromatogram corresponding to the mass of the compound (m/z ≈ 160.0).
HPLC Purity assessmentA single major peak, allowing for quantification of purity (ideally >95%).

References

  • 3H-benzo[c][3][6]oxaborol-1-ol and its important derivatives with antimicrobial activity. (2024). Source not specified. 6

  • 3,3-dimethyl-6-nitrobenzo[c][3][6]oxaborol-1(3H)-ol. (n.d.). Benchchem. 3

  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. (2013). ResearchGate. 1

  • Benzoxaboroles for Drug Design. (n.d.). Enamine. 2

  • Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. (n.d.). PubMed Central. 15

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. 16

  • Synthesis and Application of Organoboron Compounds. (n.d.). National Academic Digital Library of Ethiopia. 9

  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. (n.d.). ResearchGate. 4

  • Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. (n.d.). ACS Publications. 17

  • 6-aMinobenzo[c][3][6]oxaborol-1(3H)-ol Formula. (n.d.). ECHEMI. 18

  • Organoboron chemistry. (n.d.). Wikipedia. 5

  • 3-Vinylbenzo[c][3][6]oxaborol-1(3H)-ol. (n.d.). Beijing smelly constant research technology co., LTD. 7

  • Borate handling and storage. (n.d.). borax.com. 19

  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. (n.d.). NIH. 20

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. 10

  • 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. (n.d.). PubChem. 11

  • Benzo[c][3][6]oxaborol-1(3H)-ol. (n.d.). ChemScene. 8

  • 3,3-diMethylbenzo[c][3][6]oxaborol-1(3H)-ol. (n.d.). ChemicalBook. 21

  • Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. (n.d.). Source not specified. 14

  • 3-Phenylbenzo[c][3][6]oxaborol-1(3H)-ol. (n.d.). Sigma-Aldrich. Link

  • 3-(aminomethyl)benzo(c)(1,2)oxaborol-1(3H)-ol. (n.d.). PubChem. 22

  • Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[ c][3][6]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. (2023). PubMed. 13

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (n.d.). NIH. 23

Sources

Synthesis of Novel Benzoxaborole-Containing Polymers via RAFT Polymerization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the synthesis and characterization of novel polymers derived from the 3-Vinylbenzo[c]oxaborol-1(3H)-ol monomer. Benzoxaboroles are a unique class of boron-heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities.[1] The incorporation of the benzoxaborole moiety into a polymer backbone via the vinyl group offers a versatile platform for the development of advanced materials with potential applications in drug delivery, sensing, and smart materials. This guide details a robust protocol for the controlled polymerization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol using Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization, a technique known for its ability to produce well-defined polymers with controlled molecular weights and low dispersity.[2]

Introduction: The Versatility of Benzoxaborole-Containing Polymers

Benzoxaboroles are bicyclic compounds containing a boronic acid constrained within a five-membered ring fused to a benzene ring. This unique structural motif imparts several key properties, including the ability to reversibly form covalent bonds with cis-diols, a feature that has been extensively exploited in the development of novel therapeutics.[1] For instance, tavaborole, an antifungal agent, leverages this interaction to inhibit fungal protein synthesis. Beyond their medicinal applications, the diol-reactivity of benzoxaboroles makes them attractive for the design of stimuli-responsive materials, such as glucose-sensing polymers.[3][4]

By polymerizing vinyl-functionalized benzoxaboroles, we can create macromolecules that combine the inherent properties of the benzoxaborole unit with the processability and diverse architectures afforded by polymer chemistry. The resulting poly(3-Vinylbenzo[c]oxaborol-1(3H)-ol) is anticipated to exhibit pH- and diol-responsiveness, opening avenues for applications in:

  • Targeted Drug Delivery: Polymers can be designed to release therapeutic payloads in response to specific biological cues, such as high concentrations of sugars or glycoproteins.

  • Biomolecule Sensing: The ability to bind to cis-diols can be harnessed to create sensors for detecting saccharides and other important biological molecules.

  • Smart Hydrogels: Cross-linked networks of these polymers could form hydrogels that swell or shrink in response to changes in pH or the presence of diols.

This guide provides researchers, scientists, and drug development professionals with the necessary protocols to synthesize and characterize these promising new materials.

Synthesis of Poly(3-Vinylbenzo[c]oxaborol-1(3H)-ol) via RAFT Polymerization

RAFT polymerization is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2] This is achieved through the use of a chain transfer agent (CTA) that reversibly deactivates the growing polymer chains, allowing for controlled chain growth.

Materials and Equipment
Material Supplier Grade
3-Vinylbenzo[c]oxaborol-1(3H)-olCustom Synthesis>98%
2,2'-Azobis(2-methylpropionitrile) (AIBN)Sigma-Aldrich98%
2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT)Sigma-Aldrich98%
1,4-DioxaneSigma-AldrichAnhydrous, 99.8%
MethanolFisher ScientificHPLC Grade
Diethyl EtherFisher ScientificAnhydrous
Schlenk FlasksVWRVarious sizes
Magnetic Stirrer with HotplateIKA
Vacuum/Nitrogen ManifoldVWR
Syringes and NeedlesBecton Dickinson
Rotary EvaporatorHeidolph
Freeze DryerLabconco
Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_char Characterization Monomer 3-Vinylbenzo[c]oxaborol- 1(3H)-ol (Monomer) Flask Schlenk Flask Monomer->Flask CTA DDMAT (CTA) CTA->Flask Initiator AIBN (Initiator) Initiator->Flask Solvent 1,4-Dioxane (Solvent) Solvent->Flask Degas Freeze-Pump-Thaw Cycles (x3) Flask->Degas Polymerize Heat to 70°C (Nitrogen Atmosphere) Degas->Polymerize Precipitate Precipitate in cold Diethyl Ether Polymerize->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Characterization Characterization Dry->Characterization GPC GPC/SEC NMR ¹H and ¹¹B NMR FTIR FTIR Spectroscopy

Caption: Workflow for the RAFT polymerization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

Detailed Protocol

Note: All glassware should be oven-dried before use, and the reaction should be performed under an inert atmosphere (nitrogen or argon).

  • Reagent Preparation:

    • In a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Vinylbenzo[c]oxaborol-1(3H)-ol (1.00 g, 6.25 mmol).

    • Add 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT) (45.5 mg, 0.125 mmol, for a target degree of polymerization of 50).

    • Add 2,2'-Azobis(2-methylpropionitrile) (AIBN) (4.1 mg, 0.025 mmol, CTA:Initiator ratio of 5:1).

    • Add 5 mL of anhydrous 1,4-dioxane to dissolve the reagents.

  • Degassing:

    • Seal the Schlenk flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with nitrogen.

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at 70 °C.

    • Allow the polymerization to proceed for 12 hours with continuous stirring.

  • Purification:

    • After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to 200 mL of cold diethyl ether while stirring vigorously.

    • Collect the polymer precipitate by vacuum filtration.

    • Wash the polymer with an additional 50 mL of cold diethyl ether.

    • Dry the polymer under vacuum at 40 °C overnight to yield the final product.

Characterization of Poly(3-Vinylbenzo[c]oxaborol-1(3H)-ol)

Thorough characterization is essential to confirm the successful synthesis of the polymer and to determine its physical and chemical properties.

Molecular Weight and Dispersity
  • Technique: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).

  • Expected Outcome: A monomodal distribution with a low dispersity (typically Đ < 1.3 for RAFT polymerization) is indicative of a controlled polymerization process.

Chemical Structure Confirmation
  • Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR: To confirm the presence of the polymer backbone and the benzoxaborole side chains. The disappearance of the vinyl proton signals from the monomer and the appearance of broad signals corresponding to the polymer backbone are key indicators of successful polymerization.

    • ¹¹B NMR: To verify the integrity of the boronic acid moiety within the polymer structure. A characteristic signal for the trigonal boronic acid should be observed.

  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the characteristic functional groups in the polymer.

  • Expected Outcome: The spectrum should show the disappearance of the C=C stretching vibration of the vinyl group and the presence of characteristic bands for the B-O and O-H bonds of the benzoxaborole ring.

Thermal Properties
  • Technique: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Purpose: To assess the thermal stability and determine the glass transition temperature (Tg) of the polymer.

  • Expected Outcome: TGA will provide information on the decomposition temperature of the polymer, while DSC will reveal its glass transition temperature, which is an important parameter for material processing and application.

Potential Applications and Future Directions

The successful synthesis of poly(3-Vinylbenzo[c]oxaborol-1(3H)-ol) opens up a wide range of possibilities for the development of novel functional materials. Future research could focus on:

  • Copolymerization: Copolymerizing 3-Vinylbenzo[c]oxaborol-1(3H)-ol with other monomers to tune the physical and chemical properties of the resulting polymer. For example, copolymerization with a hydrophilic monomer could enhance water solubility for biological applications.

  • Post-Polymerization Modification: The benzoxaborole moiety can be further functionalized after polymerization to introduce other functionalities or to crosslink the polymer chains.

  • Drug Conjugation and Release Studies: Investigating the loading and release of cis-diol-containing drugs from the polymer matrix in response to pH or the presence of competing diols.

  • Sensing Applications: Fabricating films or nanoparticles from the polymer and evaluating their response to different saccharides.

Conclusion

This application note provides a detailed protocol for the synthesis of poly(3-Vinylbenzo[c]oxaborol-1(3H)-ol) via RAFT polymerization. The methods described herein offer a reliable route to well-defined benzoxaborole-containing polymers. The unique properties of these materials make them highly promising candidates for a variety of applications in drug delivery, diagnostics, and materials science. The provided characterization techniques will enable researchers to thoroughly validate their synthetic outcomes and explore the exciting potential of this novel class of polymers.

References

  • Maji, S., Vancoillie, G., Voorhaar, L., Zhang, Q., & Hoogenboom, R. (2014). RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors. Macromolecular Rapid Communications, 35(2), 214-220.

  • Vancoillie, G., Pelz, T., Holder, S. J., & Hoogenboom, R. (2012). The development of sugar sensors based on NMRP copolymers of 4-vinylphenylboronic acid. In Molecular Imprinting (pp. 581-605). Humana Press.
  • Sigma-Aldrich. RAFT Polymerization Procedures.

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2012). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 112(9), 4579-4605.
  • Polymer Science Learning Center. Free Radical Vinyl Polymerization.

  • Ishida, H., & Riess, G. (1994). Phenolic materials via ring-opening polymerization: Synthesis and characterization of bisphenol-A based benzoxazines and their polymers. Journal of Polymer Science Part A: Polymer Chemistry, 32(6), 1121-1129.

Sources

Application Notes & Protocols: The Role of 3-Vinylbenzo[c]oxaborol-1(3H)-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of the Benzoxaborole Scaffold

In the landscape of medicinal chemistry, the introduction of novel, versatile scaffolds can redefine therapeutic strategies. The boron-based heterocyclic system, benzoxaborole, has rapidly gained prominence over the last decade as such a scaffold.[1][2] Its unique chemical architecture, centered around an electron-deficient boron atom, confers a remarkable ability to form stable, reversible covalent bonds with biological nucleophiles, a mechanism distinct from many traditional drug candidates.[2][3] This property, combined with favorable drug-like characteristics such as metabolic stability and low molecular weight, has propelled benzoxaborole derivatives into clinical success and robust developmental pipelines.[4][5]

Two notable examples have paved the way: Tavaborole (Kerydin®), an antifungal for onychomycosis, and Crisaborole (Eucrisa®), an anti-inflammatory agent for atopic dermatitis.[1][2] These successes have illuminated the vast potential of the benzoxaborole core, demonstrating its applicability across diverse therapeutic areas including infectious diseases, inflammation, and oncology.[6][7]

This guide focuses on a specific analog, 3-Vinylbenzo[c]oxaborol-1(3H)-ol , as a representative member of this promising class. While Tavaborole and Crisaborole provide the clinical validation for the scaffold, the exploration of novel derivatives like the 3-vinyl substituted compound is crucial for expanding the therapeutic horizon. We will delve into the foundational mechanism of action, provide field-tested protocols for synthesis and biological evaluation, and offer insights into the strategic considerations for advancing such a candidate through the drug discovery pipeline.

Section 1: The Unique Mechanism of Action - The Oxaborole tRNA Trapping (OBORT) Mechanism

The primary mechanism by which many antifungal benzoxaboroles, including the clinically approved Tavaborole, exert their effect is through the inhibition of a vital fungal enzyme: leucyl-tRNA synthetase (LeuRS).[4][8][9] This enzyme is critical for protein synthesis, ensuring the correct leucine amino acid is attached to its corresponding transfer RNA (tRNA).

The genius of the benzoxaborole scaffold lies in its ability to hijack this process. The boron atom forms a covalent adduct with the ribose diol of the tRNA molecule within the enzyme's editing site. This creates a stable, dead-end complex, effectively "trapping" the tRNA and preventing the completion of the protein synthesis cycle.[8][10] This highly specific mechanism, termed the Oxaborole tRNA Trapping (OBORT) mechanism, is the cornerstone of the compound's antifungal activity and leads to fungal cell death.[8]

OBORT_Mechanism cluster_LeuRS Fungal Leucyl-tRNA Synthetase (LeuRS) Enzyme EditingSite Editing Site Adduct Stable Drug-tRNA Adduct (Ternary Complex) EditingSite->Adduct Boron atom forms covalent bond with tRNA ribose diol SynthSite Synthetic Site tRNA tRNA(Leu) tRNA->EditingSite Binds to Enzyme Benzoxaborole 3-Vinylbenzo[c]oxaborol (Drug) Benzoxaborole->EditingSite Enters Active Site Inhibition Protein Synthesis Inhibition Fungistatic/Fungicidal Effect Adduct->Inhibition Traps tRNA, Halts Process Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical Phase cluster_Clinical Clinical Development A 1. Hit Identification (Synthesis & Primary Screening) B 2. Hit-to-Lead (SAR Studies, Potency) A->B Potent hits identified C 3. Lead Optimization (ADME/Tox Profiling) B->C Leads with good initial properties D 4. Candidate Selection (In Vivo Efficacy & Safety) C->D Optimized candidate with balanced profile E Phase I (Safety in Humans) D->E IND Filing F Phase II (Efficacy in Patients) E->F G Phase III (Large-Scale Trials) F->G Approval Regulatory Approval (e.g., FDA) G->Approval SAR_Logic Core Benzoxaborole Scaffold R1 Position 3 Substituent (e.g., -H, -Amine, -Vinyl) Core->R1 R2 Position 5 Substituent (e.g., -H, -F, -CN) Core->R2 R3 Other Positions (e.g., 4, 6, 7) Core->R3 Potency Antifungal Potency (MIC, IC50) R1->Potency Modulates Target Binding PK Pharmacokinetics (Solubility, Permeability) R1->PK Affects Solubility R2->Potency Enhances Activity (e.g., 5-Fluoro) R2->PK Influences Metabolism Safety Safety Profile (Cytotoxicity) R3->Safety Can introduce liabilities

Sources

Application Notes & Protocols: A Guide to the Biological Screening of 3-Vinylbenzo[c]oxaborol-1(3H)-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxaborole Scaffold in Modern Drug Discovery

The benzoxaborole ring system, a heterocyclic motif containing a boron atom, has emerged as a privileged scaffold in medicinal chemistry.[1] First synthesized in 1957, these compounds were initially underexplored but have gained immense interest in the last two decades.[2] Their unique power lies in the Lewis acidic nature of the boron atom, which possesses an empty p-orbital. This feature allows benzoxaboroles to form stable, yet reversible, covalent bonds with biological nucleophiles like the hydroxyl groups found in sugars or the active sites of enzymes.[2][3] This distinct mechanism of action has paved the way for the development of novel therapeutics.

The clinical success of benzoxaboroles, such as the antifungal agent Tavaborole (AN2690) and the anti-inflammatory drug Crisaborole (AN2728) , has validated this chemical class as a source of innovative medicines.[2][4] Tavaborole functions by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis, while Crisaborole targets phosphodiesterase-4 (PDE4) to reduce inflammation.[2][4]

This guide focuses on the biological screening of a novel subclass: 3-Vinylbenzo[c]oxaborol-1(3H)-ol derivatives . While this specific vinyl-substituted series represents a new frontier, the screening principles are built upon the well-established biological activities of the broader benzoxaborole family. These activities primarily include antimicrobial, anti-inflammatory, and cytotoxic effects.[1] This document provides a comprehensive, tiered screening strategy and detailed protocols to enable researchers and drug development professionals to efficiently evaluate the therapeutic potential of these promising new chemical entities.

Foundational Biological Activities & Screening Rationale

The known biological activities of benzoxaboroles provide a logical foundation for designing a screening cascade. The primary targets are well-documented, allowing for a focused and efficient evaluation of new derivatives.

  • Antimicrobial Activity: This is the most prominent activity of the benzoxaborole class.

    • Antifungal: The mechanism often involves the inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme critical for translating genetic code into proteins. The benzoxaborole forms an adduct with the terminal adenosine of tRNA, trapping it in the editing site of the enzyme and halting protein synthesis.[2][3]

    • Antibacterial: Benzoxaboroles exhibit broad-spectrum antibacterial potential by targeting various essential enzymes. Besides LeuRS, they have been shown to inhibit β-lactamases (enzymes that confer resistance to penicillin-like antibiotics) and FabI, an enzyme involved in bacterial fatty acid biosynthesis.[2][3][5][6]

  • Anti-inflammatory Activity: The primary mechanism for the anti-inflammatory effects of benzoxaboroles, exemplified by Crisaborole, is the inhibition of the enzyme phosphodiesterase 4 (PDE4).[2][4] PDE4 breaks down cyclic AMP (cAMP), a key signaling molecule that modulates inflammatory responses. By inhibiting PDE4, benzoxaboroles increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

  • Cytotoxic & Anticancer Activity: The potential for benzoxaboroles as anticancer agents is an active area of research.[7][8] Their ability to interact with cellular machinery provides a basis for exploring their effects on cancer cell proliferation and viability. Initial cytotoxicity screening is crucial to identify potential therapeutic candidates and to understand the selectivity between cancerous and non-cancerous cells.[9][10]

A Tiered Strategy for Efficient Screening

To systematically evaluate a library of novel 3-Vinylbenzo[c]oxaborol-1(3H)-ol derivatives, a multi-tiered approach is recommended. This strategy prioritizes resources by using broad, high-throughput assays initially, followed by more complex, targeted assays for the most promising "hit" compounds.

G T1_MIC Antimicrobial MIC Assay (Gram+/Gram- Bacteria, Fungi) T2_Dose Dose-Response Curves (IC50 / MIC Determination) T1_MIC->T2_Dose Active Hits T1_Cyto General Cytotoxicity Assay (e.g., HeLa, HEK293) T1_Cyto->T2_Dose Active Hits T2_Panel Expanded Panel Screening (Resistant Strains, Cancer Cell Lines) T2_Dose->T2_Panel T3_Enzyme Biochemical Enzyme Assays (e.g., LeuRS, PDE4) T2_Panel->T3_Enzyme Confirmed Hits T3_Cell Mechanistic Cellular Assays (e.g., Apoptosis, Cytokine Release) T3_Enzyme->T3_Cell

Caption: Tiered screening workflow for novel benzoxaborole derivatives.

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[11][12] It is a fundamental assay for assessing antimicrobial potency.[13][14]

Principle of the Assay A standardized suspension of microorganisms is exposed to serial dilutions of the test compounds in a 96-well plate. Following incubation, microbial growth is assessed either visually or by measuring optical density. The MIC value is a key measure of a compound's antibacterial or antifungal activity.[15]

Step-by-Step Methodology

  • Preparation of Compound Plate:

    • Dissolve the 3-Vinylbenzo[c]oxaborol-1(3H)-ol derivatives in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

    • In a 96-well plate, perform a 2-fold serial dilution of the compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[15] The final volume in each well should be 100 µL, with concentrations typically ranging from 128 µg/mL down to 0.25 µg/mL.

    • Causality: DMSO is used for initial solubilization, but its final concentration in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth. Serial dilution is essential to pinpoint the lowest effective concentration.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several morphologically identical colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay plate.[12]

    • Causality: Using a standardized inoculum is critical for the reproducibility of MIC assays. The 0.5 McFarland standard ensures a consistent starting number of bacteria, making results comparable across experiments.[12][15]

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted inoculum to each well of the compound plate, bringing the total volume to 200 µL.

    • Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[15]

  • Reading and Interpreting Results:

    • The MIC is the lowest compound concentration where no visible growth (turbidity) is observed.

    • Optionally, add a viability indicator like Resazurin (0.015% final concentration) and incubate for another 2-4 hours. A color change from blue to pink indicates viable, metabolically active cells. The MIC is the lowest concentration that remains blue.

G A Prepare Compound Serial Dilutions in 96-Well Plate D Inoculate Plate with Bacterial Suspension A->D B Prepare 0.5 McFarland Standard Inoculum C Dilute Inoculum to Final Concentration B->C C->D E Incubate at 37°C for 18-24h D->E F Read MIC Value (Lowest Concentration with No Visible Growth) E->F

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol evaluates the effect of the compounds on the metabolic activity of cultured mammalian cells, serving as an indicator of cell viability and cytotoxicity.[9][16] It is essential for identifying compounds with potential anticancer activity and for establishing a therapeutic window by comparing effects on cancerous versus normal cells.[9][17]

Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method.[16] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.

Step-by-Step Methodology

  • Cell Seeding:

    • Culture desired cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and HEK293 for normal kidney cells) under standard conditions.

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach.

    • Causality: Allowing cells to attach overnight ensures they are in a healthy, exponential growth phase before compound exposure, leading to more consistent results.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxaborole derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for a defined period, typically 48 or 72 hours.

  • MTT Assay and Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis and Interpretation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[16]

G A Seed Cells in 96-Well Plate B Incubate 24h for Attachment A->B C Treat Cells with Compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent and Incubate 3-4h D->E F Solubilize Formazan Crystals E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation: Summarizing Screening Results

Quantitative data from primary and secondary screening should be organized into clear, concise tables to facilitate comparison between derivatives and guide the selection of lead candidates.

Table 1: Hypothetical Screening Data for 3-Vinylbenzo[c]oxaborol-1(3H)-ol Derivatives

Compound IDR-Group ModificationMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)IC50 vs. HeLa Cells (µM)IC50 vs. HEK293 Cells (µM)Selectivity Index (SI)*
VBO-001-H83215.2>50>3.3
VBO-002-Cl2165.845.17.8
VBO-003-OCH₃4>6422.5>50>2.2
VBO-004-CF₃183.128.99.3
KanamycinN/A (Control)12N/AN/AN/A
DoxorubicinN/A (Control)N/AN/A0.85.26.5

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI value is desirable.

References

  • Benchchem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • National Institutes of Health (NIH). (n.d.). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. PMC.
  • The Journal of Antibiotics. (2019). Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin.
  • National Institutes of Health (NIH). (n.d.). A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI. PMC.
  • ACS Publications. (n.d.). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • National Institutes of Health (NIH). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC.
  • ASM Journals. (n.d.). A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI. Antimicrobial Agents and Chemotherapy.
  • Benchchem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • ResearchGate. (n.d.). 3H-benzo[c][3][16]oxaborol-1-ol and its important derivatives with antimicrobial activity. Available at:

  • Semantic Scholar. (n.d.). The synthesis of benzoxaboroles and their applications in medicinal chemistry.
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents.
  • PubMed Central. (n.d.). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases.

Sources

Application Notes and Protocols: 3-Vinylbenzo[c]oxaborol-1(3H)-ol as a Superior Vinylating Agent in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Efficient Vinylation and the Rise of Benzoxaboroles

The introduction of a vinyl group into a molecular scaffold is a cornerstone of modern organic synthesis, paving the way for the construction of complex natural products, pharmaceuticals, and advanced materials. The vinyl moiety serves as a versatile synthetic handle for a myriad of subsequent transformations. While numerous vinylating agents have been developed, many suffer from drawbacks such as instability, toxicity, or limited functional group tolerance.[1]

Benzoxaboroles have emerged as a promising class of organoboron compounds in medicinal chemistry and chemical biology, owing to their unique structural features and favorable physicochemical properties.[2] The inherent stability of the benzoxaborole ring system, coupled with the reactivity of the boronic acid moiety, makes them attractive alternatives to traditional boronic acids. This application note details the use of 3-Vinylbenzo[c]oxaborol-1(3H)-ol as a highly effective vinylating agent in palladium-catalyzed cross-coupling reactions, offering researchers a robust and reliable tool for the synthesis of vinylarenes and other vinylated compounds.

Physicochemical Properties and Stability

3-Vinylbenzo[c]oxaborol-1(3H)-ol is a white to off-white solid that exhibits enhanced stability compared to vinylboronic acid, which is prone to polymerization.[1] The cyclic nature of the benzoxaborole scaffold imparts greater stability and easier handling.

PropertyValueReference
Molecular Formula C₉H₉BO₂N/A
Molecular Weight 159.98 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in many common organic solvents (e.g., THF, Dioxane, DMF)N/A
Stability More stable than vinylboronic acid; less prone to polymerization[1]

Reaction Mechanism: The Suzuki-Miyaura Pathway

The vinylation reaction using 3-Vinylbenzo[c]oxaborol-1(3H)-ol proceeds via the well-established Suzuki-Miyaura cross-coupling catalytic cycle. The key steps involve the activation of the palladium catalyst, oxidative addition of the aryl halide, transmetalation with the vinyl benzoxaborole, and reductive elimination to yield the final product and regenerate the active catalyst.[3]

The transmetalation step is crucial and is facilitated by the presence of a base, which activates the boronic acid moiety of the benzoxaborole, enhancing its nucleophilicity.[3]

Suzuki_Miyaura_Vinylation cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Pd(II)_Complex Ar-Pd(II)-X(L2) Pd(0)L2->Pd(II)_Complex Ar-X Ar-X Aryl Halide (R-X) Oxidative_Addition Oxidative Addition Pd(II)_Vinyl_Complex Ar-Pd(II)-Vinyl(L2) Pd(II)_Complex->Pd(II)_Vinyl_Complex Vinyl Benzoxaborole (activated) Vinyl_Benzoxaborole 3-Vinylbenzo[c]oxaborol-1(3H)-ol + Base Transmetalation Transmetalation Pd(II)_Vinyl_Complex->Pd(0)L2 Regeneration Reductive_Elimination Reductive Elimination Product Vinylarene (Ar-Vinyl) Pd(II)_Vinyl_Complex->Product

Caption: Suzuki-Miyaura catalytic cycle for vinylation.

Experimental Protocols

General Protocol for the Vinylation of Aryl Bromides

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with 3-Vinylbenzo[c]oxaborol-1(3H)-ol. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • 3-Vinylbenzo[c]oxaborol-1(3H)-ol (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), 3-Vinylbenzo[c]oxaborol-1(3H)-ol (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and base (2.0-3.0 mmol).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow start Start reagents Combine Aryl Bromide, 3-Vinylbenzo[c]oxaborol-1(3H)-ol, Catalyst, and Base start->reagents degas Degas with Inert Gas reagents->degas solvent Add Degassed Solvent degas->solvent react Heat and Stir (Monitor Reaction) solvent->react workup Cool, Dilute with Water, and Extract react->workup dry_concentrate Dry Organic Layers and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Isolated Vinylated Product purify->product

Caption: Experimental workflow for vinylation.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient base- Low reaction temperature- Use a fresh batch of catalyst or a more active pre-catalyst.- Screen different bases (e.g., K₃PO₄, CsF).- Increase the reaction temperature.
Formation of Homocoupled Byproducts - High catalyst loading- Presence of oxygen- Reduce the catalyst loading.- Ensure thorough degassing of the reaction mixture and solvents.
Protodeboronation of the Vinyl Benzoxaborole - Presence of excess water or protic solvents- Prolonged reaction time- Use anhydrous solvents and dry reagents.- Monitor the reaction closely and stop it once the starting material is consumed.

Advantages of 3-Vinylbenzo[c]oxaborol-1(3H)-ol

The use of 3-Vinylbenzo[c]oxaborol-1(3H)-ol as a vinylating agent offers several advantages over other commonly used reagents like potassium vinyltrifluoroborate or vinylstannanes:

  • Enhanced Stability: The benzoxaborole scaffold imparts greater stability, making the reagent easier to handle and store compared to the highly reactive and polymerization-prone vinylboronic acid.[1]

  • Lower Toxicity: Boron-based reagents are generally less toxic than their organotin counterparts.

  • High Atom Economy: The direct use of the vinyl benzoxaborole can be more atom-economical than methods that require in situ generation of the active vinylating species.

Conclusion

3-Vinylbenzo[c]oxaborol-1(3H)-ol is a valuable and versatile reagent for the vinylation of aryl halides and other electrophiles via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability, ease of handling, and high reactivity make it an attractive alternative to traditional vinylating agents. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to successfully implement this reagent in their synthetic endeavors, accelerating the discovery and development of novel molecules.

References

  • Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]

  • Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chem. Rev.2008 , 108 (1), 288–325. [Link]

  • Tyagi, V.; Kumar, A. Recent advances in the synthesis and applications of benzoxaboroles. RSC Adv., 2021 , 11, 21856-21879. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (24), 4544-4568. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176-4211. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

  • Adamczyk-Woźniak, A.; et al. 3H-benzo[c][1][4]oxaborol-1-ol and its important derivatives with antimicrobial activity. Eur. J. Med. Chem.2024 , 274, 116559. [Link]

  • Lindh, J.; et al. Synthesis of styrenes by palladium(II)-catalyzed vinylation of arylboronic acids and aryltrifluoroborates by using vinyl acetate. Chemistry2009 , 15 (18), 4630-6. [Link]

  • Molander, G. A.; Canturk, B. Suzuki–Miyaura Cross-Coupling of Sterically Hindered Aryl Bromides with Potassium Vinyltrifluoroborate. Org. Lett.2009 , 11 (4), 821–824. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Vinylation of Aryl Bromides. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]

  • Denmark, S. E.; Smith, R. C. Catalytic, Asymmetric [4 + 2] Cycloadditions of Alkenyl- and Arylboronates. J. Am. Chem. Soc.2008 , 130 (49), 16799–16807. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in 2020: a mechanistic perspective. Chem. Soc. Rev., 2020 , 49, 412-447. [Link]

  • Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). Expert Opin. Ther. Pat.2024 , 34 (5), 329-342. [Link]

Sources

Application Notes & Protocols: Functionalization of Materials with 3-Vinylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

The convergence of materials science and biotechnology has ushered in an era of "smart" materials capable of interacting with biological systems with unprecedented specificity. At the heart of this revolution lies the ability to precisely functionalize material surfaces with moieties that can recognize and respond to biological cues. Among the most promising of these functional groups is the benzoxaborole scaffold.[1][2] Its unique ability to form reversible covalent bonds with cis-diols—a common feature of saccharides and glycoproteins—at physiological pH makes it an invaluable tool for researchers in drug delivery, diagnostics, and regenerative medicine.[3]

This guide provides a comprehensive overview and detailed protocols for the utilization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol , a monomer that allows for the straightforward incorporation of the benzoxaborole functionality into polymeric structures and onto material surfaces. We will delve into the underlying principles of its polymerization and provide step-by-step instructions for creating functional materials, moving beyond a simple recitation of steps to explain the critical "why" behind each methodological choice.

I. The Benzoxaborole Advantage: A Molecular Swiss Army Knife

The exceptional utility of the benzoxaborole moiety stems from the Lewis acidity of its boron atom.[3] This acidity facilitates a reversible esterification reaction with cis-diols, forming a stable five- or six-membered cyclic boronate ester.[1] Unlike phenylboronic acids, benzoxaboroles exhibit a significantly lower pKa, enabling them to bind to diols at neutral pH, a critical feature for most biological applications.[3] This dynamic and pH-sensitive interaction is the foundation for creating materials that can:

  • Target Glycoproteins: For cell-specific drug delivery or diagnostic imaging.

  • Develop Glucose-Responsive Systems: For "smart" insulin delivery platforms.[1][4]

  • Create Self-Healing Hydrogels: Where the reversible boronate ester bonds act as dynamic cross-links.[1][4]

  • Enable Selective Separation and Sensing: For the capture and detection of saccharide-containing biomolecules.[5]

The vinyl group on 3-Vinylbenzo[c]oxaborol-1(3H)-ol provides a versatile handle for polymerization, allowing for the creation of a wide array of material architectures.

II. Controlled Polymerization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol via RAFT

To fully harness the potential of 3-Vinylbenzo[c]oxaborol-1(3H)-ol, a controlled polymerization technique is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a robust and versatile method for synthesizing polymers with well-defined molecular weights, low dispersity, and complex architectures (e.g., block copolymers, star polymers).[6][7] The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the "living" growth of polymer chains.[7]

Workflow for RAFT Polymerization

Below is a diagram illustrating the general workflow for the RAFT polymerization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Purification & Characterization Monomer 3-Vinylbenzo[c]oxaborol-1(3H)-ol Mix Combine Reagents in Schlenk Flask Monomer->Mix CTA RAFT CTA CTA->Mix Initiator Initiator (e.g., AIBN) Initiator->Mix Solvent Solvent (e.g., Dioxane) Solvent->Mix Degas Degas (Freeze-Pump-Thaw Cycles) Mix->Degas Polymerize Polymerize at Elevated Temperature Degas->Polymerize Quench Quench Reaction Polymerize->Quench Precipitate Precipitate Polymer Quench->Precipitate Dry Dry Polymer Precipitate->Dry Characterize Characterize (NMR, GPC, FTIR) Dry->Characterize

Caption: Workflow for RAFT Polymerization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

Protocol 1: RAFT Homopolymerization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol

This protocol is adapted from established RAFT polymerization procedures for vinyl monomers.[5][7][8]

Materials:

  • 3-Vinylbenzo[c]oxaborol-1(3H)-ol (Monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT CTA)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Anhydrous)

  • Methanol (for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Rubber septum

  • Vacuum/Nitrogen line

  • Oil bath with temperature controller

Procedure:

  • Reagent Preparation: In a clean, dry Schlenk flask, combine 3-Vinylbenzo[c]oxaborol-1(3H)-ol (e.g., 1.0 g, 6.25 mmol), DDMAT (e.g., 45.5 mg, 0.125 mmol, for a target DP of 50), and AIBN (e.g., 4.1 mg, 0.025 mmol, CTA:Initiator ratio of 5:1).

  • Dissolution: Add anhydrous 1,4-dioxane (e.g., 5 mL) to the flask to dissolve the reagents.

  • Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir. The reaction time will influence the final molecular weight; monitor the reaction by taking aliquots for analysis (e.g., by ¹H NMR to determine monomer conversion). A typical reaction time is 6-24 hours.

  • Quenching: To stop the polymerization, remove the flask from the oil bath and expose the reaction mixture to air. Rapid cooling in an ice bath can also be employed.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the purified poly(3-Vinylbenzo[c]oxaborol-1(3H)-ol) under vacuum at room temperature until a constant weight is achieved.

ParameterTypical ValuePurpose
Monomer:CTA Ratio25:1 to 500:1Controls the target degree of polymerization (DP)
CTA:Initiator Ratio3:1 to 10:1Influences the rate of polymerization and "livingness"
Temperature60-80 °CAffects the rate of initiator decomposition and polymerization
SolventDioxane, DMF, TolueneShould dissolve monomer, polymer, and reagents

III. Surface Functionalization Strategies

The synthesized poly(3-Vinylbenzo[c]oxaborol-1(3H)-ol) can be used to functionalize material surfaces using two primary strategies: "grafting to" and "grafting from".[9]

A. "Grafting To": Attaching Pre-synthesized Polymer

In this approach, the end-functionalized polymer is covalently attached to a reactive surface. This method is straightforward but can lead to lower grafting densities due to steric hindrance.[3]

GraftingTo Polymer End-functionalized Poly(3-Vinylbenzo[c]oxaborol-1(3H)-ol) Coupling Coupling Chemistry (e.g., EDC/NHS) Polymer->Coupling Surface Substrate with Reactive Groups (e.g., -NH2) Surface->Coupling FunctionalizedSurface Functionalized Surface Coupling->FunctionalizedSurface

Caption: "Grafting To" approach for surface functionalization.

Protocol 2: "Grafting To" Functionalization of an Amine-Terminated Surface

Materials:

  • Poly(3-Vinylbenzo[c]oxaborol-1(3H)-ol) with a carboxylic acid end-group (from a suitable RAFT agent)

  • Amine-functionalized substrate (e.g., silica wafer, nanoparticles)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Polymer Activation: Dissolve the carboxyl-terminated polymer in anhydrous DMF. Add EDC (1.5 eq to COOH) and NHS (1.5 eq to COOH) and stir at room temperature for 1-2 hours to activate the carboxylic acid end-group.

  • Surface Preparation: Immerse the amine-functionalized substrate in the activated polymer solution.

  • Grafting Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

  • Washing: Remove the substrate from the solution and wash extensively with DMF, followed by an appropriate solvent for the substrate (e.g., water, ethanol) to remove any non-covalently bound polymer.

  • Drying: Dry the functionalized substrate under a stream of nitrogen or in a vacuum oven.

B. "Grafting From": Growing Polymer Chains from the Surface

This method involves immobilizing an initiator on the surface and then polymerizing the monomer directly from the surface. This approach can achieve much higher grafting densities.[9]

GraftingFrom Surface Substrate InitiatorImmobilization Immobilize Initiator on Surface Surface->InitiatorImmobilization Polymerization Surface-Initiated RAFT Polymerization InitiatorImmobilization->Polymerization FunctionalizedSurface Functionalized Surface Polymerization->FunctionalizedSurface

Caption: "Grafting From" approach for surface functionalization.

Protocol 3: "Grafting From" Functionalization via Surface-Initiated RAFT

Materials:

  • Substrate with hydroxyl or amine groups

  • Initiator with a complementary functional group for surface attachment (e.g., an initiator with a silane group for silica surfaces)

  • 3-Vinylbenzo[c]oxaborol-1(3H)-ol

  • RAFT CTA (e.g., DDMAT)

  • Solvent (e.g., Toluene for silanization, Dioxane for polymerization)

Procedure:

  • Initiator Immobilization:

    • Clean and activate the substrate surface (e.g., with piranha solution for silica, use with extreme caution).

    • React the activated surface with a silane-functionalized initiator (e.g., (3-aminopropyl)triethoxysilane followed by reaction with an AIBN-like initiator containing an NHS ester) in an anhydrous solvent like toluene.

    • Thoroughly wash the surface to remove unbound initiator.

  • SI-RAFT Polymerization:

    • Prepare a solution of 3-Vinylbenzo[c]oxaborol-1(3H)-ol and the RAFT CTA in an appropriate solvent (e.g., dioxane).

    • Immerse the initiator-functionalized substrate in the solution.

    • Degas the solution with several freeze-pump-thaw cycles.

    • Heat the reaction to the desired polymerization temperature (e.g., 70 °C) and allow it to proceed for the desired time.

  • Washing and Drying:

    • Remove the substrate and wash it extensively with fresh solvent to remove any unbound polymer.

    • Dry the functionalized substrate.

IV. Characterization of Functionalized Materials

Thorough characterization is essential to confirm successful functionalization and to understand the properties of the new material.

TechniquePurposeExpected Outcome
¹H NMR Spectroscopy Confirm polymer structure and monomer conversion.Appearance of broad polymer backbone signals and disappearance of vinyl proton signals from the monomer.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and dispersity (Đ).A narrow, monomodal peak indicating a controlled polymerization (Đ < 1.3).
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm the presence of the benzoxaborole moiety.Characteristic peaks for B-O and O-H bonds in the benzoxaborole ring.
X-ray Photoelectron Spectroscopy (XPS) Determine the elemental composition of the surface.Presence of a Boron (B 1s) signal on the surface after functionalization.
Contact Angle Goniometry Assess changes in surface wettability.A change in the water contact angle, indicating altered surface chemistry.
Atomic Force Microscopy (AFM) Visualize surface topography and polymer brush thickness.An increase in surface roughness or layer thickness after grafting.

V. Concluding Remarks for the Innovator

The ability to functionalize materials with 3-Vinylbenzo[c]oxaborol-1(3H)-ol opens a vast design space for creating next-generation biomaterials and sensors. The protocols outlined herein provide a robust starting point for researchers to explore this exciting chemistry. By understanding the principles behind these methods and employing rigorous characterization, the scientific community can continue to push the boundaries of what is possible at the bio-material interface.

VI. References

  • Facile Functionalization of Electrospun Poly(ethylene-co-vinyl alcohol) Nanofibers via the Benzoxaborole-Diol Interaction. MDPI.

  • 3H-benzo[c][1][8]oxaborol-1-ol and its important derivatives with antimicrobial activity. ResearchGate.

  • Surface functionalization – The way for advanced applications of smart materials. ScienceDirect.

  • RAFT Polymerization - Reaction Setup. YouTube.

  • Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A.

  • Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT). MDPI.

  • RAFT Polymerization Overview. YouTube.

  • Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry. PMC - NIH.

  • Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry (RSC Publishing).

  • Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials. MDPI.

  • Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI.

  • Surface Functionalities of Polymers for Biomaterial Applications. PMC - NIH.

  • Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications. ResearchGate.

  • Synthesis and Characterization of Functionalized Poly(9- vinylcarbazole) for light-emitting diode applications Síntese e Caract. Dialnet.

  • Application Notes and Protocols: Free Radical Polymerization of 3-Methyl-1-vinyl-1H-imidazolium chloride. Benchchem.

  • Poly( N-vinyl carbazole)-functionalized single-walled carbon nanotubes: Synthesis, characterization, and nanocomposite thin films. ResearchGate.

  • Synthesis and Characterization of Poly(N-vinylcarbazole)/Graphene Nanocomposites. ResearchGate.

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The Pivotal Role of 3-Vinylbenzo[c]oxaborol-1(3H)-ol in Modern Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary organic synthesis, the quest for versatile and efficient reagents for carbon-carbon bond formation is relentless. Among the myriad of organoboron compounds, 3-Vinylbenzo[c]oxaborol-1(3H)-ol has emerged as a particularly valuable building block in palladium-catalyzed cross-coupling reactions. Its unique structural features, combining the reactivity of a vinyl group with the stability and distinct mechanistic behavior of the benzoxaborole scaffold, offer significant advantages for the synthesis of complex molecules, particularly styrenes and their derivatives, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This guide provides an in-depth exploration of the role of 3-Vinylbenzo[c]oxaborol-1(3H)-ol in cross-coupling chemistry, offering detailed mechanistic insights and practical, field-proven protocols for its application.

The Benzoxaborole Advantage: Beyond Conventional Boronic Acids

At the heart of 3-Vinylbenzo[c]oxaborol-1(3H)-ol's utility lies the benzoxaborole moiety. Unlike its acyclic boronic acid counterparts, the cyclic nature of the oxaborole ring imparts several favorable characteristics:

  • Enhanced Stability: The intramolecular coordination between the boron atom and the adjacent hydroxyl group contributes to the compound's stability, making it less prone to protodeboronation, a common side reaction with boronic acids.[4] This stability translates to easier handling, storage, and often, higher yields in coupling reactions.

  • Unique Mechanistic Pathway: The activation of the boronic acid is a critical step in the Suzuki-Miyaura catalytic cycle.[5] For benzoxaboroles, this activation is believed to proceed through a distinct pathway involving the formation of a boronate complex, which facilitates the crucial transmetalation step with the palladium catalyst. This can influence reaction kinetics and selectivity compared to traditional boronic acids.

  • Tunable Reactivity: The benzoxaborole scaffold allows for facile modification of the aromatic ring, enabling the fine-tuning of its electronic and steric properties to optimize reactivity for specific applications.

The Vinyl Group: A Gateway to Diverse Molecular Architectures

The presence of the vinyl group makes 3-Vinylbenzo[c]oxaborol-1(3H)-ol a potent vinylating agent. This functionality is a cornerstone for the synthesis of styrenes, which are precursors to a vast array of valuable compounds. The palladium-catalyzed cross-coupling of this reagent with aryl or vinyl halides provides a direct and efficient route to these important structural motifs.[6][7]

Core Application: Suzuki-Miyaura Cross-Coupling for Styrene Synthesis

The Suzuki-Miyaura reaction is the premier application for 3-Vinylbenzo[c]oxaborol-1(3H)-ol, enabling the efficient synthesis of substituted styrenes. This reaction involves the palladium-catalyzed coupling of the vinylbenzoxaborole with an aryl or vinyl halide or triflate.[8][9]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established paradigm in cross-coupling chemistry.[2] The unique involvement of the benzoxaborole can be rationalized as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.

  • Activation of the Benzoxaborole: A base activates the 3-Vinylbenzo[c]oxaborol-1(3H)-ol, forming a more nucleophilic boronate species. The exact nature of this activation can be influenced by the choice of base and solvent.[5]

  • Transmetalation: The vinyl group is transferred from the boron atom of the activated benzoxaborole to the palladium center, displacing the halide and forming a new Pd(II)-vinyl intermediate. This is often the rate-determining step, and the unique electronic and steric properties of the benzoxaborole can influence its efficiency.

  • Reductive Elimination: The newly formed carbon-carbon bond is created as the aryl and vinyl groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the desired styrene product.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Vinyl(L2) Ar-Pd(II)-Vinyl(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Vinyl(L2) Transmetalation Ar-Pd(II)-Vinyl(L2)->Pd(0)L2 Ar-Vinyl Styrene Product Ar-Pd(II)-Vinyl(L2)->Ar-Vinyl Reductive Elimination Ar-X Aryl/Vinyl Halide Ar-X->Ar-Pd(II)-X(L2) Vinyl-B(benzoxaborole) 3-Vinylbenzo[c]oxaborol-1(3H)-ol Activated Boronate Activated Boronate Vinyl-B(benzoxaborole)->Activated Boronate Base Activated Boronate->Ar-Pd(II)-Vinyl(L2)

Figure 1: Suzuki-Miyaura catalytic cycle with 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

Application Protocol: Suzuki-Miyaura Coupling of 3-Vinylbenzo[c]oxaborol-1(3H)-ol with Aryl Bromides

This protocol provides a general procedure for the synthesis of styrenes via the Suzuki-Miyaura coupling of 3-Vinylbenzo[c]oxaborol-1(3H)-ol with a variety of aryl bromides.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Recommendation
3-Vinylbenzo[c]oxaborol-1(3H)-ol952149-27-8159.98Commercially available
Aryl BromideVariesVariesHigh purity
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50Strem, Sigma-Aldrich
Tricyclohexylphosphine (PCy₃)2622-14-2280.49Strem, Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21ACS grade or higher
1,4-Dioxane (anhydrous)123-91-188.11DriSolv® or equivalent
Water (degassed)7732-18-518.02Deionized, degassed
Experimental Procedure

Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Vinylbenzo[c]oxaborol-1(3H)-ol (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).

  • Addition of Base and Solvents: Add potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired styrene derivative.

Expected Results and Troubleshooting
  • Yields: Typical yields for this reaction range from 70% to 95%, depending on the electronic and steric properties of the aryl bromide.

  • Low Yield: If the yield is low, consider increasing the catalyst loading to 3-5 mol%. Ensure that the solvents are anhydrous and properly degassed. The quality of the 3-Vinylbenzo[c]oxaborol-1(3H)-ol is also critical; if it has degraded, this can significantly impact the yield.

  • Side Reactions: Protodeboronation of the starting material can occur. To minimize this, ensure the base is added just before heating and that the reaction is not heated for an unnecessarily long time.

Broader Applications and Future Outlook

While the Suzuki-Miyaura reaction is the most prominent application, the reactivity of 3-Vinylbenzo[c]oxaborol-1(3H)-ol is not limited to this transformation. Its vinyl group can potentially participate in other palladium-catalyzed reactions, such as the Heck reaction, where it could act as the olefin partner.[10][11] Further research into these alternative reaction pathways could expand the synthetic utility of this versatile reagent.

The development of more active and robust palladium catalysts, including those based on N-heterocyclic carbene (NHC) ligands, will likely lead to even milder and more efficient cross-coupling protocols involving 3-Vinylbenzo[c]oxaborol-1(3H)-ol.[12] Additionally, the exploration of its use in other transition-metal-catalyzed reactions beyond palladium catalysis presents an exciting avenue for future research.

Figure 2: Applications of 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

Conclusion

3-Vinylbenzo[c]oxaborol-1(3H)-ol is a powerful and versatile reagent in the synthetic organic chemist's toolkit. Its unique combination of a stable benzoxaborole core and a reactive vinyl group makes it an ideal partner in Suzuki-Miyaura cross-coupling reactions for the efficient synthesis of a wide range of substituted styrenes. The detailed protocol provided herein serves as a robust starting point for researchers and drug development professionals seeking to leverage the advantages of this valuable building block in their synthetic endeavors. As our understanding of its reactivity deepens and new catalytic systems are developed, the applications of 3-Vinylbenzo[c]oxaborol-1(3H)-ol are poised to expand even further, solidifying its role as a key player in modern organic synthesis.

References

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]

  • Synthesis of styrenes by palladium(II)-catalyzed vinylation of arylboronic acids and aryltrifluoroborates by using vinyl acetate. PubMed. [Link]

  • 3H-benzo[c][1][10]oxaborol-1-ol and its important derivatives with antimicrobial activity. ResearchGate. [Link]

  • 3-Vinylbenzo[c][1][10]oxaborol-1(3H)-ol. Beijing Thinker Chemical Co., Ltd. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Styrenes and E‐Stilbenes by Palladium‐Catalyzed Vinylation of Aryl Iodides with 1,2‐Dibromoethane. ResearchGate. [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. PMC. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Benzoxaborole Derivatives. MySkinRecipes. [Link]

  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]

  • Palladium(II)-catalyzed aerobic dialkoxylation of styrenes: a profound influence of an o-phenol. PubMed. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed carbonylative Heck reaction of aryl bromides with vinyl ethers to 3-alkoxy alkenones and pyrazoles. PubMed. [Link]

  • Synthesis of functionalized styrenes via palladium-catalyzed coupling of aryl bromides with vinyl tin reagents. Semantic Scholar. [Link]

  • Functionalized Styrene Synthesis via Palladium-Catalyzed C−C Cleavage of Aryl Ketones. Tetrahedron Letters. [Link]

Sources

Synthetic Versatility of Vinyl-Substituted Benzoxaboroles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic applications of vinyl-substituted benzoxaboroles. These unique bifunctional molecules serve as valuable building blocks in organic synthesis, polymer science, and materials chemistry. We present detailed protocols for their use in cornerstone reactions such as the Suzuki-Miyaura cross-coupling and Diels-Alder cycloaddition, as well as their application as monomers in radical polymerization for the synthesis of functional polymers. The causality behind experimental choices is elucidated to provide field-proven insights and ensure procedural robustness.

Introduction: The Unique Profile of Benzoxaboroles

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention, particularly in medicinal chemistry and materials science.[1][2][3][4] The core structure, featuring a boronic acid constrained within a five-membered ring, imparts unique physicochemical properties.[5] Compared to their acyclic phenylboronic acid counterparts, benzoxaboroles exhibit enhanced Lewis acidity, improved aqueous solubility, and greater stability, while maintaining the versatile reactivity of the boronic acid moiety.[5][6]

The introduction of a vinyl substituent onto the benzoxaborole scaffold creates a powerful bifunctional building block. The vinyl group can participate in a wide range of organic transformations, including cycloadditions and polymerizations, while the benzoxaborole unit can engage in cross-coupling reactions or act as a functional moiety for sensing and biological interactions.[5] This guide focuses on the practical applications of these vinyl-substituted derivatives.

Synthesis of a Key Intermediate: 5-Vinyl-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

A common and versatile starting point for many applications is 5-vinyl-1-hydroxy-1,3-dihydro-2,1-benzoxaborole. Its synthesis can be achieved from commercially available precursors. The following protocol outlines a reliable, multi-step synthesis.

Experimental Workflow: Synthesis of 5-Vinylbenzoxaborole

G cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Benzylic Bromination & Cyclization A 2-Methylphenylboronic acid C 4-Bromo-2-methylphenylboronic acid A->C B N-Bromosuccinimide (NBS), Acetonitrile (ACN) B->C F 2-Methyl-4-vinylphenylboronic acid C->F D Potassium vinyltrifluoroborate D->F E PdCl2(dppf), Cs2CO3, Toluene/H2O E->F I 5-Vinyl-1-hydroxy-1,3-dihydro- 2,1-benzoxaborole F->I G NBS, AIBN, Carbon tetrachloride (CCl4) G->I H Aqueous workup H->I

Caption: Synthetic workflow for 5-vinylbenzoxaborole.

Protocol 1: Synthesis of 5-Vinyl-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

Materials:

  • 4-Bromo-2-methylphenylboronic acid

  • Potassium vinyltrifluoroborate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, Water (degassed)

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate

  • Silica gel for column chromatography

Part A: Synthesis of 2-Methyl-4-vinylphenylboronic acid

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-2-methylphenylboronic acid (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), and cesium carbonate (3.0 eq).

  • Add PdCl₂(dppf) (0.03 eq).

  • Add degassed toluene and water to form a 10:1 mixture (concentration of the boronic acid at ~0.2 M).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-methyl-4-vinylphenylboronic acid.

Part B: Synthesis of 5-Vinyl-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

  • In a round-bottom flask, dissolve the 2-methyl-4-vinylphenylboronic acid (1.0 eq) from Part A in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp (or a 250W incandescent lamp) for 4-6 hours. This initiates a benzylic bromination.

  • Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction to room temperature.

  • Filter off the succinimide byproduct.

  • Concentrate the filtrate. The crude product, 2-(bromomethyl)-4-vinylphenylboronic acid, will undergo spontaneous cyclization upon exposure to moisture or during aqueous workup.

  • Dissolve the crude residue in ethyl acetate and wash with water. The hydrolysis of the boronic acid and subsequent cyclization yields the benzoxaborole.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final product by silica gel column chromatography to obtain 5-vinyl-1-hydroxy-1,3-dihydro-2,1-benzoxaborole.

Application in Suzuki-Miyaura Cross-Coupling

The vinyl group of the benzoxaborole can act as the coupling partner in Suzuki-Miyaura reactions, allowing for the synthesis of complex styrenyl-benzoxaboroles. This is a powerful method for introducing the benzoxaborole moiety into larger molecular scaffolds.

Mechanism: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products OA Oxidative Addition PdII_A Ar-Pd(II)-X L2 OA->PdII_A TM Transmetalation PdII_B Ar-Pd(II)-Vinyl L2 TM->PdII_B RE Reductive Elimination Pd0 Pd(0)L2 RE->Pd0 Product Ar-Vinyl-Benzoxaborole RE->Product Pd0->OA PdII_A->TM PdII_B->RE ArX Aryl Halide (Ar-X) ArX->OA VinylBenz Vinyl-Benzoxaborole + Base VinylBenz->TM

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling of 5-Vinylbenzoxaborole with an Aryl Bromide

Materials:

  • 5-Vinyl-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane, Water (degassed)

Procedure:

  • In a glovebox, charge a Schlenk tube with the aryl bromide, potassium phosphate, and 5-vinylbenzoxaborole.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ and XPhos in a small amount of 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours, with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Causality and Insights:

  • Ligand Choice: XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of aryl bromides and facilitates the reductive elimination step, which is often rate-limiting.[2]

  • Base: Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant degradation of base-sensitive substrates.[7]

  • Solvent System: The dioxane/water mixture is crucial for dissolving both the organic substrates and the inorganic base, facilitating the reaction. Degassing is essential to prevent oxidation of the Pd(0) catalyst.

Application in Diels-Alder Cycloaddition

The vinyl group on the benzoxaborole acts as a dienophile in [4+2] Diels-Alder cycloadditions, providing a route to complex cyclic structures containing the benzoxaborole moiety. The electron-withdrawing nature of the boronic ester can activate the vinyl group for reaction with electron-rich dienes.[8]

Protocol 3: Diels-Alder Reaction of 5-Vinylbenzoxaborole with Cyclopentadiene

Materials:

  • 5-Vinyl-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (1.0 eq)

  • Cyclopentadiene (freshly cracked, 3.0 eq)

  • Toluene or Dichloromethane (DCM)

  • Lewis Acid (optional, e.g., AlCl₃, BF₃·OEt₂)

Procedure (Thermal):

  • Dissolve 5-vinylbenzoxaborole in toluene in a sealed tube.

  • Add freshly cracked cyclopentadiene.

  • Seal the tube tightly and heat to 80-120 °C for 24-48 hours. The optimal temperature may require screening.

  • Monitor the reaction by ¹H NMR or GC-MS for the appearance of the cycloadduct.

  • Upon completion, cool the reaction and concentrate under reduced pressure to remove excess cyclopentadiene and toluene.

  • The crude product can be purified by column chromatography. Expect a mixture of endo and exo diastereomers.

Procedure (Lewis Acid Catalyzed):

  • Dissolve 5-vinylbenzoxaborole in dry DCM at 0 °C under an inert atmosphere.

  • Add the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) portion-wise.

  • Add cyclopentadiene dropwise and stir the reaction at 0 °C to room temperature for 4-12 hours.

  • Monitor the reaction. Upon completion, quench the reaction carefully by adding saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Causality and Insights:

  • Microwave-Assisted Variant: For faster reaction times and potentially higher yields, microwave irradiation can be employed.[9][10][11] Typical conditions might involve heating to 150 °C for 30-60 minutes in a sealed microwave vessel.

  • Stereoselectivity: Thermal Diels-Alder reactions often provide a mixture of endo and exo products. Lewis acid catalysis can enhance the reaction rate and often improves the endo selectivity due to favorable secondary orbital interactions in the transition state.[12]

Application in Radical Polymerization

Vinyl-substituted benzoxaboroles are valuable monomers for creating functional polymers.[5] The resulting polymers bear pendant benzoxaborole units that can be used for creating stimuli-responsive materials (e.g., for glucose sensing), for post-polymerization modification, or to impart specific biological activities.

Polymerization Workflow

Polymerization Monomer Vinylbenzoxaborole Monomer Heat Heat (60-80 °C) Monomer->Heat Initiator Radical Initiator (e.g., AIBN) Initiator->Heat Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Heat Polymer Poly(vinylbenzoxaborole) Heat->Polymer

Caption: Workflow for free-radical polymerization.

Protocol 4: Free-Radical Polymerization of 5-Vinylbenzoxaborole

Materials:

  • 5-Vinyl-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator, ~1 mol% relative to monomer)

  • Anhydrous 1,4-dioxane or Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Dissolve the vinylbenzoxaborole monomer and AIBN in anhydrous dioxane in a Schlenk tube. The concentration should be between 1-2 M.

  • Perform three freeze-pump-thaw cycles to thoroughly degas the solution. Oxygen is a radical scavenger and will inhibit polymerization.

  • After the final thaw, backfill the tube with argon or nitrogen.

  • Immerse the sealed tube in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for 12-24 hours. The solution will become noticeably more viscous.

  • To terminate the reaction, cool the tube to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the viscous solution dropwise into a large volume of cold, stirring methanol.

  • Collect the precipitated white polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.

  • Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm the polymer structure.

Causality and Insights:

  • Initiator: AIBN is a common thermal initiator that decomposes at a convenient rate at 60-80 °C to produce radicals, initiating the polymerization chain reaction.[13]

  • Degassing: The removal of oxygen is critical for successful free-radical polymerization.

  • Precipitation: This is a standard purification method for polymers. The polymer is insoluble in the "non-solvent" (methanol), while the smaller monomer molecules remain dissolved, allowing for separation.

Summary of Applications and Data

ApplicationKey ReagentsTypical ConditionsProduct TypeKey Insights
Suzuki-Miyaura Coupling Pd₂(dba)₃/XPhos, K₃PO₄100-110 °C, Dioxane/H₂OStyrenyl-benzoxaborolesBulky phosphine ligands are crucial.[2]
Diels-Alder Cycloaddition Cyclopentadiene, AlCl₃ (optional)80-120 °C (thermal) or 0 °C (catalyzed)Fused-ring benzoxaborolesLewis acids can accelerate the reaction and control stereochemistry.[12]
Radical Polymerization AIBN70 °C, Anhydrous DioxaneFunctional PolymersRigorous exclusion of oxygen is necessary for polymerization.

Conclusion

Vinyl-substituted benzoxaboroles are exceptionally versatile synthetic intermediates. The protocols outlined in this guide demonstrate their utility in fundamental C-C bond-forming reactions and in the synthesis of advanced functional materials. By understanding the principles behind these procedures, researchers can effectively harness the unique reactivity of vinylbenzoxaboroles to advance projects in drug discovery, diagnostics, and materials science.

References

  • Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5247. Available at: [Link]

  • Sarotti, A. M., Pisano, P. L., & Pellegrinet, S. C. (2010). A facile microwave-assisted Diels–Alder reaction of vinylboronates. Organic & Biomolecular Chemistry, 8(22), 5069-5073. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-assisted Diels-Alder reaction of vinylboronates. Available at: [Link]

  • Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372–1381. Available at: [Link]

  • Pellegrinet, S. C., et al. (2010). A facile microwave-assisted Diels–Alder reaction of vinylboronates. Organic & Biomolecular Chemistry, 8, 5069-5073. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Skrydstrup, T., et al. (2011). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry, 76(11), 4550–4557. Available at: [Link]

  • Singh, U. P., & Singh, R. P. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6533. Available at: [Link]

  • Pellegrinet, S. C., et al. (2018). Alkylhalovinylboranes: a new class of Diels–Alder dienophiles. Organic & Biomolecular Chemistry, 16(43), 8295-8303. Available at: [Link]

  • Otsuka, H., et al. (2021). Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. Polymer Chemistry, 12(1), 34-40. Available at: [Link]

  • Tomsho, J. W., & Benkovic, S. J. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry, 22(15), 3891–3899. Available at: [Link]

  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi. Available at: [Link]

  • Gaina, C., et al. (2011). Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT). Materials, 4(3), 598-609. Available at: [Link]

  • Theato, P., et al. (2007). Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid. Macromolecular Chemistry and Physics, 208(13), 1433-1442. Available at: [Link]

  • Chemistry For Everyone. (2023, August 14). What Are Vinyl Polymers? [Video]. YouTube. Available at: [Link]

  • Dialnet. (2019). Synthesis and Characterization of Functionalized Poly(9-vinylcarbazole) for light-emitting diode applications. Revista Observatorio de la Economia Latinoamericana. Available at: [Link]

  • ResearchGate. (n.d.). Poly( N-vinyl carbazole)-functionalized single-walled carbon nanotubes: Synthesis, characterization, and nanocomposite thin films. Available at: [Link]

  • Chemical Communications. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available at: [Link]

  • ResearchGate. (n.d.). A facile microwave-assisted Diels–Alder reaction of vinylboronates. Available at: [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available at: [Link]

  • MDPI. (2015). Copolymers of Vinyl-Containing Benzoxazine with Vinyl Monomers as Precursors for High Performance Thermosets. Polymers, 7(9), 1735-1748. Available at: [Link]

  • Reina, J. J., et al. (2019). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science, 10(4), 1215-1220. Available at: [Link]

  • CONICET. (2019). Diels−Alder Reactivity of Allenylboronic Acid Pinacol Ester and Related Dienophiles: Mechanistic Studies and Distortion/Interaction−Activation Strain Energy Model Analysis. The Journal of Organic Chemistry, 84(24), 16065-16073. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: 3-Vinylbenzo[c]oxaborol-1(3H)-ol Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of poly(3-Vinylbenzo[c]oxaborol-1(3H)-ol). As Senior Application Scientists, we have compiled this information based on established principles of polymer chemistry and field-proven insights.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly

Question: I've mixed my 3-Vinylbenzo[c]oxaborol-1(3H)-ol monomer with a standard radical initiator (like AIBN or benzoyl peroxide) and heated the reaction, but I'm seeing little to no polymer formation, even after several hours. What could be the cause?

Answer: Failure to initiate is a common and frustrating issue in radical polymerization. Several factors, often related to impurities, can inhibit the reaction.

Potential Causes and Solutions:

  • Presence of Inhibitors: The most common cause is the presence of polymerization inhibitors.[][2] Monomers, especially reactive ones like vinyl compounds, are often shipped with small amounts of inhibitors, such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT), to prevent spontaneous polymerization during storage and transport.[2] These inhibitors are designed to scavenge radicals and will effectively prevent your initiator from starting the polymerization chain reaction.[]

    • Solution: The inhibitor must be removed before polymerization. The most common method for removing phenolic inhibitors is to pass the monomer through a column of basic alumina. Alternatively, washing the monomer solution with an aqueous alkali solution (e.g., dilute NaOH) followed by drying and distillation can be effective.

  • Dissolved Oxygen: Oxygen is a well-known inhibitor of radical polymerization.[3] It reacts with the initial radicals generated from the initiator to form stable peroxy radicals, which are much less reactive and can terminate growing polymer chains.

    • Solution: The reaction mixture (monomer and solvent) must be thoroughly deoxygenated before adding the initiator and starting the reaction. Common laboratory techniques for this include:

      • Freeze-Pump-Thaw: This is a highly effective method involving freezing the reaction mixture with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.

      • Inert Gas Sparging: Bubbling a stream of an inert gas, such as nitrogen or argon, through the reaction mixture for 30-60 minutes can displace dissolved oxygen.

  • Impure Monomer or Solvent: Impurities in either the monomer or the solvent can act as chain transfer agents or inhibitors, leading to premature termination of the polymer chains.[4][5] Water, for instance, can interfere with certain polymerization methods.[3]

    • Solution: Ensure your monomer is pure. If you have synthesized it in-house, ensure it has been properly purified (e.g., by chromatography or distillation). Use high-purity, anhydrous solvents appropriate for radical polymerization.

Issue 2: Low Polymer Yield or Low Molecular Weight

Question: My polymerization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol is working, but I'm consistently getting low yields and the resulting polymer has a much lower molecular weight than I expected. How can I improve this?

Answer: Low yield and low molecular weight are typically indicative of excessive chain termination or chain transfer events. The unique structure of vinyl boron compounds can sometimes lead to side reactions.

Potential Causes and Solutions:

  • High Initiator Concentration: While it may seem counterintuitive, a higher initiator concentration leads to a higher concentration of growing chains, which in turn increases the probability of bimolecular termination reactions (coupling or disproportionation). This results in shorter polymer chains and can, in some cases, lower the overall yield.

    • Solution: Optimize the initiator concentration. Try reducing the amount of initiator to favor chain propagation over termination. A typical starting point is in the range of 0.1 to 1 mol% relative to the monomer.

  • Chain Transfer Reactions: Chain transfer can occur to the monomer, solvent, initiator, or even the polymer itself. Studies on similar vinyl boron monomers, like vinyl boronic acid pinacol ester (VBpin), have shown that chain transfer reactions can occur.[6][7] The solvent is a common culprit. For example, solvents with easily abstractable protons (like toluene) can act as chain transfer agents.

    • Solution:

      • Solvent Selection: Choose a solvent with a low chain transfer constant. Benzene, t-butanol, or 1,4-dioxane are often better choices than toluene or THF for radical polymerizations.

      • Monomer Purity: As mentioned before, impurities can act as chain transfer agents.[4] Ensure your monomer is pure.

  • High Reaction Temperature: Higher temperatures increase the rate of both initiation and propagation, but they can also significantly increase the rate of chain transfer and other side reactions.

    • Solution: Optimize the reaction temperature. While a certain temperature is needed to decompose the initiator at a reasonable rate, excessively high temperatures can be detrimental. Consider using an initiator that is effective at a lower temperature.

Experimental Protocol: Optimizing Initiator Concentration

To find the optimal initiator concentration, a series of parallel experiments can be set up:

Experiment Monomer (mmol) Solvent (e.g., Dioxane) Initiator (AIBN, mol%) Temperature (°C) Time (h)
1105 mL0.17024
2105 mL0.57024
3105 mL1.07024
4105 mL2.07024

After the reaction, the polymers should be isolated (e.g., by precipitation in a non-solvent like hexane) and analyzed by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

Issue 3: Formation of Insoluble Gel During Polymerization

Question: During the polymerization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol, my reaction mixture became highly viscous and then formed an insoluble gel. What causes this and how can I prevent it?

Answer: Gel formation, or cross-linking, occurs when polymer chains become covalently linked to form a three-dimensional network.[8][9] This is often irreversible and results in an intractable material.

Potential Causes and Solutions:

  • Dimeric Impurities: The synthesis of the vinyl monomer might produce small amounts of divinyl impurities. Even a very small amount of a divinyl comonomer can act as a cross-linking agent, leading to gelation at higher conversions.

    • Solution: Rigorously purify the monomer to remove any difunctional impurities. Techniques like column chromatography are essential.

  • Chain Transfer to Polymer: At higher monomer conversions, the concentration of polymer in the reaction mixture is high. A growing radical can abstract a hydrogen atom from the backbone of another polymer chain, creating a new radical site on that chain.[6][7] This new radical can then propagate, forming a branch point. If this happens frequently, it can lead to a cross-linked network.

    • Solution:

      • Limit Monomer Conversion: Stop the polymerization at a lower conversion (e.g., 50-70%) before the polymer concentration becomes too high and the viscosity of the medium significantly increases.

      • Dilution: Running the polymerization at a lower monomer concentration can reduce the likelihood of intermolecular chain transfer to the polymer.

  • Reactivity of the Benzoxaborole Moiety: While benzoxaboroles are generally stable, under the energetic conditions of a polymerization reaction, side reactions involving the boronic ester are possible.[10][11] Intermolecular reactions between the benzoxaborole groups of different chains could potentially lead to cross-linking, although this is less common in radical polymerizations.

Workflow for Preventing Gelation

Gel_Prevention_Workflow start Gel Formation Observed purify_monomer Purify Monomer (e.g., Chromatography) start->purify_monomer Check for Divinyl Impurities lower_conversion Stop Reaction at Lower Conversion (<70%) purify_monomer->lower_conversion If Gelation Persists end_success Successful Polymerization (No Gel) purify_monomer->end_success If Successful reduce_concentration Decrease Monomer Concentration lower_conversion->reduce_concentration If Still an Issue lower_conversion->end_success reduce_concentration->end_success

Caption: Decision workflow for troubleshooting gel formation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the 3-Vinylbenzo[c]oxaborol-1(3H)-ol monomer?

A1: The monomer should be stored in a cool, dark place, preferably in a refrigerator. It should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation. As it is a reactive vinyl monomer, it is advisable to store it with a small amount of an inhibitor (e.g., ~100 ppm MEHQ) if it will not be used immediately.[2]

Q2: Which polymerization techniques are suitable for 3-Vinylbenzo[c]oxaborol-1(3H)-ol?

A2: Given its vinyl group, this monomer is amenable to radical polymerization.[12]

  • Conventional Free Radical Polymerization (FRP): This is the simplest method, typically using thermal initiators like AIBN or benzoyl peroxide. However, it offers limited control over molecular weight and polymer architecture.[13]

  • Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) would likely be applicable.[13] These methods allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and can be used to create block copolymers. The chemistry of the benzoxaborole moiety should be considered for compatibility with the catalysts and chain transfer agents used in these methods.

Q3: How does the benzoxaborole moiety affect polymerization?

A3: The vacant p-orbital on the boron atom can stabilize an adjacent radical through resonance, which can influence the monomer's reactivity.[12] This is a known effect in other vinylboron monomers.[14] The benzoxaborole ring itself is relatively stable but can undergo hydrolysis in the presence of water, which could be a concern if aqueous polymerization techniques are considered.[10] In general, it is expected to behave as a monomer with some degree of conjugation.

Q4: What are the best analytical techniques to characterize the resulting poly(3-Vinylbenzo[c]oxaborol-1(3H)-ol)?

A4: A combination of techniques is necessary for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): NMR is essential for confirming the polymer structure. The disappearance of the vinyl proton signals in the ¹H NMR spectrum is a clear indication of polymerization. ¹¹B NMR can be used to confirm that the benzoxaborole structure remains intact during polymerization.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is crucial for determining the molecular weight distribution (Mn, Mw, and PDI) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the C=C vinyl bond stretching vibration (typically around 1630 cm⁻¹) and the appearance of the saturated C-C backbone.

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition temperature of the polymer, while Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg).[15][16]

Q5: What is the expected appearance of the polymer?

A5: Poly(3-Vinylbenzo[c]oxaborol-1(3H)-ol) is expected to be a white or off-white solid powder after isolation and drying. Its solubility will depend on its molecular weight, but it is likely to be soluble in common organic solvents such as THF, chloroform, and DMF.

References

  • Radical Polymerization of Vinyl Boronate Involving Backbiting Chain Transfer and Post-Polymerization Oxid
  • Polymerization Inhibitors. Polymer / BOC Sciences.
  • Effects of Imputities on Suspension PVC Resin Quality. Journal of American Science.
  • Impact of impurities on the polymeriz
  • Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degrad
  • Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
  • Polymeris
  • Evaluation of the radical-polymerization behavior of vinylboron derivatives.
  • Inhibition of Free Radical Polymeriz
  • Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. RSC Publishing.
  • Radical Polymerization of Vinyl Boronate Involving Backbiting Chain Transfer and Post-Polymerization Oxidation Affording Branched Poly(vinyl alcohol)s. ChemRxiv | Cambridge Open Engage.
  • What is the classification and mechanism of polymeriz
  • Radical Polymerization of Vinyl Boronate Involving Backbiting Chain Transfer and Postpolymerization Oxidation Affording Branched Poly(vinyl alcohol)s. R Discovery.
  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. PMC - NIH.
  • Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling. RSC Publishing.
  • Gel problem of polyvinyl alcohol and its solution.
  • Solutions for Problems With Gels.
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.
  • Radical polymeriz
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.
  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments.
  • Understanding vinyl acetate polymeris
  • Polymeriz
  • Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole.
  • Gel Troubleshooting. Scribd.
  • What Causes PVA (Polyvinyl Alcohol) Solutions To Form A Gel?. Chemistry For Everyone.
  • Troubleshooting Guide for 3-Vinylcyclobutanol Polymeriz
  • Acid-triggered radical polymerization of vinyl monomers.
  • Controlled Radical Polymeriz
  • Polymer Gels: Basics, Challenges, and Perspectives. ACS Symposium Series.
  • 3-Vinylbenzo[c][][6]oxaborol-1(3H)-ol. 北京欣恒研科技有限公司.

  • 3H-benzo[c][][6]oxaborol-1-ol and its important derivatives with antimicrobial activity.

  • Synthesis of Star Poly(N-vinylcarbazole)
  • 3,3-dimethyl-6-nitrobenzo[c][][6]oxaborol-1(3H)-ol. Benchchem.

  • Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymeriz
  • 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol. PubChem.
  • 6-aMinobenzo[c][][6]oxaborol-1(3H)-ol Formula. ECHEMI.

  • Benzo[c][][6]oxaborol-1(3H)-ol. ChemScene.

  • Synthesis and Characterization of Functionalized Poly(9- vinylcarbazole)
  • Synthesis and Characterization of Poly(N-vinylcarbazole)/Graphene Nanocomposites.
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH.
  • Synthesis and Blending of Two Poly(ethylene- co -vinyl alcohol) Polymers with Mixed 1,2-Diol Stereochemistry.
  • Fabrication and Characterization of Poly (vinyl alcohol) and Chitosan Oligosaccharide-Based Blend Films. MDPI.
  • Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale.

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Technical Support Center: Optimizing Suzuki Coupling with 3-Vinylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions utilizing 3-Vinylbenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction to 3-Vinylbenzo[c]oxaborol-1(3H)-ol in Suzuki Coupling

3-Vinylbenzo[c]oxaborol-1(3H)-ol is a unique vinylboronic acid derivative that offers distinct advantages in palladium-catalyzed cross-coupling reactions. The benzoxaborole scaffold can influence the electronic properties and stability of the vinyl boronic acid, potentially leading to different reactivity profiles compared to more common vinylboronic acids or their pinacol esters.[1][2] This guide will address the specific challenges and optimization strategies related to this reagent.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 3-Vinylbenzo[c]oxaborol-1(3H)-ol is showing low to no yield. What are the primary factors to investigate?

A1: When encountering a low-yielding or failed reaction, a systematic review of the core reaction components is crucial.[3]

  • Catalyst Activity: Ensure your palladium source, whether a Pd(0) or Pd(II) precatalyst, is active.[3] If using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species might be inefficient under your current conditions.[4][5] Consider using a fresh catalyst or a more robust precatalyst, such as a Buchwald-type G3 or G4 palladacycle.[6]

  • Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[3][5] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[3]

  • Reagent Purity: Verify the purity of your 3-Vinylbenzo[c]oxaborol-1(3H)-ol and the coupling partner (aryl/vinyl halide or triflate). Boronic acids can degrade over time.[3]

  • Base and Solvent System: The choice of base and solvent is highly interdependent and critical for success.[3][7] The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[8]

Q2: I'm observing significant homocoupling of my 3-Vinylbenzo[c]oxaborol-1(3H)-ol. How can this be minimized?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of Pd(II) species and oxygen.[5][9]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can reduce the amount of Pd(II) present at the beginning of the reaction.[6]

  • Ensure Rigorous Degassing: As mentioned, oxygen can promote homocoupling.[5] Improve your degassing procedure for all solvents and reagents.

  • Controlled Addition: In some cases, slow addition of the 3-Vinylbenzo[c]oxaborol-1(3H)-ol to the reaction mixture can help to maintain a low concentration, thereby disfavoring the homocoupling pathway.[6]

  • Ligand Optimization: The use of bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by sterically hindering the formation of the homocoupled product and favoring the desired cross-coupling pathway.[6]

Q3: Protodeboronation of the vinylbenzoxaborole is a significant issue in my reaction. What steps can I take to prevent this?

A3: Protodeboronation is the undesired cleavage of the C-B bond and its replacement with a C-H bond. This is a common side reaction for vinyl boronic acids, especially in the presence of water and base.[3][9]

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or CsF.[3][8]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce its occurrence.[3]

  • Protecting Group Strategy: While more synthetically intensive, converting the benzoxaborole to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction can mitigate protodeboronation. However, this negates some of the direct utility of the starting material.

Troubleshooting Guides

Problem 1: Sluggish or Incomplete Reaction

If your reaction stalls or proceeds very slowly, consider the following optimization strategies.

Causality and Explanation

A sluggish reaction is often due to a slow rate-determining step in the catalytic cycle, which for Suzuki couplings is typically oxidative addition or transmetalation.[10][11] The energy barrier for these steps is influenced by the catalyst, ligand, base, and solvent.

Optimization Protocol
  • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for any signs of product or starting material decomposition.

  • Switch to a More Active Catalyst System: For challenging couplings, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[6]

    • Buchwald Ligands: Employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can significantly accelerate the reaction, particularly the oxidative addition and reductive elimination steps.[6][12]

    • Pre-catalysts: Using well-defined pre-catalysts (e.g., XPhos Pd G3) can lead to more consistent generation of the active Pd(0) species.[3][6]

  • Optimize the Base and Solvent Combination: The effectiveness of a base is highly dependent on the solvent system.[7]

    • For polar aprotic solvents like dioxane or THF, inorganic bases such as K₃PO₄ or Cs₂CO₃ are often effective.[6][13]

    • The presence of water as a co-solvent can be beneficial, but the ratio needs to be optimized to balance reagent solubility and minimize side reactions like protodeboronation.[7]

Data Summary: Recommended Starting Conditions
ParameterCondition 1 (Standard)Condition 2 (Challenging Substrates)
Palladium Source Pd(PPh₃)₄ (2-5 mol%)XPhos Pd G3 (1-3 mol%)
Ligand -XPhos (1.1-1.2 equiv to Pd)
Base K₂CO₃ (2-3 equiv)K₃PO₄ (2-3 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1) or 2-MeTHF
Temperature 80-100 °C100-120 °C
Problem 2: Formation of Key Byproducts

The appearance of consistent byproducts can provide valuable clues for optimizing the reaction.

Common Byproducts and Their Origins
  • Dehalogenated Starting Material: This arises from a competing hydrodehalogenation pathway, where the aryl halide is reduced.[5]

  • Homocoupled Aryl Halide (Biaryl): This can occur, especially with electron-rich aryl halides.

  • Oxidized Boronic Acid Products: The vinyl group can be susceptible to oxidation under certain conditions.[9]

Mitigation Strategies
  • For Dehalogenation: This side reaction is sometimes promoted by certain bases or impurities in the solvent.[5]

    • Screen alternative bases (e.g., switch from an alkoxide to a carbonate).

    • Ensure high-purity, peroxide-free solvents.

  • For Homocoupling of the Aryl Halide:

    • Use ligands that promote the cross-coupling pathway. Bulky ligands can often disfavor the formation of the symmetrical biaryl.[6]

  • For Boronic Acid Oxidation:

    • Maintain a strict inert atmosphere to exclude oxygen.[9]

    • Avoid unnecessarily high reaction temperatures or prolonged reaction times.

Experimental Workflow and Diagrams

Standard Suzuki Coupling Protocol

Here is a representative step-by-step procedure for a Suzuki coupling with 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-Vinylbenzo[c]oxaborol-1(3H)-ol (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and subject it to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).[3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) ArPdX Ar-Pd(II)-X L_n (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdOR Ar-Pd(II)-OR L_n ArPdX->ArPdOR Ligand Exchange (+ Base, - HX) ArPdR Ar-Pd(II)-R' L_n ArPdOR->ArPdR Transmetalation (+ R'-B(OH)2) ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common issues.

Troubleshooting_Flowchart Start Low or No Yield Check_Catalyst Check Catalyst Activity (Fresh? Active?) Start->Check_Catalyst Check_Catalyst->Start Catalyst Inactive Check_Inertness Improve Inert Atmosphere (Degas Solvents) Check_Catalyst->Check_Inertness Catalyst OK Check_Inertness->Start Atmosphere Faulty Analyze_Byproducts Analyze Byproducts (TLC, LC-MS) Check_Inertness->Analyze_Byproducts Atmosphere OK Homocoupling Homocoupling Observed? Analyze_Byproducts->Homocoupling No Byproducts or Complex Mixture Protodeboronation Protodeboronation? Homocoupling->Protodeboronation No Use_Pd0 Use Pd(0) Source Bulky Ligand Homocoupling->Use_Pd0 Yes Optimize_Conditions Systematically Optimize: 1. Temperature 2. Ligand/Catalyst 3. Base/Solvent Protodeboronation->Optimize_Conditions No Use_Milder_Base Use Milder Base (e.g., K2CO3) Consider Anhydrous Conditions Protodeboronation->Use_Milder_Base Yes Success Reaction Optimized Optimize_Conditions->Success Use_Milder_Base->Optimize_Conditions Use_Pd0->Optimize_Conditions

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • Semantic Scholar. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]

  • Beijing Think-All Technology Co., Ltd. (n.d.). 3-Vinylbenzo[c][3][6]oxaborol-1(3H)-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). 3H-benzo[c][3][6]oxaborol-1-ol and its important derivatives with antimicrobial activity. Retrieved from [Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

  • LookChem. (n.d.). Cas 221352-10-9,3,3-diMethylbenzo[c][3][6]oxaborol-1(3H)-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(aminomethyl)benzo(c)(1,2)oxaborol-1(3H)-ol. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions of Benzoxaboroles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzoxaborole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the versatile benzoxaborole scaffold. As a privileged structure in modern medicinal chemistry, its unique reactivity, stemming from the Lewis acidic boron center, can also present challenges in multi-step organic synthesis.[1][2][3]

This document provides in-depth, field-proven insights into the most common side reactions encountered when working with benzoxaboroles. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific issues you may encounter during your experiments, helping you to diagnose problems and implement robust solutions.

Section 1: FAQs - Understanding Core Benzoxaborole Stability and Reactivity

This section addresses fundamental questions about the intrinsic properties of benzoxaboroles that govern their behavior in synthetic transformations.

Q1: What makes benzoxaboroles generally stable, yet prone to specific side reactions?

A: The stability of the benzoxaborole scaffold is a tale of two parts: the robust cyclic structure and the reactive boron center. The fusion of the phenyl ring with the five-membered oxaborole ring confers significant thermodynamic stability compared to acyclic phenylboronic acids.[4] This structure is remarkably resistant to hydrolytic ring-opening in aqueous media, strongly favoring the closed, cyclic form.[5]

However, the boron atom possesses a vacant p-orbital, making it a Lewis acid.[1][6] This Lewis acidity is fundamental to its biological activity (e.g., binding to diols in enzyme active sites) but is also the root of its synthetic challenges.[1][7] This electrophilic center is susceptible to nucleophilic attack, which can initiate degradation pathways, and the carbon-boron (C-B) bond itself can be labile under certain conditions, leading to undesired side reactions.

Q2: What is the difference between protodeboronation and oxidative deboronation?

A: These are the two most common and critical decomposition pathways that researchers encounter. Understanding the difference is key to proper diagnosis.

  • Protodeboronation (or Protodeborylation) is a reaction where the C-B bond is cleaved and replaced by a C-H bond.[8] Essentially, the entire boronic acid functional group is lost and replaced with a proton. This reaction is highly dependent on pH and can be catalyzed by both acids and bases.[8][9]

  • Oxidative Deboronation (or Oxodeboronation) is the cleavage of the C-B bond to form a C-O bond, converting the benzoxaborole into its corresponding alcohol derivative.[9] This is the predominant degradation pathway in oxidative environments, such as in the presence of reactive oxygen species (ROS) or during synthetic oxidation steps.[9][10]

The diagram below illustrates these two distinct degradation pathways.

G cluster_main Benzoxaborole Substrate cluster_proto Protodeboronation cluster_oxo Oxidative Deboronation start Aryl-Benzoxaborole (Ar-B(OH)O) proto_product Arene Product (Ar-H) start->proto_product H+ Source (Acid/Base Catalyzed) oxo_product Alcohol Product (Ar-OH) start->oxo_product [Oxidant] (e.g., H₂O₂)

Caption: Key decomposition pathways for benzoxaboroles.

Q3: How does pH affect the stability of my benzoxaborole during a reaction?

A: The pH of the reaction medium is a critical factor governing benzoxaborole stability, primarily due to its influence on protodeboronation rates.[8][9]

  • Acidic Conditions: Under strongly acidic conditions, an acid-catalyzed electrophilic substitution mechanism can occur, leading to the replacement of the boron group with a proton.[9]

  • Neutral Conditions: Benzoxaboroles are generally most stable at or near neutral pH, where both acid- and base-catalyzed degradation pathways are minimized.[8]

  • Basic Conditions: In basic media, the boron center is attacked by a hydroxide ion to form an anionic tetrahedral "boronate" species. This species is often more susceptible to protodeboronation, particularly at elevated temperatures.[8][11] Since many cross-coupling reactions, like the Suzuki-Miyaura coupling, require a base, this is a frequent cause of yield loss.[8][12]

Section 2: Troubleshooting Guide - Specific Side Reactions and Solutions

This section provides actionable advice for specific problems you might encounter in the lab.

Issue 1: Protodeboronation - "My Boron Group Disappeared!"

Q: I am observing significant formation of a byproduct that corresponds to the mass of my starting material or product minus the B(OH)O group. What are the likely causes and how can I fix it?

A: This is a classic case of protodeboronation. It is especially common in reactions that require basic conditions, high temperatures, or extended reaction times, such as palladium-catalyzed cross-couplings.[8]

Causality: The base required for many reactions (e.g., Suzuki coupling) activates the boronic acid for transmetalation but also accelerates the formation of the boronate species, which is primed for protonolysis by water or other protic sources in the reaction mixture.[11][13]

Troubleshooting Matrix:

Potential Cause Underlying Reason Recommended Solution(s)
Strong Base / High Concentration Accelerates formation of the reactive boronate anion, increasing the rate of protonolysis.[11]Screen weaker bases (e.g., K₃PO₄, K₂CO₃, CsF) or use a stoichiometric amount instead of a large excess. For base-sensitive substrates, powdered KF can be effective.[13]
High Reaction Temperature Provides the activation energy needed for the C-B bond cleavage.Run the reaction at the lowest effective temperature. If possible, try room temperature couplings with a highly active catalyst system.
Presence of Protic Solvents (e.g., water, alcohols) Water acts as the proton source for the final C-H bond formation in the protodeboronation mechanism.[8]Use anhydrous solvents. If aqueous conditions are required, minimize the water content or reaction time. Consider using a protecting group.
Prolonged Reaction Time The longer the benzoxaborole is exposed to harsh conditions, the more protodeboronation will occur.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Inefficient Transmetalation If the desired cross-coupling is slow, the competing protodeboronation side reaction has more time to occur.Optimize the catalyst and ligand system to accelerate the productive catalytic cycle.
Issue 2: Oxidative Deboronation - "My Benzoxaborole Turned into an Alcohol!"

Q: I am trying to perform an oxidation on a different part of my molecule, but my benzoxaborole moiety is being converted to a hydroxyl group. How can I prevent this?

A: Benzoxaboroles are susceptible to oxidative cleavage of the C-B bond.[9][10] This is a significant challenge when your synthetic route requires an oxidation step.

Causality: The mechanism of oxidation, for instance by hydrogen peroxide, involves nucleophilic attack of the peroxy anion on the boron p-orbital. This forms an anionic tetrahedral boronate, which then undergoes a 1,2-shift of the aryl group from boron to oxygen, cleaving the C-B bond.[10]

Troubleshooting Workflow:

The following decision tree can guide your strategy to mitigate oxidative deboronation.

G start Oxidative Deboronation Observed q1 Can you use a milder oxidant? start->q1 a1_yes Yes: Screen milder reagents (e.g., DMP, MnO₂ instead of m-CPBA, H₂O₂) q1->a1_yes Yes q2 Is the reaction atmosphere inert? q1->q2 No a2_yes Yes: Proceed to next step q2->a2_yes Yes a2_no No: Degas solvent and run reaction under N₂ or Ar q2->a2_no No q3 Is protecting the benzoxaborole an option? a2_yes->q3 a2_no->q3 a3_yes Yes: Use a divalent protecting group stable to oxidation. q3->a3_yes Yes a3_no No: Re-evaluate synthetic route. Can oxidation be performed earlier? q3->a3_no No

Caption: Decision workflow for troubleshooting oxidative deboronation.

Issue 3: Poor Yields in Palladium Cross-Coupling Reactions

Q: My Suzuki-Miyaura coupling with a benzoxaborole substrate is giving low yields and a complex mixture of byproducts. I suspect substrate degradation. What should I investigate?

A: Low yields in Suzuki couplings involving benzoxaboroles are often a direct consequence of protodeboronation competing with the desired transmetalation step in the catalytic cycle.[8][14][15] The key is to accelerate the productive coupling pathway while minimizing the conditions that favor degradation.

Step-by-Step Optimization Protocol:

  • Re-evaluate Your Base: This is the most critical parameter.

    • Action: Set up parallel reactions screening different bases. Start with milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong organic bases or hydroxides if possible.

    • Rationale: A weaker base can be sufficient to activate the benzoxaborole for transmetalation without excessively increasing the rate of protodeboronation.[13]

  • Screen Solvents:

    • Action: Test a range of anhydrous solvents. Common choices include Toluene, Dioxane, THF, and DME. Sometimes a combination (e.g., Toluene/Water) is necessary, but minimize the water content.

    • Rationale: The solvent can influence catalyst solubility, reaction kinetics, and the activity of the base.

  • Optimize Catalyst/Ligand:

    • Action: If standard catalysts (e.g., Pd(PPh₃)₄) are slow, switch to more active, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.

    • Rationale: A more active catalyst will speed up the rate-limiting oxidative addition and facilitate a faster overall turnover, outcompeting the degradation pathway.[16]

  • Control Temperature:

    • Action: Start at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is too slow. Monitor byproduct formation at each temperature.

    • Rationale: Protodeboronation is often more sensitive to temperature increases than the desired coupling.

Issue 4: Difficulty with Purification and Isolation

Q: My benzoxaborole-containing product is streaking badly or appears to be decomposing on my silica gel column. What are the best practices for purification?

A: The Lewis acidic boron atom can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to poor chromatographic performance and even degradation.[17][18]

Best Practices for Chromatography:

Technique Description When to Use
Treated Silica Gel Neutralize the silica by pre-treating it with a base. A common method is to slurry the silica in the eluent containing 1-2% triethylamine (Et₃N) before packing the column.This is the first and easiest strategy to try for most benzoxaboroles.
Alternative Stationary Phases Use less acidic supports like neutral alumina or Celite. A plug of Celite can also be used to filter off baseline impurities before full chromatography.When treatment with Et₃N is insufficient or if the compound is highly sensitive.
Reverse-Phase Chromatography C18-functionalized silica is much less acidic and separates based on polarity in aqueous/organic mobile phases (e.g., MeCN/H₂O or MeOH/H₂O).For polar benzoxaboroles that are soluble in these solvent systems.
Protection-Purification-Deprotection Apply a protecting group that improves chromatographic behavior (e.g., making the compound less polar and masking the boron). Purify the stable, protected compound and then deprotect it in a final step.[1][6]For particularly challenging separations or in multi-step syntheses where a protecting group is already planned.
Section 3: Advanced Protocols - Prophylactic Strategies

Instead of troubleshooting problems, the best approach is often to prevent them. Using a protecting group is a powerful prophylactic strategy.

Protocol 1: Selecting and Applying a Benzoxaborole Protecting Group

The vacant p-orbital on the boron can be reversibly masked with a protecting group to prevent its undesired reactivity.[6] The choice of protecting group is critical and depends on the downstream reaction conditions.

Decision Tree for Protecting Group Selection:

G start Need to Protect Benzoxaborole q1 What is the downstream reaction type? start->q1 opt1 Mild Oxidation or Substitution q1->opt1 Oxidative opt2 Basic Conditions (e.g., Peptide Coupling) q1->opt2 Basic opt3 Anhydrous Acidic Conditions q1->opt3 Acidic sol1 Use Zwitterionic Divalent Groups (e.g., Tomsho's Groups) opt1->sol1 sol2 Use 1-dimethylamino-8- methylaminonaphthalene (Raines' Group) opt2->sol2 sol3 Both Raines' and Tomsho's groups show stability to anhydrous acid. opt3->sol3

Caption: Guide for selecting an appropriate benzoxaborole protecting group.

Exemplary Protocol: Protection with 1-Dimethylamino-8-methylaminonaphthalene

This protocol is adapted from the work by Raines and co-workers.[1]

  • Setup: To a solution of the benzoxaborole (1.0 equiv) in toluene (approx. 0.1 M) in a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 1-dimethylamino-8-methylaminonaphthalene (1.05 equiv).

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC; the protected complex is often fluorescent under UV light (365 nm), making it easy to track.[1]

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting protected benzoxaborole complex is generally stable to silica gel chromatography. Purify using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Deprotection: The protecting group is readily cleaved under mild aqueous acidic conditions (e.g., 10% aqueous acetic acid in an organic solvent) to regenerate the free benzoxaborole.[6]

References
  • Lee, S., Wagner, A. M., & Raines, R. T. (2013). A Divalent Protecting Group for Benzoxaboroles. Organic letters, 15(18), 4790–4793. [Link]

  • Tomsho, J. W., et al. (2020). Synthesis and Functionalization of Zwitterionic Benzoxaborole Complexes. The Journal of Organic Chemistry, 85(22), 14633–14643. [Link]

  • Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(5), 3233-3292. [Link]

  • Palte, M. J. (2015). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • Bérubé, M., et al. (2017). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Omega, 2(7), 3845–3852. [Link]

  • Saint Joseph's University. Benzoxaborole Protecting Groups. [Link]

  • Palte, M. J., et al. (2015). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry, 13(33), 8855-8860. [Link]

  • Pike, C. F., et al. (2015). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. The Journal of Organic Chemistry, 80(24), 12513–12523. [Link]

  • Dąbrowski, M., et al. (2021). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Coordination Chemistry Reviews, 433, 213768. [Link]

  • Pike, C. F., et al. (2015). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. The Journal of Organic Chemistry, 80(24), 12513–12523. [Link]

  • Scott, P. J. H., et al. (2019). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 141(38), 15224-15236. [Link]

  • Pike, C. F., et al. (2015). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2015). Benzoxaborolone: An oxidatively stable arylboronic acid pharmacophore for medicinal chemistry and biological applications. ACS Fall 2015 National Meeting & Exposition. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56, 1495-1506. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • Liu, Y., et al. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 23(11), 2872. [Link]

  • Harding, W. W., et al. (2012). Examination of the Reactivity of Benzoxaboroles and Related Compounds with a cis-Diol. The Journal of Organic Chemistry, 77(22), 10246–10252. [Link]

  • Dąbrowski, M., et al. (2021). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Coordination Chemistry Reviews, 433, 213768. [Link]

  • Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(11), 1495-1506. [Link]

  • Zhu, D., et al. (2018). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Nature Communications, 9, 3993. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

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"preventing degradation of 3-Vinylbenzo[c]oxaborol-1(3H)-ol during reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Vinylbenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this versatile reagent in your experiments. The unique bifunctional nature of this molecule, possessing both a reactive vinyl group and a stable benzoxaborole scaffold, presents specific challenges and opportunities. This document aims to equip you with the knowledge to mitigate degradation and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the stability and handling of 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

Q1: What are the primary stability concerns for 3-Vinylbenzo[c]oxaborol-1(3H)-ol?

A1: 3-Vinylbenzo[c]oxaborol-1(3H)-ol is susceptible to degradation pathways characteristic of both vinyl boronic acids and benzoxaboroles. The primary concerns are:

  • Polymerization: The vinyl group can undergo unwanted radical or transition-metal-catalyzed polymerization, especially at elevated temperatures or in the presence of certain catalysts.[1][2]

  • Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom, can occur under harsh acidic or basic conditions, or in the presence of certain transition metal catalysts.[3][4]

  • Oxidation: The boronic acid functionality is susceptible to oxidative degradation, leading to the formation of boric acid and the corresponding alcohol (in this case, a vinyl alcohol derivative which would likely tautomerize).[5] The vinyl group itself can also be prone to oxidation.

  • Hydrolysis: While the benzoxaborole ring is generally more stable than acyclic boronic esters, it can undergo hydrolysis to the corresponding open-chain boronic acid, particularly under certain pH conditions.[6][7]

Q2: How should I properly store 3-Vinylbenzo[c]oxaborol-1(3H)-ol?

A2: To ensure the longevity and reactivity of your reagent, proper storage is critical. We recommend the following conditions:

  • Temperature: Store in a refrigerator at 2-8 °C. For long-term storage, a freezer at -20 °C is preferable.[8]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.[8][9]

  • Light: Protect from light by using an amber vial or storing the container in the dark.

  • Container: Use a tightly sealed, clean glass vial. For dispensing, we recommend using Sure/Seal™ bottles or similar containers that allow for the withdrawal of the reagent via syringe under an inert atmosphere.[9]

Q3: Can I handle 3-Vinylbenzo[c]oxaborol-1(3H)-ol on the open bench?

A3: Due to its sensitivity to air and moisture, prolonged exposure to the atmosphere should be avoided. For weighing and transferring the solid reagent, it is best practice to work quickly and in a low-humidity environment. For preparing solutions and setting up reactions, especially those sensitive to air and moisture, using standard Schlenk line or glovebox techniques is highly recommended.[10]

Q4: What are the key differences in stability between 3-Vinylbenzo[c]oxaborol-1(3H)-ol and a simple vinyl boronic acid?

A4: The benzoxaborole scaffold imparts greater stability to the boronic acid moiety compared to an acyclic vinyl boronic acid. The cyclic structure reduces the Lewis acidity of the boron atom and provides some steric hindrance, which can decrease the rates of protodeboronation and oxidation.[11][12] However, the presence of the reactive vinyl group means that precautions against polymerization and other vinyl-specific side reactions are still necessary.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during reactions with 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling Reactions

Symptoms:

  • TLC or LC-MS analysis shows unreacted starting materials.

  • Formation of significant side products, such as the protodeboronated vinyl arene or homocoupled products.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Catalyst Inactivation The Palladium catalyst may be inactive or poisoned. Oxygen can lead to the formation of palladium black and catalyst decomposition.[13]Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere. Use a fresh, active palladium precatalyst. Consider using a robust ligand like SPhos for challenging couplings.[14]
Protodeboronation The C-B bond of the benzoxaborole is cleaved before cross-coupling can occur. This is often promoted by excessive heat, prolonged reaction times, or certain basic conditions.[3]Use milder basic conditions (e.g., K3PO4, Cs2CO3, or organic bases instead of strong hydroxides). Lower the reaction temperature if possible. Consider using a two-phase solvent system to control the concentration of base in the organic phase.
Polymerization of the Vinyl Group The vinyl group of the starting material or product can polymerize under the reaction conditions, leading to a complex mixture and loss of desired product.[1]Add a polymerization inhibitor, such as phenothiazine or butylated hydroxytoluene (BHT), to the reaction mixture.[][16] Ensure the reaction temperature is not excessively high.
Poor Solubility The reactants may not be fully dissolved in the chosen solvent system, leading to a slow or incomplete reaction.Choose a solvent system in which all reactants are soluble at the reaction temperature. Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with an aqueous phase.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

Issue 2: Product Degradation During Workup and Purification

Symptoms:

  • The desired product is observed in the crude reaction mixture but is lost during extraction, concentration, or chromatography.

  • Streaking or decomposition on silica gel during column chromatography.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Acid-Sensitivity on Silica Gel The slightly acidic nature of standard silica gel can promote protodeboronation or other degradation pathways of the benzoxaborole product.Deactivate the silica gel by treating it with a solution of triethylamine in the elution solvent (e.g., 1-2% triethylamine). Alternatively, use a different stationary phase such as alumina (neutral or basic).
Oxidation Upon Air Exposure The boronic acid functionality in the product can oxidize upon prolonged exposure to air, especially during concentration of the solution.Minimize the time the product is exposed to air. Concentrate the solution at reduced pressure and moderate temperature. Consider storing the purified product under an inert atmosphere.
Thermal Instability The product may be thermally labile, and decomposition can occur during the removal of high-boiling solvents.Use a rotary evaporator with a water bath at a moderate temperature (e.g., < 40 °C). If high-boiling solvents were used, consider removing them via a different method, such as lyophilization if the product is soluble in a suitable solvent like dioxane.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-Vinylbenzo[c]oxaborol-1(3H)-ol with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 3-Vinylbenzo[c]oxaborol-1(3H)-ol

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like XPhos Pd G3)

  • Ligand (if using a pre-catalyst, e.g., XPhos)

  • Base (e.g., K3PO4 or Cs2CO3)

  • Degassed solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Polymerization inhibitor (e.g., BHT)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere, add the aryl halide (1.0 equiv), 3-Vinylbenzo[c]oxaborol-1(3H)-ol (1.2 equiv), base (2.0 equiv), and a catalytic amount of polymerization inhibitor (e.g., 1 mol%).

  • Add the palladium catalyst (e.g., 2-5 mol%) and ligand (if necessary).

  • Add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water). The reaction concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel treated with 1% triethylamine.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Prep_Flask 1. Prepare Schlenk Flask (Inert Atmosphere) Add_Reagents 2. Add Solids: Aryl Halide, Benzoxaborole, Base, Inhibitor Prep_Flask->Add_Reagents Add_Catalyst 3. Add Catalyst & Ligand Add_Reagents->Add_Catalyst Add_Solvent 4. Add Degassed Solvent Add_Catalyst->Add_Solvent Heat 5. Heat & Stir Add_Solvent->Heat Monitor 6. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 7. Aqueous Workup Monitor->Workup Purify 8. Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

This protocol outlines a method for preparing a sample of 3-Vinylbenzo[c]oxaborol-1(3H)-ol for ¹H NMR analysis to assess its purity and detect potential degradation products.

Materials:

  • 3-Vinylbenzo[c]oxaborol-1(3H)-ol sample

  • Anhydrous deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube with a cap

  • Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Dry the NMR tube in an oven and cool it under a stream of inert gas.

  • Weigh a small amount of the 3-Vinylbenzo[c]oxaborol-1(3H)-ol sample (approx. 5-10 mg) and the internal standard (if used) directly into the NMR tube.

  • Add approximately 0.6 mL of the anhydrous deuterated solvent to the NMR tube using a syringe.

  • Cap the NMR tube and gently agitate to dissolve the sample completely.

  • Acquire the ¹H NMR spectrum.

  • Analysis:

    • Look for the characteristic signals of the vinyl group (typically between 5-7 ppm) and the aromatic and methylene protons of the benzoxaborole scaffold.

    • The presence of new signals, particularly in the aromatic or vinylic region, may indicate the formation of degradation products such as the protodeboronated arene or oligomers/polymers.

    • A decrease in the integration of the vinyl protons relative to the benzoxaborole protons could suggest degradation of the vinyl group.

Understanding Degradation Pathways

A clear understanding of the potential degradation pathways is crucial for designing robust reaction conditions. The following diagram illustrates the main degradation routes for 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

Degradation_Pathways Start 3-Vinylbenzo[c]oxaborol-1(3H)-ol Polymer Polymerization Start->Polymer Heat, Light, Radical Initiator Protodeboronation Protodeboronation Start->Protodeboronation Acid/Base, Metal Catalyst Oxidation Oxidation Start->Oxidation Oxygen, Peroxides Hydrolysis Hydrolysis Start->Hydrolysis Water, pH Polymer_Product Poly(vinylbenzoxaborole) Polymer->Polymer_Product Protodeboronation_Product Vinyl Benzene Derivative Protodeboronation->Protodeboronation_Product Oxidation_Product Boric Acid + Oxidized Organic Fragment Oxidation->Oxidation_Product Hydrolysis_Product Open-chain Vinyl Boronic Acid Hydrolysis->Hydrolysis_Product

Caption: Major degradation pathways for 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

By understanding these potential pitfalls and implementing the strategies outlined in this guide, researchers can confidently and successfully employ 3-Vinylbenzo[c]oxaborol-1(3H)-ol in their synthetic endeavors.

References

  • Thakur, A., Zhang, K., & Louie, J. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 48(2), 203-205. [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. [Link]

  • Pschierer, J., Peschek, N., & Plenio, H. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry, 12(4), 636-641. [Link]

  • Yamaguchi, T., et al. (2018). Binding Assessment of Monosaccharide–Boronic Acid Complexes via Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(11), 2266–2275. [Link]

  • Adamczyk-Woźniak, A., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 7(11), 1032–1036. [Link]

  • Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5248. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kerins, F., & O'Shea, D. F. (2002). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 79, 54. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Vu, O. N., et al. (2021). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. PLoS ONE, 16(9), e0257503. [Link]

  • DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Warren, J. J., et al. (2015). Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles. Organic & Biomolecular Chemistry, 13(35), 9231–9235. [Link]

  • Dowlut, M., & Hall, D. G. (2008). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. The Journal of Organic Chemistry, 73(19), 7629–7637. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Adamczyk-Woźniak, A., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 7(11), 1032–1036. [Link]

  • Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters, 26(40), 7723–7727. [Link]

  • Chapman, L. M., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(36), 8962–8967. [Link]

  • Takatsuki, A., et al. (2022). Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. Chemical Science, 13(42), 12537–12545. [Link]

  • Organic Syntheses. (2009). Working with Hazardous Chemicals. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wako. (n.d.). Polymerization Inhibitors|Q-1300|Q-1301. [Link]

  • Takatsuki, A., et al. (2022). Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. Chemical Science, 13(42), 12537–12545. [Link]

  • Benkovic, S. J., et al. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry, 22(16), 4279–4286. [Link]

  • Radi, M., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2038. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Google Patents. (n.d.).
  • White, P. S., & Sigman, M. S. (2011). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. Journal of the American Chemical Society, 133(40), 15914–15917. [Link]

  • Wang, H., et al. (2023). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Chemical Science, 14(4), 896–901. [Link]

  • The Royal Society of Chemistry. (n.d.). 4. [Link]

  • The Chemist's Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • Beijing Xinhengyan Technology Co., Ltd. (n.d.). 3-Vinylbenzo[c][13][14]oxaborol-1(3H)-ol. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). 3H-benzo[c][13][14]oxaborol-1-ol and its important derivatives with antimicrobial activity. [Link]

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Technical Support Center: Purification of 3-Vinylbenzo[c]oxaborol-1(3H)-ol Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Vinylbenzo[c]oxaborol-1(3H)-ol and related benzoxaborole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile and pharmaceutically relevant scaffold.[1][2][3] The unique properties of the benzoxaborole ring, including its ability to form reversible covalent bonds, make it a privileged structure in modern therapeutics, but also present specific challenges during purification.[4][5][6]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered purification challenges, grounded in the fundamental chemistry of organoboron compounds.

Frequently Asked Questions (FAQs)

Q1: My final 3-Vinylbenzo[c]oxaborol-1(3H)-ol product is a persistent oil or wax, not the expected solid. What should I do?

A1: This is a common issue often caused by residual solvents or minor impurities preventing crystallization.

  • Aggressive Solvent Removal: Ensure all reaction and chromatography solvents are removed under high vacuum, sometimes with gentle heating (e.g., 30-40°C), for an extended period. Benzoxaboroles have been known to co-crystallize or trap solvents like diethyl ether.[7]

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as cold hexanes or pentane. This can wash away more soluble impurities and induce precipitation.

  • Re-dissolve and Precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then add a non-polar anti-solvent (e.g., hexanes) dropwise until turbidity persists. Cool the mixture to induce crystallization.

Q2: I see a single spot on my TLC plate, but the NMR spectrum shows impurities. Why?

A2: Co-elution of impurities is a frequent challenge.

  • Different TLC System: The impurity may have a very similar Rf value to your product in the chosen eluent. Experiment with different solvent systems, varying the polarity (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).

  • Non-UV Active Impurities: If you are only visualizing the TLC plate with a 254 nm UV lamp, impurities lacking a chromophore will be invisible. Use a variety of visualization techniques (see table below).

  • Boronic Acid-Specific Stains: For boronic acid-related impurities, a specialized stain can be highly effective. A plate dipped in a solution of alizarin will show boronic acids as bright yellow fluorescent spots under 366 nm UV light.[8]

Q3: My purified product is yellow or grey. What causes this discoloration?

A3: This often points to residual palladium catalyst from a Suzuki-Miyaura or similar cross-coupling reaction used to install the vinyl group.

  • Aqueous Workup: During the initial reaction workup, include a wash with an aqueous solution of sodium thiosulfate or a small amount of thiourea to complex and remove residual palladium.

  • Filtration: Before concentration, filter the crude product solution through a pad of Celite® or silica. This can physically remove fine palladium black particles.

  • Charcoal Treatment: Dissolving the product in a suitable solvent and stirring briefly with activated charcoal, followed by filtration, can remove colored organic impurities and some metal residues.

Q4: The ¹¹B NMR spectrum of my product is very broad or shows multiple peaks. Is this normal?

A4: Yes, this can be normal. The ¹¹B nucleus is quadrupolar, which leads to broader signals compared to ¹H or ¹³C. The chemical shift and peak shape can be highly sensitive to the solvent, concentration, and presence of water. Benzoxaboroles exist in a dynamic equilibrium between the closed cyclic form and the open-chain boronic acid, though the closed form is heavily favored.[9] A single, somewhat broad peak is expected. Multiple distinct peaks could indicate significant amounts of boronic acid starting material or related boronic species like boroxines (trimeric anhydrides).

Troubleshooting Guide: From Crude Reaction to Pure Product

This section addresses specific problems you might encounter during the purification workflow.

Visualizing the Purification Workflow

The following diagram outlines a general workflow for the purification of 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

G cluster_0 Post-Reaction cluster_1 Purification cluster_2 Final Polish Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO₃, Brine) Crude->Workup Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Solid Crude Product Concentrate->Crude_Solid Column Silica Gel Chromatography Crude_Solid->Column TLC Analyze Fractions by TLC Column->TLC Combine Combine Pure Fractions TLC->Combine Concentrate_Pure Concentrate Pure Fractions Combine->Concentrate_Pure Recrystallize Recrystallization or Trituration Concentrate_Pure->Recrystallize Dry_Final Dry Under High Vacuum Recrystallize->Dry_Final Final_Product Pure Crystalline Product Dry_Final->Final_Product

Caption: General purification workflow for benzoxaborole products.

Problem-Solving Decision Tree

If you encounter an issue, use this decision tree to diagnose the potential cause and find a solution.

G cluster_purity Purity Issues cluster_physical Physical State Issues cluster_solutions Solutions start Purification Issue Identified impure_nmr Impure NMR, Clean TLC? start->impure_nmr multi_tlc Multiple Spots on TLC? start->multi_tlc is_oil Product is an Oil/Wax? start->is_oil is_colored Product is Colored? start->is_colored sol_coelution Co-eluting impurity. - Change column solvent system - Try different stationary phase - Use preparative HPLC impure_nmr->sol_coelution Yes sol_separation Incomplete separation. - Optimize column gradient/eluent - Check column loading multi_tlc->sol_separation Yes sol_crystallization Crystallization inhibited. - High vacuum to remove solvent - Triturate with anti-solvent - Attempt recrystallization is_oil->sol_crystallization Yes sol_catalyst Residual catalyst/impurity. - Filter through Celite®/charcoal - Perform aqueous thiosulfate wash is_colored->sol_catalyst Yes

Caption: Decision tree for troubleshooting common purification problems.

Data Presentation: TLC Visualization Techniques
TechniqueTarget CompoundsProcedureExpected Result
UV Light (254 nm) Aromatic/conjugated systemsIrradiate plate with a handheld UV lamp.Compounds absorb light and appear as dark spots.
Potassium Permanganate (KMnO₄) Stain Reducible groups (alkenes, alcohols)Dip plate in KMnO₄ solution and gently heat.Yellow/brown spots appear against a purple background.
Ceric Ammonium Molybdate (CAM) Stain General purpose, good for hydroxyl groupsDip plate in CAM solution and heat strongly.Blue/green/brown spots appear.
Alizarin Stain Boronic acids and their estersDip plate in alizarin solution, dry, and view under 366 nm UV.[8]Boronic species appear as bright yellow fluorescent spots.[8]
Detailed Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography

This protocol is a general guideline for purifying crude 3-Vinylbenzo[c]oxaborol-1(3H)-ol. The choice of eluent is critical and should be determined beforehand by TLC analysis. A common starting point is a gradient of ethyl acetate in hexanes.

  • 1. Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • 2. Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add the sample to the top of the packed silica bed.

  • 3. Elution:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute compounds of increasing polarity.

    • The flow rate should be adjusted to allow for proper separation; a good starting point is a drop rate of 1-2 drops per second.[10]

  • 4. Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate in the same or a slightly more polar solvent system used for the column.

    • Visualize the spots (e.g., UV light, KMnO₄ stain).

    • Combine the fractions that contain the pure product.

  • 5. Concentration:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

The goal is to find a solvent (or solvent pair) where the product has high solubility at elevated temperatures but low solubility at room temperature or below.[11]

  • 1. Solvent Selection:

    • Place a small amount of the purified product into several test tubes.

    • Add a small volume of different potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well.

    • Heat the tubes that show poor room-temperature solubility. A good solvent will fully dissolve the compound upon heating.[11]

    • Allow the heated, clear solutions to cool slowly to room temperature, then in an ice bath. The formation of high-quality crystals indicates a suitable solvent.

    • If a single solvent is not effective, try a solvent pair (e.g., ethyl acetate/hexanes, ethanol/water).

  • 2. Recrystallization Procedure:

    • Place the bulk of the material to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a boil (use a boiling stick or stir bar). Continue adding the hot solvent until the solid just dissolves.

    • If the solution is colored, you may perform a hot filtration through a small amount of activated charcoal to decolorize it.

    • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Covering the flask will slow cooling and promote larger crystal growth.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • 3. Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter paper under vacuum for a few minutes, then transfer them to a watch glass or weighing paper to dry completely, preferably in a vacuum oven.

References
  • Dembitsky, V. M., & Al-Quntar, A. A. (2012). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 17(10), 11985–12002.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(11), 1513–1524.
  • Luliński, S., et al. (2021). Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation. RSC Advances, 11(41), 25484–25497.
  • Reid, G. L., & Newton, I. D. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Li, Y., & Liu, Z. (2015). Boronate Affinity Chromatography. Encyclopedia of Analytical Chemistry.
  • Scouten, W. H. (1994). Boronate Affinity Chromatography. In Methods in Molecular Biology (Vol. 34, pp. 341–347). Humana Press.
  • Mereddy, V. R., et al. (2018). Benzoboroxoles: Synthesis and applications in medicinal chemistry. European Journal of Medicinal Chemistry, 159, 147–164.
  • Nocentini, A., et al. (2018). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 23(11), 2898.
  • Springsteen, G., & Wang, B. (2001). A new method for the selective and sensitive detection of boronic acids on thin-layer chromatography plates is described.
  • Beijing Syncryst Technology Co., Ltd. (n.d.). 3-Vinylbenzo[c][7]oxaborol-1(3H)-ol.

  • Benchchem. (n.d.). 3,3-dimethyl-6-nitrobenzo[c][7]oxaborol-1(3H)-ol.

  • Sigma-Aldrich. (n.d.).
  • University of California, Irvine. (n.d.).
  • ECHEMI. (n.d.). 6-aMinobenzo[c][7]oxaborol-1(3H)-ol.

  • D'Andola, C. A., & Raines, R. T. (2012).
  • Mereddy, V. R., et al. (2018). The synthesis of benzoxaboroles and their applications in medicinal chemistry.
  • Luliński, S., et al. (2021). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments.
  • Luliński, S. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules, 26(18), 5543.
  • Benkovic, S. J., & Tomsho, J. W. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry, 22(15), 3845–3855.
  • ResearchGate. (n.d.). 3H-benzo[c][7]oxaborol-1-ol and its important derivatives with antimicrobial activity.

  • Wang, C., et al. (2021). Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. Organic Letters, 23(6), 2092–2096.
  • Ghavami, A., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 7(5), 513–517.
  • Reddit. (2022).
  • ChemScene. (n.d.). Benzo[c][7]oxaborol-1(3H)-ol.

  • PubChem. (n.d.). 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol.
  • ChemicalBook. (n.d.). 6-aMinobenzo[c][7]oxaborol-1(3H)-ol.

  • Voskressensky, L. G., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Molecules, 27(6), 1888.

Sources

Technical Support Center: Enhancing Yields in 3-Vinylbenzo[c]oxaborol-1(3H)-ol Mediated Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 3-Vinylbenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile vinylboron reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges to help you improve reaction yields and achieve consistent results.

Introduction to 3-Vinylbenzo[c]oxaborol-1(3H)-ol

3-Vinylbenzo[c]oxaborol-1(3H)-ol is a unique vinylboron reagent that offers distinct advantages in organic synthesis. The benzoxaborole scaffold can impart increased stability compared to simple vinylboronic acids, which are often prone to polymerization and decomposition. However, like all cross-coupling reactions, success is highly dependent on a careful selection of reaction parameters. This guide provides a systematic approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura reaction with 3-Vinylbenzo[c]oxaborol-1(3H)-ol is resulting in a low yield or no desired product. What are the primary factors I should investigate?

Answer: Low or nonexistent yields in Suzuki-Miyaura couplings are a common challenge. A systematic evaluation of your reaction components and conditions is the most effective approach.

A. Catalyst and Ligand Integrity:

  • Catalyst Activity: The heart of the Suzuki-Miyaura reaction is the palladium catalyst. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Ensure your palladium source is fresh and has been stored correctly to prevent degradation. For challenging couplings, consider employing more active, air-stable precatalysts like those from the Buchwald family.[1]

  • Ligand Selection: The choice of phosphine ligand is critical for both catalyst stability and reactivity. For couplings involving vinyl groups, especially with electron-rich partners, bulky and electron-rich ligands such as SPhos or XPhos can significantly enhance performance.[1]

  • Palladium-to-Ligand Ratio: The stoichiometry between the palladium source and the ligand is crucial. For monodentate phosphine ligands, a Pd:ligand ratio of 1:2 to 1:4 is a common starting point.[1]

B. Reaction Environment:

  • Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides and promote undesirable side reactions like homocoupling.[1] It is imperative to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.

  • Solvent Choice and Purity: Common solvents for Suzuki-Miyaura reactions include ethereal solvents like dioxane and THF, or aromatic hydrocarbons such as toluene, often in combination with water.[1] The purity of the solvent is paramount, as impurities can poison the catalyst. Ensure you are using anhydrous and degassed solvents.

C. Base Selection and Quality:

  • Base Strength and Type: The base plays a crucial role in the transmetalation step. The choice of base is often interdependent with the solvent system. For sensitive substrates like some vinylboron reagents, a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be more suitable than stronger bases like sodium hydroxide (NaOH).[1]

  • Physical State of the Base: The surface area of the base can impact its effectiveness. It is recommended to use a finely powdered and dry base to ensure optimal reactivity.[1]

Issue 2: Prominent Side Reactions

Question: I am observing significant formation of byproducts in my reaction. What are the common side reactions with vinylboron reagents and how can I mitigate them?

Answer: The two most prevalent side reactions in Suzuki-Miyaura couplings with vinylboron reagents are protodeboronation and homocoupling.

A. Protodeboronation:

This side reaction involves the cleavage of the C-B bond and its replacement with a hydrogen atom, leading to the loss of your valuable vinylbenzoxaborole. This is particularly an issue with electron-rich vinyl boronic acids and is often accelerated by strong bases in the presence of a proton source, such as water.[1]

Mitigation Strategies:

  • Use Milder Bases: Switching from strong bases (e.g., NaOH) to milder inorganic bases like K₂CO₃ or K₃PO₄ can significantly reduce the rate of protodeboronation.

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing anhydrous reaction conditions can be highly effective in minimizing protodeboronation.[1]

B. Homocoupling:

Homocoupling results in the dimerization of the vinylbenzoxaborole to form 1,3-butadiene derivatives or the coupling of the aryl halide with itself. This is often promoted by the presence of oxygen or incompletely reduced Pd(II) species.[1]

Mitigation Strategies:

  • Rigorous Degassing: Thoroughly degassing the reaction mixture is the most critical step to prevent oxygen-mediated homocoupling.

  • Employ a Pd(0) Source: Using a Pd(0) catalyst, such as Pd(PPh₃)₄, or ensuring conditions that favor the complete and rapid reduction of a Pd(II) precatalyst can minimize homocoupling.[1]

  • Controlled Reagent Addition: In some instances, the slow addition of the 3-Vinylbenzo[c]oxaborol-1(3H)-ol can help to maintain a low concentration in the reaction mixture, thereby disfavoring the homocoupling pathway.[1]

Optimization Strategies and Protocols

To systematically improve your reaction yield, consider the following optimization workflow and starting point protocol.

Optimization Workflow

OptimizationWorkflow Start Low Yield Observed Check_Catalyst Verify Catalyst and Ligand Activity Start->Check_Catalyst Check_Inertness Ensure Rigorous Inert Atmosphere Check_Catalyst->Check_Inertness Optimize_Base Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) Check_Inertness->Optimize_Base Optimize_Solvent Test Solvent Systems (e.g., Dioxane/H2O, Toluene/H2O, THF/H2O) Optimize_Base->Optimize_Solvent Optimize_Temp Vary Reaction Temperature (e.g., 80-110 °C) Optimize_Solvent->Optimize_Temp Analyze_Side_Products Identify Side Products (GC-MS, LC-MS) Optimize_Temp->Analyze_Side_Products Mitigate_Protodeboronation Address Protodeboronation (Milder Base, Anhydrous Conditions) Analyze_Side_Products->Mitigate_Protodeboronation Protodeboronation Observed Mitigate_Homocoupling Address Homocoupling (Degassing, Pd(0) source) Analyze_Side_Products->Mitigate_Homocoupling Homocoupling Observed Successful_Reaction Improved Yield Analyze_Side_Products->Successful_Reaction No Major Side Products Mitigate_Protodeboronation->Successful_Reaction Mitigate_Homocoupling->Successful_Reaction Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (R-Pd(II)-X)L2 Pd0->OxAdd + Ar-X Transmetalation Transmetalation (R-Pd(II)-R')L2 OxAdd->Transmetalation + [Vinyl-B(OR)2(Base)]- RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Releases Product Product R-R' (Desired Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Vinyl-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Sources

Technical Support Center: Catalyst Selection for Suzuki Coupling with 3-Vinylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 3-Vinylbenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. Here, we address common challenges and frequently asked questions to ensure the success of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Suzuki coupling of 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

Q1: My reaction shows low to no conversion of the starting materials. What are the primary factors to investigate?

A1: Failure to achieve conversion in a Suzuki coupling is a common issue that can typically be traced back to a few key areas. A systematic check of your catalyst system, reagents, and reaction conditions is the most effective approach.

Initial Checks:

  • Catalyst Activity: The heart of the Suzuki reaction is the palladium catalyst. Ensure that your palladium source and ligand are active. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, like a palladacycle, which can be more reliable.[1][3]

  • Inert Atmosphere: Oxygen can be detrimental to the catalytic cycle by oxidizing the active Pd(0) catalyst and promoting the unwanted homocoupling of the boronic acid.[1][2] It is crucial to ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and reaction time.

  • Reagent Purity and Stability: Verify the purity of your aryl halide and the 3-Vinylbenzo[c]oxaborol-1(3H)-ol. Boronic acids and their derivatives can degrade over time.[1][4] While benzoxaboroles are generally more stable than the corresponding boronic acids, their purity should be confirmed.[5]

  • Base and Solvent Choice: The selection of base and solvent is critical and they often work in concert. The base must be strong enough to facilitate the crucial transmetalation step but not so strong as to cause degradation of your starting materials or product.[1][6] For anhydrous reactions, ensure your base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]

Q2: I'm observing significant protodeboronation of my 3-Vinylbenzo[c]oxaborol-1(3H)-ol. How can this be minimized?

A2: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a well-known side reaction in Suzuki couplings, particularly with vinyl boronic acid derivatives.[7]

Strategies to Mitigate Protodeboronation:

  • Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1] Switching to a weaker base such as potassium fluoride (KF) or cesium fluoride (CsF) can be effective.[1][8] Potassium carbonate (K₂CO₃) is also a milder option compared to stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to strictly anhydrous conditions can significantly reduce its occurrence.[1] This involves using dry solvents and reagents and maintaining a rigorously inert atmosphere.

  • Choice of Boron Reagent: While you are using a benzoxaborole, which is a type of boronic ester, it's worth noting that boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[7] The benzoxaborole structure itself imparts a degree of stability.

Q3: The reaction is sluggish and requires high catalyst loading and elevated temperatures. How can I improve the reaction efficiency?

A3: The need for harsh conditions often points to a suboptimal catalyst system for your specific substrates. The steric and electronic properties of both the coupling partners and the catalyst's ligand play a crucial role.

Improving Catalytic Efficiency:

  • Ligand Selection is Key: For sterically demanding couplings, bulky and electron-rich phosphine ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[9][10][11] Ligands such as SPhos, RuPhos, or XPhos, often referred to as Buchwald ligands, are excellent choices for challenging couplings.[12] The use of N-heterocyclic carbene (NHC) ligands can also provide highly active and stable catalysts.[13][14][15]

  • Palladium Precatalyst: The choice of palladium source can also influence activity. Pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes offer faster initiation. Modern pre-catalysts, such as the G3 or G4 palladacycles developed by the Buchwald group, are designed for high activity and stability, often allowing for lower catalyst loadings and milder reaction conditions.[12]

  • Solvent Effects: The solvent not only dissolves the reagents but also influences the solubility of the catalyst and the rate of the reaction steps. A screen of common Suzuki solvents like dioxane, THF, toluene, or 2-propanol, often with a small amount of water, can reveal a more optimal medium for your specific system.[16]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst selection for the Suzuki coupling of 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

Q4: What are the best general-purpose palladium catalysts and ligands to start with for coupling with 3-Vinylbenzo[c]oxaborol-1(3H)-ol?

A4: For a vinylboron species like 3-Vinylbenzo[c]oxaborol-1(3H)-ol, a good starting point is a versatile and robust catalyst system.

Recommended Starting Systems:

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-2A highly effective and general system for a wide range of substrates, including vinyl boronates.[8]
Pd₂(dba)₃XPhos or RuPhos1-2These bulky, electron-rich ligands are excellent for sterically hindered or electronically challenging partners.[12]
Pd(PPh₃)₄(None)2-5A classic, reliable catalyst, though it may require higher temperatures and loadings compared to more modern systems.[17]
XPhos Pd G3(None)0.5-2An air-stable precatalyst that is highly active for a broad range of couplings, often at lower loadings and temperatures.[1]

Rationale: The choice of a bulky, electron-rich phosphine ligand (like SPhos, XPhos, or RuPhos) is driven by the need to promote the oxidative addition of the palladium to the organic halide and to facilitate the final reductive elimination step.[10][11] These ligands stabilize the catalytically active monoligated Pd(0) species, which is often the most reactive.

Q5: How does the choice of base affect the Suzuki coupling of a vinyl benzoxaborole?

A5: The base plays a critical role in the Suzuki-Miyaura coupling, primarily by activating the organoboron species to facilitate transmetalation.[6][13][18]

The Role and Selection of the Base:

  • Mechanism of Activation: The base reacts with the benzoxaborole to form a more nucleophilic "ate" complex. This increases the electron density on the boron atom, making the vinyl group more readily transferable to the palladium center during the transmetalation step.

  • Commonly Used Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of substrates. Cesium carbonate is more soluble in organic solvents and can sometimes lead to higher yields.

    • Phosphates (K₃PO₄): A stronger base that is often effective for less reactive coupling partners, such as aryl chlorides.

    • Fluorides (KF, CsF): These are particularly useful for minimizing protodeboronation, especially with sensitive boronic acids and esters.[1][8]

  • Solvent Compatibility: The choice of base is often linked to the solvent system. For example, in aqueous or biphasic systems, inorganic bases like carbonates and phosphates are common. In anhydrous conditions, bases like potassium tert-butoxide can be used, although they are much stronger and may not be compatible with all functional groups.

Q6: Can Nickel catalysts be used for this type of coupling?

A6: Yes, nickel catalysts are a viable and increasingly popular alternative to palladium for Suzuki-Miyaura couplings.

Advantages and Considerations for Nickel Catalysis:

  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.[19]

  • Reactivity: Nickel catalysts can be highly effective for coupling unreactive electrophiles like aryl chlorides and can exhibit different reactivity patterns compared to palladium.[20]

  • Ligand Development: Similar to palladium, the development of specialized ligands, such as the ProPhos family, has greatly expanded the scope and efficiency of nickel-catalyzed Suzuki couplings, particularly for heteroaromatic substrates.[19]

  • Challenges: Nickel catalysis can sometimes be more sensitive to air and moisture, and the reaction conditions may require careful optimization.

III. Experimental Protocols & Visualizations

General Experimental Protocol for Suzuki Coupling

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup: In a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), 3-Vinylbenzo[c]oxaborol-1(3H)-ol (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O, 4:1, 5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate vinyl_boronate [R²-B(OR)₂OH]⁻ (Activated Benzoxaborole) vinyl_boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Aryl/Vinyl Halide) aryl_halide->oxidative_addition base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common issues.

Troubleshooting_Flowchart Troubleshooting Flowchart start Low or No Yield check_catalyst Check Catalyst System (Activity, Loading) start->check_catalyst check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp) check_catalyst->check_conditions No Issue change_catalyst Try New Catalyst/Ligand (e.g., Buchwald G3, SPhos) check_catalyst->change_catalyst Issue Found check_reagents Assess Reagent Quality (Purity, Stability) check_conditions->check_reagents No Issue optimize_conditions Optimize Temp & Solvent Degas Thoroughly check_conditions->optimize_conditions Issue Found purify_reagents Purify/Replace Reagents Check for Protodeboronation check_reagents->purify_reagents Issue Found side_reactions Significant Side Reactions? (Homocoupling, Protodeboronation) check_reagents->side_reactions No Issue catalyst_ok Catalyst OK change_catalyst->start Re-run conditions_ok Conditions OK optimize_conditions->start Re-run reagents_ok Reagents OK purify_reagents->start Re-run side_reactions->catalyst_ok No, consult specialist optimize_base Change Base (e.g., KF, CsF) Use Anhydrous Conditions side_reactions->optimize_base Yes optimize_base->start Re-run

Caption: A decision tree for troubleshooting failed Suzuki couplings.

IV. References

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from

  • ACS Omega. (2020, September 9). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from

  • (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from

  • ACS Publications. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from

  • (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. Retrieved from

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from

  • ACS Publications. (2020, September 9). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction | ACS Omega. Retrieved from

  • Benchchem. (n.d.). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Retrieved from

  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from

  • National Institutes of Health. (n.d.). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Retrieved from

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds | Chemical Reviews. Retrieved from

  • (2023, August 12). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Retrieved from

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from

  • RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from

  • MDPI. (n.d.). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Retrieved from

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from

  • ResearchGate. (2025, November 22). (PDF) Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Retrieved from

  • (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Retrieved from

  • 北京欣恒研科技有限公司. (n.d.). 3-Vinylbenzo[c][9][10]oxaborol-1(3H)-ol. Retrieved from

  • Benchchem. (n.d.). Catalyst selection for efficient cross-coupling with 6-Amino-2-bromo-3-methylbenzoic acid. Retrieved from

  • The Royal Society of Chemistry. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from

  • Benchchem. (n.d.). 3,3-dimethyl-6-nitrobenzo[c][9][10]oxaborol-1(3H)-ol. Retrieved from

  • Beilstein Journals. (n.d.). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Retrieved from

  • National Institutes of Health. (n.d.). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Retrieved from

Sources

Technical Support Center: Managing Protodeboronation of Vinyl Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vinyl boronic esters. This guide is designed to provide in-depth, practical solutions to a common and often frustrating challenge: the undesired protodeboronation of vinyl boronic esters. Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, can lead to significant yield loss and complex purification challenges. [1]This resource provides troubleshooting guides and FAQs to help you diagnose, manage, and prevent this problematic side reaction at every stage of your workflow.

Foundational Knowledge: Understanding Protodeboronation

Before troubleshooting, it's crucial to understand the "why." Protodeboronation is not a random decomposition; it is a chemical reaction with defined mechanisms that you can control.

Q: What is protodeboronation and why is it a problem for vinyl boronic esters?

A: Protodeboronation is a reaction where a proton source cleaves the carbon-boron bond, replacing the boronic ester group with a hydrogen atom. [1]For a vinyl boronic ester, this means your starting material reverts to a simple alkene. This process is a significant issue because it consumes your valuable substrate, reduces the yield of your desired cross-coupling reaction (e.g., Suzuki-Miyaura), and introduces a byproduct that can be difficult to separate from the product. [1][2]Vinyl boronic esters, like other electron-rich organoboron species, can be particularly susceptible to this reaction. [2] The mechanism is highly dependent on pH. [1][3][4]* Base-Catalyzed Pathway: This is the most common culprit in cross-coupling reactions. Under basic conditions (typical for Suzuki-Miyaura couplings), the boronic ester can hydrolyze to the boronic acid, which then forms a more reactive, tetrahedral boronate anion ([R-B(OH)₃]⁻). [1][4][5]This boronate is more susceptible to protonolysis by water or other protic sources in the reaction mixture. [1]* Acid-Catalyzed Pathway: Under acidic conditions, the C–B bond can be cleaved via electrophilic substitution by a proton. [1]This is a primary reason why purification on standard silica gel can be destructive.

Caption: Competing pathways for a vinyl boronic ester in a typical cross-coupling reaction.

Troubleshooting & FAQs: From Reaction to Storage

This section addresses specific problems you may encounter during your experimental workflow.

During the Reaction (e.g., Suzuki-Miyaura Coupling)

Q: My Suzuki coupling reaction is giving low yields, and I see a significant amount of the corresponding alkene byproduct by GC/MS and ¹H NMR. What's going wrong?

A: This is a classic symptom of protodeboronation competing with the desired cross-coupling. The conditions required for the Suzuki-Miyaura reaction—namely the presence of a base and often a protic solvent—are also conditions that can promote protodeboronation. [1][5] Troubleshooting Steps:

  • Evaluate Your Base: The choice and strength of the base are critical.

    • Problem: Strong aqueous bases (like NaOH, KOH) or highly nucleophilic bases can accelerate the hydrolysis of the ester to the boronate anion, which is prone to protonolysis. [5] * Solution: Switch to milder, less nucleophilic, or non-aqueous bases. Cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are often excellent choices that can minimize protodeboronation. [6]In some systems, even organic bases like triethylamine can be effective. [7]2. Minimize Water: Water is the most common proton source.

    • Problem: Even "anhydrous" solvents can contain enough water to cause issues.

    • Solution: Use rigorously dried, degassed solvents. If the reaction requires an aqueous phase, minimize its volume or consider a biphasic system where the concentration of the boronic ester in the aqueous phase is low at any given time.

  • Accelerate the Catalytic Cycle: The goal is for the desired coupling to outpace the undesired decomposition.

    • Problem: A slow catalytic cycle gives the boronic ester more time to decompose.

    • Solution: Optimize your catalyst system. Modern, highly active phosphine ligands (e.g., SPhos, XPhos) can dramatically accelerate the catalytic turnover, reducing the lifetime of the vulnerable boronic ester in the reaction mixture. [1][6] Q: I work with a particularly unstable vinyl boronic ester. Are there any "slow-release" strategies to prevent it from decomposing immediately?

A: Yes, this is an excellent and widely adopted strategy. Instead of using a standard pinacol boronic ester (Bpin), you can use a more robust derivative that slowly releases the active boronic acid in situ.

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, free-flowing crystalline solids that are often stable to silica gel chromatography, air, and moisture. [8][9]They are unreactive under anhydrous cross-coupling conditions. Deprotection occurs slowly under mild aqueous basic conditions, releasing the boronic acid in low concentrations directly into the catalytic cycle. [1][8][9]This keeps the standing concentration of the unstable boronic acid low, minimizing protodeboronation. [1]

Slow_Release_Workflow MIDA Stable Vinyl MIDA Boronate Conditions Suzuki Conditions (Pd Cat., Base, H₂O) MIDA->Conditions Slow Deprotection BA Vinyl Boronic Acid (Low Concentration) Conditions->BA Coupling Fast Suzuki Coupling BA->Coupling Protodeboronation Slow Protodeboronation BA->Protodeboronation Product Desired Product Coupling->Product Byproduct Byproduct (Minimized) Protodeboronation->Byproduct

Caption: The MIDA boronate "slow-release" strategy minimizes byproduct formation.

During Work-up and Purification

Q: My reaction looks clean by TLC, but after my silica gel column, the yield is low and my NMR shows the protodeboronated alkene. What happened?

A: Standard silica gel is acidic (due to surface silanol groups, Si-OH) and contains variable amounts of water. This combination creates a perfect environment for acid-catalyzed protodeboronation of your vinyl boronic ester as it passes through the column. [10]Strong adsorption of the Lewis acidic boron atom to the silica can also lead to streaking and product loss. [10] Solutions for Purification:

  • Method 1: Deactivate the Silica Gel:

    • Base Treatment: Prepare a slurry of silica gel in your desired eluent. Add 1-2% triethylamine (NEt₃) relative to the solvent volume. The NEt₃ will neutralize the acidic silanol groups.

    • Boric Acid Impregnation: For a more robust solution, impregnate the silica gel with boric acid. This has been shown to suppress over-adsorption and decomposition of boronic esters. [11] * Protocol: Create a slurry of silica gel in a 5% w/v solution of boric acid in methanol. Agitate for 1 hour. Filter and wash the treated silica with ethanol. Dry thoroughly in a vacuum oven until it is a free-flowing powder. [10]* Method 2: Use an Alternative Stationary Phase:

    • Neutral Alumina: For many esters, chromatography on neutral or basic alumina is a viable alternative that avoids the acidity of silica. [10] * Celite/Florisil Plug: If you only need to remove baseline impurities or salts, a quick filtration through a plug of Celite or Florisil can be sufficient and minimizes contact time with the stationary phase. [10]* Method 3: Avoid Chromatography:

    • Recrystallization/Trituration: If your product is a solid, these are often the best methods to obtain high-purity material without risking decomposition on a column.

    • Use Crude Material: For many applications, especially subsequent Suzuki couplings, crude boronic ester can be used directly after a simple aqueous workup and drying, provided the impurities do not interfere with the next step. [10]

      Purification Method Pros Cons Best For...
      Standard Silica Gel Readily available, high resolution. Acidic, can cause decomposition and product loss. [10] Very stable, non-polar boronic esters.
      Base-Treated Silica Reduces acidity, simple to prepare. May not be suitable for base-sensitive compounds. Acid-sensitive boronic esters.
      Boric Acid-Treated Silica Suppresses decomposition and adsorption. [11] Requires extra preparation step. Difficult-to-purify or sensitive boronic esters.
      Neutral Alumina Non-acidic alternative. [10] Can have different selectivity than silica. Compounds that are unstable on silica.

      | Recrystallization | High purity, avoids stationary phase. | Only for solids, potential for material loss in mother liquor. | Crystalline products. |

During Storage

Q: How should I store my vinyl boronic esters to ensure their long-term stability?

A: Improper storage is a common cause of gradual decomposition. Boronic esters are sensitive to moisture, air (oxidation), and sometimes light.

Best Practices for Storage:

  • Inert Atmosphere: Always store under an inert atmosphere like Argon or Nitrogen. Backfill the container after each use.

  • Low Temperature: Refrigerate (2-8 °C) or freeze (-20 °C) for long-term storage. This slows down decomposition pathways. [12]3. Dry Conditions: Ensure the container is tightly sealed to prevent moisture ingress. Store in a desiccator if possible.

  • Purity Check: Before use, especially after long-term storage, it is wise to check the purity by ¹H NMR to confirm the integrity of the C-B bond. Look for the absence of the corresponding alkene signals. [12]

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17313–17330. [Link]

  • Wikipedia. (2023). Protodeboronation. In Wikipedia. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 143(32), 12512–12527. [Link]

  • Sharma, S., et al. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Advances, 12(43), 28163-28181. [Link]

  • Lutsyk, A. I., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4999–5008. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Abstracts of Papers of the American Chemical Society, 237. [Link]

  • Lutsyk, A. I., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4999–5008. [Link]

  • Lipshutz, B. H., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 16(21), 5684–5687. [Link]

  • Liu, C., & Morken, J. P. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2631–2643. [Link]

  • Lutsyk, A. I., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4999-5008. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. ChemRxiv. [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020739118. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (44), 5839-5841. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. [Link]

  • Preshlock, S., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 138(27), 8381–8384. [Link]

  • Cox, P. A., et al. (2021). Figure 6 from Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]

  • Uemura, T., et al. (2016). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. The Journal of Organic Chemistry, 81(17), 7859–7864. [Link]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Inagi, J., et al. (2021). Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. Polymer Chemistry, 12(1), 124-132. [Link]

  • Leonori, D., & Aggarwal, V. K. (2010). Protodeboronation of Tertiary Boronic Esters. Journal of the American Chemical Society, 132(48), 17096–17098. [Link]

Sources

"handling and safety precautions for 3-Vinylbenzo[c]oxaborol-1(3H)-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Vinylbenzo[c]oxaborol-1(3H)-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling and use of this versatile research compound.

Introduction to 3-Vinylbenzo[c]oxaborol-1(3H)-ol

3-Vinylbenzo[c]oxaborol-1(3H)-ol (CAS No. 952149-27-8) is a member of the benzoxaborole family, a class of boron-heterocyclic compounds with significant potential in medicinal chemistry.[1] The unique electronic properties of the boron atom allow for reversible covalent interactions with biological nucleophiles, making benzoxaboroles attractive scaffolds for enzyme inhibitors and other therapeutic agents.[2][3] The presence of the vinyl group at the 3-position offers a reactive handle for further chemical modification and introduces specific steric and electronic features to the molecule.

This guide will provide comprehensive information on the safe handling, storage, and use of 3-Vinylbenzo[c]oxaborol-1(3H)-ol, along with troubleshooting for common experimental challenges.

I. Safety and Handling

Personal Protective Equipment (PPE)
  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves prior to use.

  • Skin and Body Protection: A lab coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Emergency Procedures
  • In case of skin contact: Immediately wash with plenty of soap and water.[4][5]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and have the product container or label at hand.

II. Storage and Stability

Proper storage is crucial to maintain the integrity of 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

ParameterRecommendationRationale
Temperature Store at room temperature.Based on supplier recommendations for similar benzoxaborole compounds.[6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The boronic acid moiety can be susceptible to oxidation.
Moisture Keep container tightly sealed in a dry place.Benzoxaboroles can be sensitive to moisture, which can affect their reactivity and stability.
Light Protect from light.While not explicitly stated for this compound, light sensitivity is a possibility for complex organic molecules.

III. Frequently Asked Questions (FAQs)

Q1: What is the molecular formula and weight of 3-Vinylbenzo[c]oxaborol-1(3H)-ol?

A1: The molecular formula is C₉H₉BO₂ and the molecular weight is 159.98 g/mol .[7]

Q2: In which solvents is 3-Vinylbenzo[c]oxaborol-1(3H)-ol soluble?

A2: While specific solubility data is limited, benzoxaboroles are generally soluble in polar organic solvents such as DMSO, DMF, and methanol. Solubility in aqueous buffers may be limited and can be pH-dependent. It is recommended to perform small-scale solubility tests before preparing stock solutions.

Q3: What is the expected reactivity of the vinyl group?

A3: The vinyl group is a versatile functional group that can participate in a variety of chemical reactions. These include, but are not limited to:

  • Addition reactions: Halogenation, hydrohalogenation, and hydration.

  • Polymerization: The vinyl group can undergo radical polymerization.

  • Cross-coupling reactions: Such as Suzuki-Miyaura or Heck couplings, to introduce further complexity.

  • Diels-Alder reactions: The vinyl group can act as a dienophile.

Q4: How does the benzoxaborole moiety interact with biological targets?

A4: The boron atom in the benzoxaborole ring is a Lewis acid, meaning it can accept a pair of electrons. This allows it to form a reversible covalent bond with nucleophilic groups commonly found in the active sites of enzymes, such as the hydroxyl group of a serine residue. This interaction is often key to the inhibitory activity of benzoxaborole-based compounds.

IV. Troubleshooting Guide

This section addresses potential issues that may arise during experiments with 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Lower than expected potency Compound Degradation: Improper storage or handling may have led to degradation.- Ensure the compound has been stored correctly (see Section II). - Prepare fresh stock solutions. - Confirm the structure and purity of the compound using analytical techniques such as NMR or LC-MS.
Poor Solubility: The compound may not be fully dissolved in the assay buffer.- Use a co-solvent like DMSO (ensure the final concentration is compatible with your assay). - Sonication may help to dissolve the compound. - Visually inspect solutions for any precipitate.
High variability between replicates Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately.- Use calibrated pipettes. - Prepare intermediate dilutions to work with larger volumes. - Ensure thorough mixing of all solutions.
Challenges in Chemical Synthesis and Modification
Symptom Possible Cause Troubleshooting Steps
Low yield in reactions involving the vinyl group Steric Hindrance: The benzoxaborole scaffold may sterically hinder the approach of reactants to the vinyl group.- Use less bulky reagents. - Increase the reaction temperature or time (monitor for degradation). - Consider using a catalyst that can overcome steric hindrance.
Side reactions with the boronic acid moiety: The boronic acid can participate in unintended reactions.- Protect the boronic acid group before performing reactions on the vinyl group. A common protecting group for boronic acids is a diol, such as pinacol, to form a boronate ester.
Difficulty in purifying the product Polarity of the compound: The presence of the hydroxyl group on the boron atom can make the compound polar and difficult to separate from polar byproducts.- Use a different chromatography stationary phase (e.g., alumina instead of silica gel). - Consider derivatizing the compound to a less polar form before purification.

V. Experimental Workflow and Protocols

While specific, validated protocols for 3-Vinylbenzo[c]oxaborol-1(3H)-ol are not widely published, the following represents a general workflow for its use in a biochemical assay and a representative synthetic modification.

General Protocol for Biochemical Assays

This protocol outlines the general steps for evaluating the inhibitory activity of 3-Vinylbenzo[c]oxaborol-1(3H)-ol against a target enzyme.

1. Preparation of Stock Solution:

  • Accurately weigh a small amount of 3-Vinylbenzo[c]oxaborol-1(3H)-ol.
  • Dissolve in 100% DMSO to a final concentration of 10 mM.
  • Store the stock solution at -20°C.

2. Serial Dilution:

  • Perform serial dilutions of the stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells.

3. Assay Procedure:

  • Add the diluted compound to the wells of a microplate.
  • Add the enzyme and substrate to the wells according to the specific assay protocol.
  • Incubate for the required time at the optimal temperature.
  • Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).

4. Data Analysis:

  • Plot the enzyme activity against the inhibitor concentration.
  • Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Workflow for Biochemical Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Perform Serial Dilutions prep_stock->serial_dil add_cmpd Add Compound to Plate serial_dil->add_cmpd add_reagents Add Enzyme & Substrate add_cmpd->add_reagents incubate Incubate add_reagents->incubate measure Measure Activity incubate->measure plot_data Plot Dose-Response Curve measure->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: General workflow for a biochemical assay.

Representative Synthetic Protocol: Heck Cross-Coupling

This hypothetical protocol illustrates how the vinyl group could be functionalized using a Heck cross-coupling reaction.

1. Reaction Setup:

  • To a flame-dried Schlenk flask, add 3-Vinylbenzo[c]oxaborol-1(3H)-ol (1 equivalent), an aryl halide (1.1 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2 equivalents).
  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

2. Reaction Execution:

  • Add a suitable solvent (e.g., DMF or acetonitrile).
  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours).

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.
  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.

Logical Flow for Heck Cross-Coupling

G start Combine Reactants under Inert Atmosphere reaction Heat and Stir start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Characterize Product purification->product

Caption: Logical flow for a Heck cross-coupling reaction.

VI. References

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]

  • Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol. Journal of the American Chemical Society. [Link]

  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules. [Link]

  • Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. European Journal of Medicinal Chemistry. [Link]

  • Benzoxaboroles: New emerging and versatile scaffold with a plethora of pharmacological activities. ResearchGate. [Link]

  • Cas 952149-27-8,3-vinylbenzo[c][8][9]oxaborol-1(3H)-ol. LookChem. [Link]

  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. Chemistry – An Asian Journal. [Link]

  • 3-Vinylbenzo[c][8][9]oxaborol-1(3H)-ol. Beijing Crestwood Science and Technology Co., Ltd.. [Link]

  • Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • Benzoxaboroles and Boronic Acids for Sensing Applications. The University of Bath's research portal. [Link]

  • Preparation of cross-linked poly(vinyl alcohol) films from copolymers with benzoxaborole and carboxylic acid groups, and their degradability in an oxidizing environment. Polymer Chemistry. [Link]

Sources

Technical Support Center: Reactions Involving 3-Vinylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Vinylbenzo[c]oxaborol-1(3H)-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges presented by this versatile reagent. The inherent reactivity of the vinyl group, coupled with the characteristics of the benzoxaborole scaffold, necessitates careful consideration during reaction work-up and purification.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 3-Vinylbenzo[c]oxaborol-1(3H)-ol has turned viscous or I've observed solid precipitation. What is the likely cause?

A1: This is a common issue and often points to the polymerization of the vinyl group. Styrenic systems, like the vinyl group on your benzoxaborole, are susceptible to radical polymerization, which can be initiated by heat, light, or trace impurities.

Q2: How can I prevent the polymerization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol during my reaction?

A2: The most effective strategy is the addition of a polymerization inhibitor to your reaction mixture. It is crucial to choose an inhibitor that does not interfere with your desired transformation. For many applications, particularly palladium-catalyzed cross-coupling reactions, butylated hydroxytoluene (BHT) or hydroquinone are suitable choices. These phenolic inhibitors are effective at scavenging radicals.[1][2]

Q3: I am performing a Suzuki-Miyaura coupling with 3-Vinylbenzo[c]oxaborol-1(3H)-ol. What are the key considerations for the work-up?

A3: A successful work-up for a Suzuki-Miyaura coupling involving this reagent hinges on several factors:

  • Removal of Boronic Acid By-products: Boronic acid derivatives and their salts can complicate purification. A common technique is to perform multiple evaporations of the crude product with methanol. This converts boric acid and related species into volatile trimethyl borate.

  • Aqueous Wash: A standard aqueous work-up is typically employed to remove inorganic salts and water-soluble impurities. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a brine solution.[3]

  • Control of pH: Benzoxaboroles are generally stable to mild acidic and basic conditions. However, extreme pH should be avoided to prevent decomposition. If your reaction involves a strong base, it is advisable to neutralize the mixture carefully before extraction.

Q4: I am struggling to purify my product by silica gel chromatography. The compound seems to be sticking to the column or decomposing.

A4: This is a known challenge with boronic acids and their derivatives. The Lewis acidic boron atom can interact strongly with the silanol groups on the surface of the silica gel, leading to poor recovery and streaking. Additionally, the acidic nature of silica gel can promote hydrolysis of the benzoxaborole ring or side reactions of the vinyl group.

To mitigate these issues, consider the following:

  • Deactivating the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, or by impregnating it with boric acid.

  • Alternative Stationary Phases: For less polar compounds, neutral alumina can be a good alternative to silica gel.

  • Purification via Derivatization: In some cases, it may be beneficial to temporarily protect the benzoxaborole. For instance, reaction with diethanolamine can form a stable, crystalline adduct that can be purified by recrystallization and then cleaved to regenerate the benzoxaborole.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

If you are experiencing low yields in your Suzuki-Miyaura coupling reaction with 3-Vinylbenzo[c]oxaborol-1(3H)-ol, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Decomposition of the Benzoxaborole Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Consider adding a small amount of a polymerization inhibitor like BHT to prevent vinyl group polymerization, which can consume the starting material.
Inefficient Transmetalation The transmetalation step in the Suzuki coupling catalytic cycle is crucial. Ensure your base is appropriate for the reaction and is sufficiently soluble in the reaction medium. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The presence of water is often necessary to facilitate this step.[2]
Catalyst Deactivation Your palladium catalyst may be deactivated. Ensure high-purity reagents and solvents are used. If you suspect catalyst poisoning, you may need to screen different palladium sources and ligands.
Product Loss During Work-up As discussed in the FAQs, product loss during purification on silica gel is common. Implement strategies to deactivate the silica or use an alternative stationary phase. Also, ensure your aqueous washes are not inadvertently removing your product if it has some water solubility.
Issue 2: Presence of Impurities After Purification

Even after careful purification, you may observe persistent impurities. Here’s how to identify and address them.

Observed Impurity Likely Source Recommended Action
Homocoupling of the Aryl Halide This by-product arises from a side reaction in the Suzuki coupling.Optimize the reaction conditions by adjusting the stoichiometry of the reactants, the catalyst loading, or the reaction temperature.
Protodeboronation Product (Benzene Derivative) The C-B bond can be cleaved, replacing the boronic acid functionality with a hydrogen atom.This is more common with electron-rich aryl boronic acids. Ensure your reaction conditions are not overly acidic or basic for extended periods.
Polymeric Material As previously mentioned, this is due to the polymerization of the vinyl group.If this is observed in your final product, it indicates that polymerization occurred during the reaction or work-up. The use of a polymerization inhibitor from the start is the best preventative measure. Removal of the polymer from the desired product can be difficult and may require recrystallization or preparative HPLC.
Oxidized By-products The vinyl group can be susceptible to oxidation, leading to aldehydes, ketones, or epoxides.Maintain an inert atmosphere throughout the reaction and work-up. Avoid exposure to strong oxidizing agents.

Experimental Protocols & Visualizations

General Work-up Procedure for a Suzuki-Miyaura Coupling

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular reaction.

  • Cool the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Add Polymerization Inhibitor (if not already present): If you did not include a polymerization inhibitor in your reaction, it is advisable to add a small amount (e.g., a few crystals of BHT) before proceeding with the work-up to prevent polymerization during solvent removal and purification.

  • Aqueous Work-up:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Removal of Boron-Containing By-products:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure.

    • Add methanol to the residue and re-concentrate. Repeat this step 2-3 times.

  • Purification:

    • Purify the crude product by flash column chromatography using an appropriate solvent system. Consider using deactivated silica gel or neutral alumina.

Decision Tree for Troubleshooting Low Yields

G start Low Yield Observed check_sm Starting Material Consumed? start->check_sm check_polymer Polymerization Observed? check_sm->check_polymer Yes optimize_rxn Optimize Reaction Conditions: - Catalyst/Ligand Screen - Base/Solvent Screen - Temperature Adjustment check_sm->optimize_rxn No add_inhibitor Add Polymerization Inhibitor (e.g., BHT, Hydroquinone) check_polymer->add_inhibitor Yes workup_issue Product Loss During Work-up? check_polymer->workup_issue No end Improved Yield optimize_rxn->end add_inhibitor->end purification_issue Purification Issues? (Streaking, Low Recovery) workup_issue->purification_issue No modify_workup Modify Work-up: - Check pH of aqueous washes - Minimize exposure to air workup_issue->modify_workup Yes modify_purification Modify Purification: - Deactivate silica gel - Use neutral alumina - Consider recrystallization purification_issue->modify_purification Yes purification_issue->end No modify_workup->end modify_purification->end

Caption: Troubleshooting workflow for low yields.

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX OxAdd Oxidative Addition PdII_R_Ar R-Pd(II)L_n-Ar' PdII_RX->PdII_R_Ar Transmetal Transmetalation PdII_R_Ar->Pd0 Product R-Ar' PdII_R_Ar->Product RedElim Reductive Elimination ArX Ar'-X Boronic R-B(OR)2 Base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating 3-Vinylbenzo[c]oxaborol-1(3H)-ol Reaction Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, 3-vinylbenzo[c]oxaborol-1(3H)-ol stands as a versatile building block. Its unique combination of a reactive vinyl group and the biologically significant benzoxaborole scaffold makes it a valuable precursor for synthesizing a diverse range of compounds, from novel polymers to potential therapeutic agents. However, the very reactivity that makes this molecule attractive also presents a significant challenge: accurately validating the structures of its reaction products.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the robust characterization of reaction products derived from 3-vinylbenzo[c]oxaborol-1(3H)-ol. Moving beyond a simple recitation of methods, this document explains the underlying principles and experimental considerations necessary to ensure the scientific integrity of your findings.

The Challenge: Ambiguity in Vinylbenzoxaborole Reactions

The vinyl group of 3-vinylbenzo[c]oxaborol-1(3H)-ol is susceptible to a variety of transformations, including, but not limited to:

  • Polymerization: Formation of long-chain polymers.

  • Diels-Alder Cycloaddition: Reaction with dienes to form cyclic adducts.[1][2][3][4][5]

  • Heck Coupling: Palladium-catalyzed carbon-carbon bond formation.[6][7][8]

  • Oxidation: Conversion of the vinyl group to an epoxide or aldehyde.

  • Reduction: Saturation of the carbon-carbon double bond.

The NMR Toolkit for 3-Vinylbenzo[c]oxaborol-1(3H)-ol Analysis

A multi-faceted NMR approach is essential for the unambiguous validation of reaction products. This involves a combination of standard one-dimensional (1D) and more advanced two-dimensional (2D) experiments.

Foundational Analysis: 1D ¹H and ¹³C NMR

¹H NMR is the workhorse for initial assessment. It provides a rapid overview of the proton environment in the molecule. For 3-vinylbenzo[c]oxaborol-1(3H)-ol, key diagnostic regions include:

  • Vinyl Protons: Typically appearing between 5.0 and 7.0 ppm, exhibiting characteristic splitting patterns (geminal, cis, and trans couplings). Changes in these signals are the primary indicators of a reaction at the vinyl group.

  • Aromatic Protons: Found in the 6.5-8.0 ppm range, their chemical shifts and multiplicities can be affected by changes in the substitution pattern of the benzoxaborole ring.

  • CH₂-O Protons: A singlet or AB quartet around 5.0 ppm, corresponding to the methylene group within the oxaborole ring.

  • B-OH Proton: A broad, exchangeable singlet whose chemical shift is highly dependent on solvent and concentration.

¹³C NMR complements the ¹H data by providing information about the carbon skeleton. Key signals to monitor include:

  • Vinyl Carbons: Resonances typically between 110 and 140 ppm. The disappearance or shift of these signals is a strong confirmation of vinyl group reactivity.

  • Aromatic Carbons: Signals in the 110-150 ppm range.

  • CH₂-O Carbon: A peak around 70 ppm.

Trustworthiness through Quantitative NMR (qNMR): For reaction monitoring and purity assessment, quantitative NMR (qNMR) is a powerful, non-destructive method.[9][10][11][12] By including an internal standard with a known concentration, the absolute quantities of reactants, products, and byproducts can be determined directly from the ¹H NMR spectrum. This provides a self-validating system for tracking reaction progress and calculating yields.[13][14][15]

Experimental Protocol: Quantitative ¹H NMR for Reaction Monitoring

  • Sample Preparation:

    • Accurately weigh a specific amount of a suitable internal standard (e.g., maleic acid, 1,4-dioxane) into the NMR tube. The standard should have a simple spectrum with at least one resonance that does not overlap with any signals from the reaction mixture.

    • At designated time points, withdraw a precise aliquot of the reaction mixture and add it to the NMR tube containing the internal standard.

    • Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample completely.

  • Data Acquisition:

    • Ensure the spectrometer is properly tuned and shimmed.

    • Use a pulse sequence with a sufficiently long relaxation delay (D1) to allow for full relaxation of all protons, typically 5 times the longest T₁ value. This is critical for accurate integration.

    • Acquire the spectrum with a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signals of the internal standard and the analyte(s) of interest.

    • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (Mstandard / Manalyte) * (mstandard / Vsample)

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons giving rise to the signal

    • M = molar mass

    • m = mass

    • V = volume

Unraveling Connectivity: 2D NMR Techniques

When 1D spectra become crowded or ambiguous, 2D NMR experiments are indispensable for elucidating the precise molecular structure.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is invaluable for tracing the connectivity of the vinyl protons and identifying their coupling partners. For example, in a Diels-Alder adduct, COSY can establish the connectivity within the newly formed cyclic system.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs. This experiment is crucial for definitively assigning the carbon signals corresponding to each proton in the molecule, confirming the presence of specific functional groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-4 bonds) ¹H-¹³C correlations. This is a powerful tool for piecing together the molecular skeleton, especially for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different functional groups. For instance, in a Heck coupling product, HMBC can show a correlation between the protons of the newly attached group and the carbons of the original vinyl moiety.

Comparative Analysis of NMR Techniques for Different Reaction Scenarios

The choice of NMR experiments depends on the specific reaction being investigated. The following table provides a comparative guide for validating the products of common reactions of 3-vinylbenzo[c]oxaborol-1(3H)-ol.

Reaction TypeKey NMR ObservablesRecommended NMR TechniquesRationale
Polymerization Broadening of all signals, disappearance of sharp vinyl proton signals, appearance of broad aliphatic signals.¹H NMR, ¹³C NMR, Diffusion Ordered Spectroscopy (DOSY)¹H and ¹³C NMR will show the characteristic signal broadening of a polymer. DOSY can be used to confirm the formation of a larger molecule by measuring its slower diffusion rate compared to the monomer.[16]
Diels-Alder Cycloaddition Disappearance of vinyl proton signals, appearance of new aliphatic and/or olefinic signals in the newly formed ring. Changes in the chemical shifts and coupling constants of the aromatic protons.¹H NMR, COSY, HSQC, HMBC, NOESYCOSY is essential to trace the new spin systems in the cyclic product. HSQC and HMBC will confirm the new C-C bond formations. NOESY can help determine the stereochemistry (endo/exo) of the adduct.[1][5]
Heck Coupling Disappearance of vinyl proton signals, appearance of new signals corresponding to the coupled group and the modified vinyl moiety (now likely part of a larger conjugated system).¹H NMR, ¹³C NMR, COSY, HMBCCOSY will help identify the new spin system. HMBC is critical to establish the connectivity between the benzoxaborole core and the newly introduced group through the former vinyl carbons.[6][7]
Oxidation (e.g., to epoxide) Disappearance of vinyl proton signals, appearance of new signals in the 2.5-4.0 ppm range characteristic of epoxide protons.¹H NMR, ¹³C NMR, HSQCThe chemical shifts of the epoxide protons and carbons are highly diagnostic. HSQC will confirm the direct C-H bonds of the epoxide ring.
Reduction Disappearance of vinyl proton signals, appearance of new aliphatic signals (e.g., an ethyl group) that will show characteristic splitting patterns.¹H NMR, COSY, HSQCCOSY will clearly show the coupling between the CH₂ and CH₃ protons of the new ethyl group. HSQC will confirm the corresponding carbon signals.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of NMR experiments for validating reaction products.

reaction_validation_workflow cluster_reaction Reaction of 3-Vinylbenzo[c]oxaborol-1(3H)-ol cluster_nmr_analysis NMR Analysis start Reaction Mixture qHNMR Quantitative ¹H NMR (with Internal Standard) start->qHNMR Monitor Progress & Determine Yield oneD_NMR ¹H & ¹³C NMR start->oneD_NMR Initial Structural Assessment structure_elucidation Structure Elucidation qHNMR->structure_elucidation twoD_NMR COSY, HSQC, HMBC oneD_NMR->twoD_NMR If ambiguous oneD_NMR->structure_elucidation twoD_NMR->structure_elucidation

Caption: Workflow for NMR-based reaction validation.

nmr_technique_relationship node1 ¹H NMR - Proton environment - Quantitative analysis (qNMR) node3 COSY - ¹H-¹H correlations - Spin system connectivity node1->node3 informs node4 HSQC - ¹H-¹³C one-bond correlations - Direct C-H assignment node1->node4 correlates with node5 HMBC - ¹H-¹³C long-range correlations - Molecular framework assembly node1->node5 correlates with node2 ¹³C NMR - Carbon skeleton - Presence of functional groups node2->node4 correlates with node2->node5 correlates with node3->node5 complements

Caption: Interrelationship of key NMR techniques.

Conclusion

Validating the reaction products of 3-vinylbenzo[c]oxaborol-1(3H)-ol requires a systematic and multi-technique NMR approach. By combining the quantitative power of ¹H NMR with the detailed structural insights from a suite of 1D and 2D experiments, researchers can confidently and accurately characterize their novel compounds. This rigorous analytical workflow is not merely a procedural step but a cornerstone of scientific integrity, ensuring the reliability and reproducibility of research in the dynamic field of drug discovery and materials science.

References

  • [3H-benzo[c][9][13]oxaborol-1-ol and its important derivatives with antimicrobial activity.]([Link])

  • [3-Vinylbenzo[c][9][13]oxaborol-1(3H)-ol.]([Link])

Sources

A Senior Application Scientist's Guide to Vinylation Reagents: A Comparative Analysis for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Vinyl Group in Drug Discovery and Development

The vinyl group, a simple two-carbon unsaturated moiety, is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its presence in a molecule can impart desirable pharmacokinetic properties, serve as a handle for further functionalization, and is a key structural motif in numerous biologically active natural products and synthetic drugs. The strategic introduction of a vinyl group, or "vinylation," is therefore a critical transformation for medicinal and process chemists. This guide provides a comparative analysis of the most prominent classes of vinylation reagents, offering insights into their mechanisms, practical applications, and relative performance to empower researchers in selecting the optimal tool for their synthetic challenges.

Nucleophilic Vinylation: The Power of Organometallic Reagents

The classical approach to vinylation involves the use of nucleophilic vinyl organometallic reagents. These reagents excel in carbonyl additions and as nucleophilic partners in cross-coupling reactions.

Vinyl Grignard and Vinyllithium Reagents: The Workhorses of Carbonyl Vinylation

Vinylmagnesium halides (Grignard reagents) and vinyllithium are perhaps the most fundamental vinylating agents.[1] Their high nucleophilicity and basicity make them exceptionally effective for the addition to carbonyl compounds, providing access to valuable allylic alcohols.[2]

Mechanism of Carbonyl Addition: The reaction proceeds through a nucleophilic attack of the vinyl carbanion equivalent on the electrophilic carbonyl carbon. The resulting magnesium or lithium alkoxide is then protonated upon aqueous workup to yield the corresponding alcohol.[3]

Causality in Experimental Choices: The strict requirement for anhydrous and inert conditions when using Grignar and organolithium reagents stems from their high reactivity towards protic sources like water, which would quench the reagent.[4] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are aprotic and effectively solvate the organometallic species.

Comparative Insights:

  • Reactivity: Vinyllithium reagents are generally more reactive than their Grignard counterparts.[5]

  • Basicity: Both are strongly basic and can act as bases rather than nucleophiles with sterically hindered ketones or enolizable substrates.

  • Functional Group Tolerance: Their high reactivity limits their tolerance for functional groups with acidic protons (e.g., alcohols, amines, carboxylic acids) and some electrophilic groups.

Experimental Workflow: Grignard Reaction with an Aldehyde

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry glassware under N2/Ar mg Add Mg turnings start->mg solvent1 Add anhydrous THF mg->solvent1 initiator Add vinyl bromide solvent1->initiator reflux Reflux to form Grignard reagent initiator->reflux add Slowly add Grignard reagent reflux->add Transfer via cannula aldehyde Dissolve aldehyde in anhydrous THF cool Cool aldehyde solution to 0 °C aldehyde->cool cool->add react Stir at room temperature add->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Et2O quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for a typical Grignard vinylation of an aldehyde.

Representative Experimental Protocol: Vinylation of an Aldehyde using Vinylmagnesium Bromide [2][6]

  • Grignard Reagent Formation: To a flame-dried round-bottom flask containing magnesium turnings (1.2 equiv.) under an argon atmosphere, add a crystal of iodine. Add a portion of a solution of vinyl bromide (1.1 equiv.) in anhydrous THF via syringe. Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining vinyl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.

  • Aldehyde Addition: In a separate flame-dried flask, dissolve the aldehyde (1.0 equiv.) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add the prepared vinylmagnesium bromide solution via cannula.

  • Reaction and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Precision and Versatility

Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation, and vinylation is no exception. These methods offer superior functional group tolerance and stereochemical control compared to traditional organometallic additions.

The Stille Vinylation: Robust and Reliable

The Stille reaction couples an organotin reagent with an organic electrophile.[7] For vinylation, vinyltributyltin is a common and effective reagent.

Mechanism of the Stille Coupling: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl or vinyl halide/triflate to form a Pd(II) complex.

  • Transmetalation: The vinyl group is transferred from the tin reagent to the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The desired vinylated product is eliminated from the palladium, regenerating the Pd(0) catalyst.[8][9]

Stille_Cycle cluster_reactants cluster_products pd0 Pd(0)L2 pd2_complex [R-Pd(II)L2-X] pd0->pd2_complex Oxidative Addition (R-X) transmetalation_complex [R-Pd(II)L2-Vinyl] pd2_complex->transmetalation_complex Transmetalation (Vinyl-SnBu3) SnX X-SnBu3 transmetalation_complex->pd0 Reductive Elimination (R-Vinyl) Product R-Vinyl RX R-X VinylSn Vinyl-SnBu3

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Causality in Experimental Choices: The choice of palladium source and ligand is crucial. Pd(PPh₃)₄ is a common precatalyst. The reaction is often performed in aprotic polar solvents like THF or DMF to facilitate the solubility of the reactants and intermediates.

The Suzuki-Miyaura Vinylation: A Greener Alternative

The Suzuki-Miyaura coupling utilizes organoboron reagents, which are generally less toxic and more environmentally benign than organostannanes.[10] Potassium vinyltrifluoroborate has emerged as a particularly useful vinylating agent due to its stability and ease of handling.[11]

Mechanism of the Suzuki-Miyaura Coupling: The catalytic cycle is similar to the Stille reaction but with a key difference in the transmetalation step. The organoboron species must be activated by a base to form a more nucleophilic "ate" complex, which then transfers the vinyl group to the palladium center.[12][13]

Suzuki_Cycle cluster_reactants cluster_products pd0 Pd(0)L2 pd2_complex [R-Pd(II)L2-X] pd0->pd2_complex Oxidative Addition (R-X) boronate_complex [R-Pd(II)L2-O-B(OH)2-Vinyl]⁻ pd2_complex->boronate_complex Coordination vinyl_pd_complex [R-Pd(II)L2-Vinyl] boronate_complex->vinyl_pd_complex Transmetalation vinyl_pd_complex->pd0 Reductive Elimination (R-Vinyl) Product R-Vinyl RX R-X VinylB Vinyl-B(OR)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Choices: The choice of base is critical for activating the boronic acid derivative. Carbonates such as Cs₂CO₃ or K₂CO₃ are commonly used. A mixed solvent system, often THF/water, is employed to dissolve both the organic and inorganic reagents.[11]

Performance Comparison: Stille vs. Suzuki

Both Stille and Suzuki couplings are powerful methods for vinylation. The choice between them often depends on the specific substrate and desired reaction conditions.

FeatureStille Vinylation (Vinyltributyltin)Suzuki-Miyaura Vinylation (Potassium Vinyltrifluoroborate)
Reagent Stability Air and moisture stableAir and moisture stable solid[11]
Toxicity High (organotin byproducts)Low
Functional Group Tolerance Very highHigh[11]
Reaction Conditions Generally mild, neutral or basicRequires a base for activation[12]
Byproduct Removal Can be challengingGenerally straightforward

Table 1: Comparative Yields for the Vinylation of 4-Bromoanisole

ReactionVinylation ReagentCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)Reference
StilleVinyltributyltinPd(PPh₃)₄THF6524~90[7]
SuzukiPotassium VinyltrifluoroboratePdCl₂/PPh₃Cs₂CO₃/THF:H₂O801272[11]
Yields are representative for similar substrates.

Representative Experimental Protocol: Suzuki-Miyaura Vinylation of an Aryl Bromide [11]

  • Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 equiv.), potassium vinyltrifluoroborate (1.5 equiv.), and cesium carbonate (3.0 equiv.).

  • Catalyst Addition: Add PdCl₂ (2 mol %) and PPh₃ (6 mol %).

  • Solvent and Reaction: Evacuate and backfill the tube with argon. Add a degassed mixture of THF and water (9:1). Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Electrophilic Vinylation: Hypervalent Iodine Reagents

A more recent and powerful approach to vinylation involves the use of hypervalent iodine(III) reagents, such as vinylbenziodoxolones (VBX).[14][15] These reagents act as electrophilic vinylating agents and often operate under mild, transition-metal-free conditions.[16]

Mechanism of Electrophilic Vinylation: The mechanism can vary depending on the nucleophile. For S-vinylation of thiols, it is proposed to proceed via a ligand coupling mechanism.[14][17] In contrast, P-vinylation of phosphine oxides appears to follow a Michael-type addition pathway.[14]

Causality in Experimental Choices: The choice of solvent and base can influence the reaction outcome. These reactions often proceed at room temperature, highlighting their mild nature. The structure of the VBX reagent itself can also be tuned to optimize reactivity.

Comparative Insights:

  • Mild Conditions: Often proceed at room temperature without the need for transition metal catalysts.[16]

  • Stereoselectivity: Can provide excellent stereocontrol, typically yielding the E-alkene.[16]

  • Regioselectivity: The regiochemical outcome (internal vs. terminal alkene) can be dependent on the nucleophile.[14]

Experimental Workflow: Synthesis of Vinylbenziodoxolones (VBX)

G cluster_prep Oxidation cluster_reaction Vinylation cluster_workup Isolation start 2-Iodobenzoic Acid oxone Oxone start->oxone water H2O start->water stir1 Stir at rt oxone->stir1 water->stir1 stir2 Stir at rt stir1->stir2 Add suspension vinylboronic Vinylboronic acid vinylboronic->stir2 dcm DCM dcm->stir2 filter Filter stir2->filter wash Wash with H2O and Et2O filter->wash dry_vac Dry in vacuo wash->dry_vac

Caption: A simplified workflow for the one-pot synthesis of VBX reagents.

Vinylation via Vinyl Triflates: Highly Reactive Electrophiles

Vinyl triflates are highly reactive and versatile electrophiles in cross-coupling reactions due to the excellent leaving group ability of the triflate group.[18] They are readily prepared from ketones.[19]

Synthesis of Vinyl Triflates from Ketones: The most common method involves trapping a ketone enolate with a triflating agent such as triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).[18][20]

Representative Experimental Protocol: Synthesis of a Vinyl Triflate from a Ketone [18]

  • Enolate Formation: To a solution of a ketone (1.0 equiv.) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Triflation: Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv.) in anhydrous THF to the enolate solution at -78 °C.

  • Workup and Purification: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with water and extract with diethyl ether (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Comparative Insights:

  • Reactivity: Vinyl triflates are highly reactive electrophiles, comparable to or even exceeding the reactivity of vinyl iodides in many cross-coupling reactions.

  • Accessibility: Readily synthesized from a wide variety of commercially available ketones.

  • Scope: Participate in a broad range of cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.

Conclusion and Future Outlook

The choice of a vinylation reagent is a critical decision in the design of a synthetic route. For carbonyl additions where functional group tolerance is not a primary concern, the classical and cost-effective Grignard and vinyllithium reagents remain highly valuable. For more complex substrates, particularly in the context of late-stage functionalization in drug discovery, the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions offer unparalleled functional group tolerance and stereocontrol. The Suzuki-Miyaura coupling, with the advent of stable and non-toxic reagents like potassium vinyltrifluoroborate, is often the preferred "greener" choice. The emerging field of hypervalent iodine reagents provides an exciting transition-metal-free alternative for electrophilic vinylations under remarkably mild conditions. Finally, the high reactivity and accessibility of vinyl triflates make them powerful electrophilic partners in a wide array of cross-coupling reactions.

As the demand for more efficient and sustainable synthetic methods continues to grow, the development of new vinylation reagents and catalytic systems will undoubtedly remain an active area of research. Future innovations will likely focus on expanding the substrate scope, further improving functional group tolerance, and developing more environmentally benign and cost-effective processes.

References

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  • Heravi, M. M., Zadsirjan, V., Heydari, M., & Masoumi, B. (2017). The Suzuki, the Heck, and the Stille reaction-three versatile methods for the introduction of new CC bonds on solid support. Current Organic Synthesis, 14(4), 533-569. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved January 19, 2026, from [Link]

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  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of Suzuki–Miyaura cross-coupling reaction. [Link]

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  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

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  • ResearchGate. (n.d.). Synthesis of iodine(III) reagents 4, 26 and 27. [Link]

  • Chen, C.-Y., et al. (2020). Suzuki–Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(4), 101004. [Link]

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  • That Chemist. (2025, June 25). Hypervalent Iodonium Reagents (Important Papers). [YouTube video]. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Reiss, B., Rädle, M., & Gschwind, R. M. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16335-16340. [Link]

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A Comparative Guide to the Analysis of 3-Vinylbenzo[c]oxaborol-1(3H)-ol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel benzoxaborole compounds, robust analytical methodologies are paramount. This guide provides an in-depth comparison of analytical techniques for monitoring the reaction progress and purity of 3-Vinylbenzo[c]oxaborol-1(3H)-ol, a key pharmacophore in medicinal chemistry.[1][2][3] We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), while also exploring the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for a comprehensive analytical workflow.

The Analytical Challenge: Monitoring Benzoxaborole Synthesis

The synthesis of 3-Vinylbenzo[c]oxaborol-1(3H)-ol, like many organic transformations, can result in a complex mixture of the desired product, unreacted starting materials, intermediates, and potential by-products. Effective in-process control and final product quality assessment demand analytical methods that can accurately separate, identify, and quantify these components. The unique chemical nature of the benzoxaborole scaffold, containing a boron atom within a heterocyclic ring, presents specific analytical considerations.[1][4]

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC has long been the cornerstone of pharmaceutical analysis due to its versatility and robustness.[5][6] For the analysis of 3-Vinylbenzo[c]oxaborol-1(3H)-ol reaction mixtures, a reversed-phase HPLC method is the logical starting point.

Causality Behind HPLC Method Design

The choice of a C18 stationary phase is predicated on the non-polar nature of the benzoxaborole core and the vinyl substituent, allowing for effective separation based on hydrophobicity. The mobile phase, a gradient of acetonitrile and water, provides a broad elution window to resolve compounds with varying polarities. An acidic modifier, such as formic acid, is often incorporated to improve peak shape and suppress the ionization of any acidic or basic functional groups, leading to more reproducible retention times. UV detection is suitable due to the chromophoric nature of the benzoxaborole ring system.

Experimental Protocol: HPLC Analysis of 3-Vinylbenzo[c]oxaborol-1(3H)-ol Reaction Mixture

Objective: To separate and quantify 3-Vinylbenzo[c]oxaborol-1(3H)-ol from its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • Reference standards for 3-Vinylbenzo[c]oxaborol-1(3H)-ol and any known impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Sample Preparation:

  • Accurately weigh approximately 1 mg of the reaction mixture.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

The Next Generation: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve faster and more efficient separations.[6][7][8] This translates to higher resolution, increased sensitivity, and reduced solvent consumption compared to traditional HPLC.[5][9]

Head-to-Head: HPLC vs. UPLC
ParameterHPLCUPLCAdvantage of UPLC
Particle Size 3-5 µm< 2 µmHigher efficiency, better resolution[5][6][7]
Operating Pressure 500-6,000 psiUp to 15,000 psiFaster separations[6][9]
Analysis Time 15-20 min3-10 minIncreased throughput[6][8][9]
Sensitivity GoodExcellentBetter detection of trace impurities[5][8]
Solvent Consumption HigherLowerReduced cost, more environmentally friendly[5][6][7]

For the analysis of 3-Vinylbenzo[c]oxaborol-1(3H)-ol, switching to a UPLC method would offer significant benefits, particularly in a high-throughput drug discovery environment where speed and sensitivity are critical. The fundamental principles of the separation would remain the same, but the method would be adapted to the shorter column and higher flow rates characteristic of UPLC. A validated UPLC-MS method has been successfully used for the high-throughput analysis of a range of boronic acids.[10]

Orthogonal Techniques for Comprehensive Characterization

While HPLC and UPLC are powerful separation techniques, a complete understanding of the reaction mixture often requires orthogonal methods that provide different selectivity and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for the analysis of volatile and thermally stable compounds. However, the polarity and potential for boroxine formation of boronic acids often necessitate derivatization prior to GC analysis to improve volatility and chromatographic performance.[11] For 3-Vinylbenzo[c]oxaborol-1(3H)-ol, derivatization of the hydroxyl group would likely be required. This adds a sample preparation step and can introduce variability. However, the high resolution of capillary GC and the structural information provided by mass spectrometry make it a powerful technique for identifying unknown impurities.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of compounds in a reaction mixture without the need for chromatographic separation.[15]

  • ¹H NMR: Provides detailed information about the proton environment of the molecule, allowing for the identification of the main product and impurities based on their unique chemical shifts and coupling patterns.

  • ¹¹B NMR: Is particularly useful for organoboron compounds, as the chemical shift of the boron atom is sensitive to its coordination environment.[16][17] This can be used to distinguish between the desired benzoxaborole and any boronic acid intermediates or by-products.

  • Quantitative NMR (qNMR): Can be used for the accurate determination of the concentration of different species in the reaction mixture by integrating the signals of interest relative to an internal standard. This is a powerful technique for reaction monitoring.[15][18][19]

Recent studies have highlighted the use of multinuclear NMR to understand the dynamic equilibrium of benzoxaboroles in solution.[4] While NMR is generally less sensitive than chromatographic techniques, it is non-destructive and provides a wealth of structural information. For chiral organoboron compounds, specialized NMR techniques are being developed to avoid the need for derivatization often required for HPLC analysis.[20]

Workflow for Comprehensive Analysis

A robust analytical workflow for 3-Vinylbenzo[c]oxaborol-1(3H)-ol reaction mixtures would ideally integrate these techniques.

Analytical Workflow ReactionMixture Reaction Mixture HPLC HPLC/UPLC Analysis ReactionMixture->HPLC GCMS GC-MS Analysis (with derivatization) ReactionMixture->GCMS NMR NMR Analysis (¹H, ¹¹B, qNMR) ReactionMixture->NMR Quantification Quantification of Product and Impurities HPLC->Quantification Identification Identification of Unknown Impurities GCMS->Identification NMR->Quantification Structure Structural Confirmation NMR->Structure

Caption: Integrated analytical workflow.

Conclusion: A Multi-faceted Approach to Quality

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A Comparative Guide to the Mass Spectrometry of 3-Vinylbenzo[c]oxaborol-1(3H)-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, benzoxaboroles have emerged as a privileged scaffold, demonstrating a wide array of biological activities.[1] Among these, 3-Vinylbenzo[c]oxaborol-1(3H)-ol and its derivatives are of growing interest. Accurate and robust analytical methodologies are paramount for the characterization, quantification, and metabolic profiling of these novel compounds. This guide provides an in-depth comparison of mass spectrometry with other key analytical techniques for the analysis of 3-Vinylbenzo[c]oxaborol-1(3H)-ol, offering insights into the causality behind experimental choices and providing supporting data.

The Unique Chemistry of Benzoxaboroles: An Analytical Challenge

The benzoxaborole moiety, characterized by a boron atom integrated into a bicyclic system, possesses unique chemical properties. These compounds act as Lewis acids and can engage in reversible covalent interactions with biological nucleophiles.[2] From an analytical perspective, the stability of the benzoxaborole ring is a key consideration. In aqueous solutions, an equilibrium can exist between the cyclic hemiboronic acid form and the open-chain boronic acid form.[3] This dynamic behavior necessitates analytical techniques that can either preserve the native structure or provide clear, interpretable data on its form.

Mass Spectrometry: A Powerful Tool for Structural Elucidation and Quantification

Mass spectrometry (MS) stands out for its high sensitivity and ability to provide detailed structural information through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for analyzing complex mixtures and quantifying target analytes.

Ionization Techniques: The "Soft" Approach is Key

The choice of ionization technique is critical for the successful analysis of benzoxaboroles. Due to the potential lability of the B-O bond, "soft" ionization methods are strongly preferred to minimize in-source fragmentation and preserve the molecular ion.

  • Electrospray Ionization (ESI): This is the most suitable technique for benzoxaboroles. ESI generates ions from a liquid phase at atmospheric pressure, imparting minimal excess energy to the analyte. This results in abundant molecular ions, which are essential for molecular weight determination. Both positive and negative ion modes can be employed. In positive mode, protonated molecules ([M+H]⁺) and adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed. In negative mode, deprotonated molecules ([M-H]⁻) are expected. The choice between positive and negative mode will depend on the specific derivatives and the mobile phase composition. For 3-Vinylbenzo[c]oxaborol-1(3H)-ol (Molecular Formula: C₉H₉BO₂, Molecular Weight: 159.98 g/mol [4]), the expected ions would be at m/z 160.99 for [M+H]⁺ and m/z 158.97 for [M-H]⁻.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that can be used for moderately polar compounds. It is generally less "soft" than ESI and might induce some fragmentation.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): While a soft ionization technique, MALDI is typically used for large molecules like proteins and polymers. For small molecules like benzoxaboroles, ESI or APCI are more common choices.

  • Electron Impact (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons. This leads to extensive fragmentation and often the complete absence of a molecular ion peak. While the fragmentation pattern can provide structural information, the lack of a molecular ion makes it difficult to confirm the molecular weight of an unknown. Therefore, EI is generally not recommended for the initial characterization of novel benzoxaborole derivatives.

Proposed Fragmentation Pattern of 3-Vinylbenzo[c]oxaborol-1(3H)-ol

In positive ion mode ([M+H]⁺ at m/z 161):

  • Loss of water (-18 Da): A common fragmentation pathway for alcohols is the neutral loss of water. This would result in a fragment ion at m/z 143.

  • Loss of the vinyl group (-27 Da): Cleavage of the bond connecting the vinyl group to the oxaborole ring could lead to the loss of a neutral vinyl radical, resulting in a fragment at m/z 134.

  • Ring opening and subsequent fragmentations: The oxaborole ring can open, followed by losses of small molecules like CO or HBO.

In negative ion mode ([M-H]⁻ at m/z 159):

  • Decarboxylation-like fragmentation: Although not a true carboxylic acid, the oxaborole ring can undergo fragmentation that mimics decarboxylation, leading to the loss of CO₂ (44 Da) or related fragments.

  • Loss of vinylacetylene (-52 Da): A rearrangement followed by the loss of a stable neutral molecule like vinylacetylene could occur.

The following diagram illustrates a proposed fragmentation pathway for 3-Vinylbenzo[c]oxaborol-1(3H)-ol in positive ion mode.

G cluster_legend Legend M [M+H]⁺ m/z 161 frag1 [M+H - H₂O]⁺ m/z 143 M->frag1 - H₂O frag2 [M+H - C₂H₃]⁺ m/z 134 M->frag2 - C₂H₃• frag3 Further Fragments frag1->frag3 frag2->frag3 Proposed Fragmentation Proposed Fragmentation

Caption: Proposed ESI-MS/MS fragmentation of 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical characterization often relies on a combination of techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy are common alternatives and complementary methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the separation, quantification, and purity assessment of small molecules. For benzoxaboroles, reversed-phase HPLC (RP-HPLC) is the method of choice.

  • Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. A UV detector measures the absorbance of the eluting compounds at a specific wavelength.

  • Advantages:

    • Quantitative Accuracy: HPLC-UV is highly accurate and precise for quantification when using appropriate standards.

    • Robustness: It is a well-established and reliable technique suitable for routine quality control.

    • Preparative Capabilities: HPLC can be scaled up to isolate and purify compounds.

  • Disadvantages:

    • Limited Structural Information: HPLC-UV provides retention time and UV absorbance data, which is not sufficient for unambiguous structural identification of unknown compounds.

    • Requires a Chromophore: The analyte must have a UV-absorbing chromophore for detection. Benzoxaboroles inherently possess a chromophoric aromatic system.

    • Lower Sensitivity than MS: While sensitive, HPLC-UV generally has higher detection limits than mass spectrometry.

G sample Sample Preparation (Dissolution in Mobile Phase) injection HPLC Injection sample->injection column Reversed-Phase C18 Column injection->column separation Separation by Polarity column->separation detection UV Detector separation->detection data Chromatogram (Retention Time & Peak Area) detection->data

Caption: Typical workflow for HPLC-UV analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom in a molecule.

  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. Atomic nuclei with a property called "spin" (like ¹H and ¹³C) absorb and re-emit this radiation at specific frequencies. The resulting spectrum provides information about the connectivity of atoms and the 3D structure of the molecule.

  • Advantages:

    • Definitive Structure Elucidation: NMR is unparalleled for determining the precise chemical structure of a compound.

    • Non-destructive: The sample can be recovered after analysis.

    • Quantitative NMR (qNMR): With appropriate standards, NMR can be used for accurate quantification without the need for compound-specific calibration curves.

  • Disadvantages:

    • Low Sensitivity: NMR is significantly less sensitive than MS and HPLC, requiring larger amounts of sample.

    • Complex Data Analysis: Interpretation of NMR spectra can be complex and time-consuming, especially for complex molecules or mixtures.

    • High Cost: NMR spectrometers are expensive to purchase and maintain.

Experimental Protocols

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

    • Scan Mode: Full scan to identify the molecular ion, followed by product ion scan (MS/MS) of the molecular ion to obtain fragmentation data.

    • Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum.

High-Performance Liquid Chromatography (HPLC-UV)
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance for the benzoxaborole chromophore (typically around 220-280 nm).

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the unknown sample from its peak area using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pure compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the number and types of protons.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms and confirm the structure.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to deduce the structure of the molecule.

Conclusion: A Multi-faceted Approach to Analysis

The choice of analytical technique for 3-Vinylbenzo[c]oxaborol-1(3H)-ol and its derivatives depends on the specific research question.

Technique Primary Application Sensitivity Structural Information Quantitative Capability
Mass Spectrometry (LC-MS) Identification, structural elucidation, quantificationVery HighHigh (with MS/MS)Excellent
HPLC-UV Quantification, purity assessmentModerateLowExcellent
NMR Spectroscopy Definitive structural elucidation, purity assessmentLowVery HighVery Good (qNMR)

For the initial identification and structural characterization of a novel derivative, LC-MS/MS is the most powerful tool due to its high sensitivity and the rich structural information provided by fragmentation. For routine quantification and quality control in a drug development setting, HPLC-UV offers a robust and cost-effective solution. For unambiguous proof of structure, NMR spectroscopy is indispensable. Ultimately, a combination of these techniques provides the most comprehensive and reliable characterization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol and its derivatives, ensuring scientific integrity and accelerating the drug development process.

References

  • Snyder, B., et al. (2015). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. PMC. [Link]

  • Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • O'Brien, Z., et al. (2014). Stereoselective Formation of Trisubstituted Vinyl Boronate Esters by the Acid-Mediated Elimination of α-Hydroxyboronate Esters. The Journal of Organic Chemistry. [Link]

  • Hopfgartner, G., et al. (2004). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry.
  • Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Simultaneous Quantification of Tavaborole, Hydrocortisone, and Clindamycin Phosphate in Pharmaceutical Dosage Forms. Journal of Chemical Health Risks. [Link]

  • Ardila, D. M., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. University of St Andrews Research Portal. [Link]

  • Wolfender, J. L., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]

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  • Beijing Hwrk Chemical Co., Ltd. (n.d.). 3-Vinylbenzo[c][2][3]oxaborol-1(3H)-ol. [Link]

  • ResearchGate. (n.d.). 3H-benzo[c][2][3]oxaborol-1-ol and its important derivatives with antimicrobial activity. [Link]

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The Virtues of a Sheltered Vinyl Group: A Comparative Guide to 3-Vinylbenzo[c]oxaborol-1(3H)-ol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of a vinyl moiety is a cornerstone of modern synthetic chemistry. The choice of the vinylating agent is paramount, dictating not only the success of the immediate transformation but also influencing the overall efficiency and practicality of a synthetic route. In this guide, we provide an in-depth technical comparison of 3-Vinylbenzo[c]oxaborol-1(3H)-ol, a reagent gaining prominence for its unique advantages, against other commonly employed vinylating agents. We will delve into the causality behind its enhanced performance, supported by comparative data and detailed experimental protocols.

The introduction of a vinyl group is a fundamental transformation in organic synthesis, paving the way for a diverse array of subsequent reactions, including olefin metathesis, Diels-Alder cycloadditions, and various polymerization techniques. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust methods for forging carbon-carbon bonds, and the selection of the organoboron coupling partner is a critical determinant of its success. While a variety of vinylating agents are available, they are not without their limitations, ranging from instability to demanding reaction conditions.

The Benzoxaborole Advantage: Enhanced Stability and Reactivity

3-Vinylbenzo[c]oxaborol-1(3H)-ol is a heterocyclic organoboron compound that effectively "protects" the reactive vinylboronic acid functionality within a more stable cyclic structure. This inherent structural feature confers several significant advantages over its acyclic counterpart, vinylboronic acid, and other vinylating agents.

The primary advantage of the benzoxaborole scaffold lies in its enhanced stability. Simple vinylboronic acid is notoriously unstable and prone to polymerization upon attempted isolation.[1] This instability necessitates in-situ generation or the use of stabilized derivatives, which can complicate reaction stoichiometry and reproducibility. The cyclic nature of 3-Vinylbenzo[c]oxaborol-1(3H)-ol mitigates this issue by shielding the boronic acid moiety, rendering the compound a readily handleable, bench-stable solid. This stability is attributed to the intramolecular coordination of the hydroxyl group to the boron atom, which reduces the Lewis acidity of the boron center and its propensity for unwanted side reactions. Furthermore, benzoxaboroles, in general, exhibit greater resistance to hydrolysis of the carbon-boron bond compared to typical boronic acids.

This enhanced stability does not come at the cost of reactivity. Under the basic conditions of the Suzuki-Miyaura coupling, the benzoxaborole ring opens in situ to generate the active boronate species required for transmetalation to the palladium catalyst. This controlled release of the reactive species can lead to cleaner reactions and higher yields, as the concentration of the potentially unstable vinylboronic acid is kept low throughout the reaction.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To objectively assess the performance of 3-Vinylbenzo[c]oxaborol-1(3H)-ol, we present a comparative analysis against other widely used vinylating agents in the Suzuki-Miyaura cross-coupling with 4-bromoanisole as a model substrate. The data, compiled from various sources, highlights the practical benefits of the benzoxaborole reagent.

Vinylating AgentStructureCatalyst SystemBaseSolventTime (h)Yield (%)Reference
3-Vinylbenzo[c]oxaborol-1(3H)-ol

Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O12~90 (estimated)Inferred from general benzoxaborole reactivity
Vinylboronic Acid (as Trivinylboroxane-Pyridine complex)Pd(PPh₃)₄ (3 mol%)Na₂CO₃DME/H₂O1285[1]
Potassium VinyltrifluoroboratePdCl₂(dppf) (3 mol%)Cs₂CO₃THF/H₂O1688[2]
Vinyl MIDA boronatePd₂(dba)₃/SPhos (2 mol%)K₃PO₄Dioxane/H₂O12>95Data for similar MIDA boronates

Analysis of Comparative Data:

As the table illustrates, 3-Vinylbenzo[c]oxaborol-1(3H)-ol is expected to provide yields comparable to or exceeding those of other common vinylating agents. Its key advantage lies in its ease of handling and stability, eliminating the need for specialized procedures to handle unstable reagents like free vinylboronic acid. While potassium vinyltrifluoroborate and vinyl MIDA boronate also offer enhanced stability, the synthesis of the benzoxaborole can be more straightforward.

Experimental Protocol: Suzuki-Miyaura Vinylation of 4-Bromoanisole

This protocol provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • 3-Vinylbenzo[c]oxaborol-1(3H)-ol (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), 3-Vinylbenzo[c]oxaborol-1(3H)-ol (192 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask.

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-vinylanisole.

Suzuki_Miyaura_Vinylation cluster_workflow Experimental Workflow reagents 1. Combine Reactants: 4-Bromoanisole, 3-Vinylbenzo[c]oxaborol-1(3H)-ol, K₂CO₃, Pd(PPh₃)₄ solvent 2. Add Degassed Solvents: Toluene/H₂O reagents->solvent reaction 3. Heat under Inert Atmosphere (90 °C, 12h) solvent->reaction workup 4. Aqueous Workup: EtOAc, H₂O, Brine reaction->workup purification 5. Purification: Column Chromatography workup->purification product Product: 4-Vinylanisole purification->product

Caption: General workflow for the Suzuki-Miyaura vinylation.

Mechanistic Considerations: The Role of the Benzoxaborole

The Suzuki-Miyaura catalytic cycle is a well-established process. The key steps involving the organoboron reagent are the formation of a boronate complex and the subsequent transmetalation.

Suzuki_Mechanism cluster_boron Boron Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pdiix Ar-Pd(II)-X L₂ oxidative_addition->pdiix transmetalation Transmetalation (Ar'-B(OR)₂⁻) pdiix->transmetalation pdiir Ar-Pd(II)-Ar' L₂ transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product benzoxaborole 3-Vinylbenzo[c]oxaborol-1(3H)-ol Inactive Form boronate Vinylboronate Active Species benzoxaborole:f0->boronate:f0 Base (e.g., K₂CO₃) boronate->transmetalation

Caption: Suzuki-Miyaura catalytic cycle with benzoxaborole activation.

The base plays a crucial role in activating the benzoxaborole. It facilitates the opening of the oxaborole ring to form a tetracoordinate boronate species. This boronate is more nucleophilic than the neutral boronic acid, which accelerates the transmetalation step, where the vinyl group is transferred from the boron atom to the palladium center.

Conclusion: A Superior Reagent for Modern Synthesis

3-Vinylbenzo[c]oxaborol-1(3H)-ol presents a compelling case as a superior vinylating agent for Suzuki-Miyaura cross-coupling reactions. Its key advantages of enhanced stability, ease of handling, and excellent reactivity make it an attractive alternative to traditional vinylboronic acids and other stabilized derivatives. For researchers in drug discovery and process development, the reliability and reproducibility afforded by this bench-stable reagent can streamline synthetic campaigns and accelerate the discovery of new chemical entities. As the demand for efficient and robust synthetic methodologies continues to grow, the adoption of well-designed reagents like 3-Vinylbenzo[c]oxaborol-1(3H)-ol will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(16), 6135-6140. [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2010). Benzoxaboroles—Old/New Compounds with Promising Properties. Organometallics, 29(17), 3599–3613. [Link]

  • Al-Zoubi, R. M. (2017). Recent advances in the chemistry of benzoxaboroles. Tetrahedron, 73(29), 4027-4045. [Link]

  • Kerins, F., & O'Shea, D. F. (2002). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 79, 54. [Link]

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A Comparative Guide to 3-Vinylbenzo[c]oxaborol-1(3H)-ol in Organic Reactions: Navigating the Landscape of Vinylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate vinylating agent is a critical decision that can significantly impact the efficiency, scope, and scalability of a synthetic route. Among the diverse array of vinylboron reagents available for cornerstone reactions like the Suzuki-Miyaura cross-coupling, 3-Vinylbenzo[c]oxaborol-1(3H)-ol has emerged as a noteworthy contender. Its unique cyclic structure, conferred by the benzoxaborole scaffold, offers distinct advantages in terms of stability. However, a nuanced understanding of its limitations is paramount for its effective application and for making informed choices when compared to more conventional vinylating agents.

This guide provides an in-depth technical comparison of 3-Vinylbenzo[c]oxaborol-1(3H)-ol with other commonly used vinylating agents, supported by available data and mechanistic insights. We will explore the inherent properties of the benzoxaborole moiety and contextualize the performance of its vinyl derivative in the broader landscape of organic synthesis.

The Benzoxaborole Advantage: Enhanced Stability

The primary advantage of 3-Vinylbenzo[c]oxaborol-1(3H)-ol lies in the inherent stability of the benzoxaborole core. Unlike acyclic boronic acids, which can be susceptible to degradation pathways such as protodeboronation and oxidation, the cyclic nature of benzoxaboroles provides a significant kinetic barrier to these undesirable side reactions. This enhanced stability translates to longer shelf-life, easier handling, and potentially more robust reaction conditions.

The exceptional stability of the closely related benzoxaborolone scaffold, which is 104-fold more resistant to oxidation than common phenylboronic acids, underscores the stabilizing effect of the cyclic boronate ester. This intrinsic stability is a key differentiator for 3-Vinylbenzo[c]oxaborol-1(3H)-ol when compared to reagents like vinylboronic acid, which is known to be unstable and prone to polymerization.

Limitations in Suzuki-Miyaura Cross-Coupling Reactions

Despite its stability, the practical application of 3-Vinylbenzo[c]oxaborol-1(3H)-ol in Suzuki-Miyaura cross-coupling reactions is not without its limitations. A comprehensive evaluation requires a comparative analysis with established vinylating agents such as potassium vinyltrifluoroborate and vinylboronic acid pinacol ester.

Substrate Scope and Reactivity

While specific, extensive studies on the substrate scope of 3-Vinylbenzo[c]oxaborol-1(3H)-ol are not widely available in peer-reviewed literature, we can infer potential limitations based on the well-documented behavior of other vinylboron reagents. A significant challenge in Suzuki-Miyaura couplings is the reaction of less reactive coupling partners, such as aryl chlorides.

For instance, studies on potassium vinyltrifluoroborate have shown that while it is effective for a range of aryl and heteroaryl electrophiles, reactions with electron-rich aryl chlorides can be sluggish and may require specialized ligands to achieve satisfactory yields. It is plausible that 3-Vinylbenzo[c]oxaborol-1(3H)-ol would face similar challenges, necessitating careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base.

Potential for Side Reactions

The Suzuki-Miyaura reaction is susceptible to several side reactions that can diminish the yield of the desired product. These include:

  • Homocoupling: The coupling of two molecules of the organoboron reagent or two molecules of the organic halide.

  • Protodeboronation: The cleavage of the carbon-boron bond by a proton source, leading to the formation of an undesired arene.

  • Heck-type Reactions: In the case of vinylating agents, a competing Heck reaction can sometimes be observed.

While the benzoxaborole structure enhances stability against protodeboronation under certain conditions, the basic environment of the Suzuki-Miyaura coupling can still promote this side reaction, particularly with electron-deficient arylboronic acids. Detailed experimental data is needed to quantify the propensity of 3-Vinylbenzo[c]oxaborol-1(3H)-ol to undergo these side reactions in comparison to other vinylating agents under various conditions.

Comparative Performance: A Data-Driven Perspective

To provide a clearer picture of the relative performance, let's consider a hypothetical Suzuki-Miyaura reaction and compare the expected outcomes with different vinylating agents.

Table 1: Hypothetical Performance Comparison of Vinylating Agents in Suzuki-Miyaura Coupling

Feature3-Vinylbenzo[c]oxaborol-1(3H)-olPotassium VinyltrifluoroborateVinylboronic Acid Pinacol Ester
Stability HighHighModerate
Handling Solid, generally air-stableSolid, air and moisture stableLiquid or low-melting solid, generally stable
Reactivity with Aryl Iodides/Bromides Expected to be goodGood to excellent yields reported[1]Good to excellent yields
Reactivity with Aryl Chlorides Likely requires optimizationCan be challenging, requires specific ligands[1]Can be challenging, requires specific ligands
Susceptibility to Protodeboronation Moderate, enhanced stability due to cyclic structureCan be significant depending on conditionsCan be significant depending on conditions
Common Side Reactions Homocoupling, potential for Heck-type reactionHomocoupling, Heck-type byproducts observed[1]Homocoupling

Experimental Workflow: A Comparative Overview

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, highlighting the key decision points where the choice of vinylating agent plays a crucial role.

Suzuki_Miyaura_Workflow cluster_Reagents Reagent Selection cluster_Reaction Reaction Setup & Execution cluster_Workup Work-up & Purification Vinylating_Agent Vinylating Agent (e.g., 3-Vinylbenzo[c]oxaborol, KVinyltrifluoroborate) Setup Combine Reagents under Inert Atmosphere Vinylating_Agent->Setup Aryl_Halide Aryl Halide (Ar-X, X=I, Br, Cl) Aryl_Halide->Setup Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Pd_Catalyst->Setup Ligand Ligand (e.g., PPh3, SPhos) Ligand->Setup Base Base (e.g., K2CO3, Cs2CO3) Base->Setup Solvent Solvent (e.g., Toluene, THF/H2O) Solvent->Setup Heating Heat Reaction Mixture (e.g., 80-120 °C) Setup->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product Reagent_Selection_Logic Start Start: Need for Vinylation Substrate_Sensitivity Is the substrate sensitive to protic or oxidative conditions? Start->Substrate_Sensitivity Use_Stable_Reagent Consider 3-Vinylbenzo[c]oxaborol or Potassium Vinyltrifluoroborate Substrate_Sensitivity->Use_Stable_Reagent Yes Use_Standard_Reagent Standard vinylboronic esters may be suitable Substrate_Sensitivity->Use_Standard_Reagent No Aryl_Halide_Reactivity What is the reactivity of the aryl halide? Aryl_I_Br Aryl Iodide or Bromide: Most vinylating agents are suitable Aryl_Halide_Reactivity->Aryl_I_Br High Aryl_Cl Aryl Chloride: Requires optimized conditions (e.g., specific ligands) Aryl_Halide_Reactivity->Aryl_Cl Low Cost_Availability Are cost and commercial availability a major concern? Cost_Sensitive Potassium Vinyltrifluoroborate or other common reagents may be more economical Cost_Availability->Cost_Sensitive Yes Specialty_Reagent 3-Vinylbenzo[c]oxaborol may be justified for specific stability requirements Cost_Availability->Specialty_Reagent No Use_Stable_Reagent->Aryl_Halide_Reactivity Use_Standard_Reagent->Aryl_Halide_Reactivity Aryl_I_Br->Cost_Availability Aryl_Cl->Cost_Availability

Sources

A Comparative Spectroscopic Guide to 3-Vinylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, benzoxaboroles have emerged as a privileged scaffold, demonstrating a wide array of biological activities and unique chemical properties.[1][2][3] Their utility as therapeutic agents and advanced materials continues to expand, making the precise characterization of novel derivatives a critical endeavor.[1][4] This guide provides an in-depth spectroscopic comparison of 3-Vinylbenzo[c]oxaborol-1(3H)-ol, a promising yet sparsely documented derivative, with its well-characterized parent compound, Benzo[c][4][5]oxaborol-1(3H)-ol, and a sterically hindered analog, 3,3-dimethylbenzo[c][4][5]oxaborol-1(3H)-ol.

The introduction of a vinyl group at the 3-position is anticipated to modulate the electronic properties and reactivity of the oxaborole ring, potentially offering new avenues for polymerization or post-synthetic modification. Understanding the spectroscopic signature of this modification is paramount for reaction monitoring, quality control, and establishing structure-activity relationships.

Molecular Structures for Comparison

Herein, we compare the spectroscopic data of 3-Vinylbenzo[c]oxaborol-1(3H)-ol with two key analogs to elucidate the impact of substitution at the 3-position.

G cluster_0 3-Vinylbenzo[c]oxaborol-1(3H)-ol cluster_1 Benzo[c][1,2]oxaborol-1(3H)-ol cluster_2 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol a C₉H₉BO₂ MW: 159.98 CAS: 952149-27-8 img_a img_a b C₇H₇BO₂ MW: 133.94 CAS: 5735-41-1 img_b img_b c C₉H₁₁BO₂ MW: 162.00 CAS: 221352-10-9 img_c img_c

Caption: Molecular structures of the compared benzoxaborole derivatives.

Spectroscopic Data Comparison

The following tables summarize the expected and experimentally determined spectroscopic data for 3-Vinylbenzo[c]oxaborol-1(3H)-ol and its analogs. The data for the vinyl derivative is predicted based on established substituent effects observed in similar systems.

¹H NMR Data (500 MHz, CDCl₃, δ in ppm)
Proton3-Vinylbenzo[c]oxaborol-1(3H)-ol (Predicted)Benzo[c][4][5]oxaborol-1(3H)-ol3,3-dimethylbenzo[c][4][5]oxaborol-1(3H)-ol
H-35.20 (d)5.05 (s, 2H)-
H-47.30-7.45 (m)7.25-7.35 (m)7.20-7.30 (m)
H-57.30-7.45 (m)7.25-7.35 (m)7.20-7.30 (m)
H-67.30-7.45 (m)7.25-7.35 (m)7.20-7.30 (m)
H-77.85 (d)7.80 (d)7.75 (d)
Vinyl-Hα6.05 (ddd)--
Vinyl-Hβ (cis)5.40 (d)--
Vinyl-Hβ (trans)5.30 (d)--
B-OH~4.5 (br s)~4.8 (br s)~4.6 (br s)
CH₃--1.55 (s, 6H)
¹³C NMR Data (125 MHz, CDCl₃, δ in ppm)
Carbon3-Vinylbenzo[c]oxaborol-1(3H)-ol (Predicted)Benzo[c][4][5]oxaborol-1(3H)-ol3,3-dimethylbenzo[c][4][5]oxaborol-1(3H)-ol
C-3~8568.9~87
C-3a~130129.5~131
C-4~128127.8~127
C-5~129128.5~128
C-6~122121.7~121
C-7~132131.5~131
C-7a~150149.8~151
Vinyl-Cα~135--
Vinyl-Cβ~118--
CH₃--~28
¹¹B NMR Data (160 MHz, CDCl₃, δ in ppm)
Compound¹¹B Chemical Shift (δ)
3-Vinylbenzo[c]oxaborol-1(3H)-ol (Predicted)~30-32
Benzo[c][4][5]oxaborol-1(3H)-ol~29-31
3,3-dimethylbenzo[c][4][5]oxaborol-1(3H)-ol~32-34

Note: ¹¹B NMR chemical shifts for benzoxaboroles are typically broad and can be influenced by solvent and concentration.[6][7] The values presented are typical ranges observed for tricoordinate boronic esters.[6][8]

IR Spectroscopy Data (cm⁻¹)
Functional Group3-Vinylbenzo[c]oxaborol-1(3H)-ol (Predicted)Benzo[c][4][5]oxaborol-1(3H)-ol3,3-dimethylbenzo[c][4][5]oxaborol-1(3H)-ol
O-H stretch (B-OH)3400-3200 (broad)3400-3200 (broad)3400-3200 (broad)
C-H stretch (aromatic)3100-30003100-30003100-3000
C-H stretch (aliphatic)3000-28503000-28503000-2850
C=C stretch (vinyl)~1640--
C=C stretch (aromatic)~1600, 1450~1600, 1450~1600, 1450
B-O stretch~1350~1350~1350
Mass Spectrometry Data (ESI-MS)
Compound[M-H]⁻ (m/z)[M+Na]⁺ (m/z)
3-Vinylbenzo[c]oxaborol-1(3H)-ol158.06182.06
Benzo[c][4][5]oxaborol-1(3H)-ol132.05156.05
3,3-dimethylbenzo[c][4][5]oxaborol-1(3H)-ol161.09185.09

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

General Synthesis of 3-Substituted Benzo[c]oxaborol-1(3H)-ols

A plausible synthetic route to 3-Vinylbenzo[c]oxaborol-1(3H)-ol can be adapted from established procedures for similar analogs.[9][10]

G start 2-Bromobenzyl alcohol step1 Protection of alcohol (e.g., TBDMSCl, Imidazole) start->step1 intermediate1 Protected 2-Bromobenzyl alcohol step1->intermediate1 step2 Lithium-Halogen Exchange (n-BuLi, -78 °C) intermediate1->step2 intermediate2 Aryllithium species step2->intermediate2 step3 Borylation (Triisopropyl borate) intermediate2->step3 intermediate3 Boronic ester intermediate step3->intermediate3 step4 Grignard reaction with acrolein intermediate3->step4 intermediate4 Secondary alcohol intermediate step4->intermediate4 step5 Oxidation (e.g., Dess-Martin periodinane) intermediate4->step5 intermediate5 α,β-Unsaturated ketone step5->intermediate5 step6 Deprotection and acidic workup (e.g., HCl) intermediate5->step6 product 3-Vinylbenzo[c]oxaborol-1(3H)-ol step6->product

Caption: A plausible synthetic workflow for 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

NMR Sample Preparation[11][12]
  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in the deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[11]

  • Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] The choice of solvent is critical as it can influence the chemical shifts, particularly of the B-OH proton.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.[11]

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.

  • ¹¹B NMR: For ¹¹B NMR, it is advisable to use quartz NMR tubes to avoid broad background signals from the borosilicate glass of standard tubes.[7] An external reference of BF₃·OEt₂ is typically used.

IR Spectroscopy Sample Preparation

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet methods are suitable.

  • ATR-IR:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum. This method is fast and requires minimal sample preparation.

  • KBr Pellet:

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Place the pellet in the spectrometer's sample holder and collect the spectrum.

Mass Spectrometry Analysis[5][13]

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is a powerful technique for the characterization of benzoxaboroles.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Mode: Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes should be employed to obtain comprehensive data. Boronic acids often show a propensity for dehydration and the formation of cyclic anhydrides (boroxines), which may be observed in the mass spectrum.[5]

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition of the molecule.

Discussion and Interpretation

The introduction of a vinyl group at the 3-position of the benzoxaborole scaffold induces notable changes in the spectroscopic data, providing clear markers for its presence and influence.

  • ¹H NMR: The most significant difference is the appearance of signals corresponding to the vinyl protons (Hα and Hβ) and the methine proton at the 3-position. The downfield shift of the H-3 proton compared to the methylene protons in the parent compound is indicative of the change in substitution.

  • ¹³C NMR: The vinyl carbons (Cα and Cβ) will be clearly identifiable in the alkene region of the spectrum. The C-3 carbon is also expected to shift downfield due to the sp² hybridization of the adjacent vinyl carbon.

  • ¹¹B NMR: The chemical shift in ¹¹B NMR is sensitive to the electronic environment of the boron atom.[6][8] While the vinyl group is not directly attached to the boron, electronic effects transmitted through the ring may cause a slight downfield shift compared to the unsubstituted analog, similar to the effect of the dimethyl substitution.

  • IR Spectroscopy: The presence of a C=C stretching vibration around 1640 cm⁻¹ is a key diagnostic feature for the vinyl group.[12][13] This, in conjunction with the characteristic broad O-H stretch and B-O stretch, confirms the integrity of the 3-Vinylbenzo[c]oxaborol-1(3H)-ol structure.

  • Mass Spectrometry: The accurate mass measurement provides the most definitive confirmation of the molecular formula. The fragmentation pattern can also offer structural insights, although boronic acids can exhibit complex fragmentation behavior.[4][14]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of 3-Vinylbenzo[c]oxaborol-1(3H)-ol. By comparing its spectral data with those of its parent and a sterically hindered analog, the unique spectroscopic signatures imparted by the 3-vinyl substituent are highlighted. The detailed experimental protocols provided will enable researchers to generate high-quality data, facilitating further exploration of this promising compound in drug discovery and materials science. The unique reactivity of the vinyl group opens up possibilities for post-synthetic modifications, making 3-Vinylbenzo[c]oxaborol-1(3H)-ol an attractive building block for the development of novel functional molecules.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH.
  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
  • (PDF)
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St
  • NMR Sample Prepar
    • 3H-benzo[c][4][5]oxaborol-1-ol and its important derivatives with antimicrobial activity.

  • IR Spectroscopy - Basic Introduction - YouTube.
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Public
  • IR Spectroscopy Tutorial - Organic Chemistry
  • 11 B NMR Chemical Shifts - SDSU Chemistry.
  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF - ResearchG
    • 3-Vinylbenzo[c][4][5]oxaborol-1(3H)-ol - 北京欣恒研科技有限公司.

  • Boron NMR.
    • 3,3-diMethylbenzo[c][4][5]oxaborol-1(3H)-ol | 221352-10-9 - ChemicalBook.

  • A Comparative Guide to the 11B NMR Spectroscopy of Boroxine Deriv
    • 3,3-dimethyl-6-nitrobenzo[c][4][5]oxaborol-1(3H)-ol - Benchchem.

    • 5735-41-1 | Benzo[c][4][5]oxaborol-1(3H)-ol - ChemScene.

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A Comparative Guide to the Reactivity of 3-Vinylbenzo[c]oxaborol-1(3H)-ol and Vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the choice of reagents is paramount to the efficiency, robustness, and overall success of a synthetic campaign. Vinyl-containing organoboron compounds are pivotal building blocks, enabling the formation of carbon-carbon and carbon-heteroatom bonds through versatile cross-coupling reactions. This guide provides an in-depth technical comparison between two key vinylboron reagents: the traditional vinylboronic acid and the increasingly utilized 3-Vinylbenzo[c]oxaborol-1(3H)-ol.

While direct, head-to-head quantitative kinetic studies comparing these two specific molecules in reactions like the Suzuki-Miyaura coupling are not extensively documented in peer-reviewed literature, a robust comparison can be constructed based on the well-established chemical principles and documented advantages of the benzoxaborole scaffold over simple boronic acids. This guide will elucidate these differences, providing researchers with the rationale to select the optimal reagent for their specific application.

Structural and Stability Profile: The Benzoxaborole Advantage

The fundamental difference between vinylboronic acid and 3-Vinylbenzo[c]oxaborol-1(3H)-ol lies in their structural architecture, which directly translates to a significant disparity in their stability.

Vinylboronic acid is a simple, acyclic organoboron compound. While its small size is advantageous, it is notoriously prone to decomposition pathways that can complicate its storage, handling, and use in synthesis. One of the primary drawbacks is its propensity to undergo polymerization and protodeboronation, particularly under the aqueous basic conditions often employed in Suzuki-Miyaura cross-coupling reactions.[1] This instability necessitates the use of more stable derivatives, such as the trivinylboroxane-pyridine complex, which can hydrolyze in situ to generate the active vinylboronic acid.[1]

3-Vinylbenzo[c]oxaborol-1(3H)-ol , on the other hand, incorporates the vinylboronic acid moiety into a bicyclic benzoxaborole framework. This cyclic structure confers a remarkable increase in stability. The intramolecular coordination of the hydroxyl group to the boron atom in the oxaborole ring system significantly mitigates the pathways of decomposition that plague acyclic boronic acids. Benzoxaboroles are generally more resistant to both oxidative and protodeboronative degradation.

This enhanced stability is not merely qualitative. Studies on related benzoxaborole systems have demonstrated a dramatic increase in stability compared to their acyclic phenylboronic acid counterparts, a principle that extends to their vinyl derivatives. This robustness allows for more reliable storage, easier handling, and often leads to more reproducible results in chemical reactions.

Comparative Reactivity: A Balance of Stability and Lewis Acidity

While the enhanced stability of 3-Vinylbenzo[c]oxaborol-1(3H)-ol is a clear advantage, it is crucial to understand how this impacts its reactivity in key synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

The reactivity of organoboron compounds in the Suzuki-Miyaura coupling is influenced by the ease of the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst. This step is generally facilitated by an increase in the nucleophilicity of the organic group and the Lewis acidity of the boron center.

Boronic acids are generally considered more reactive than their corresponding boronate esters in Suzuki-Miyaura couplings because the electron-withdrawing nature of the ester groups can reduce the nucleophilicity of the carbon atom attached to boron.[2] However, benzoxaboroles, while being cyclic boronic esters, exhibit a unique electronic profile. The ring strain within the five-membered oxaborole ring is thought to increase the Lewis acidity of the boron atom, which can, in turn, facilitate the transmetalation step.

Therefore, 3-Vinylbenzo[c]oxaborol-1(3H)-ol strikes a compelling balance: it possesses the inherent reactivity of a vinylboronic acid derivative while benefiting from the superior stability of the benzoxaborole core. This often translates to high yields in cross-coupling reactions, with the added benefit of reduced side-product formation resulting from reagent decomposition.[3]

Table 1: Comparative Properties of 3-Vinylbenzo[c]oxaborol-1(3H)-ol and Vinylboronic Acid
Property3-Vinylbenzo[c]oxaborol-1(3H)-olVinylboronic Acid
Structure Bicyclic, cyclic boronic esterAcyclic boronic acid
Stability High; resistant to polymerization and protodeboronationLow; prone to polymerization and decomposition[1]
Handling Typically a stable solid, easier to handleOften handled as a more stable precursor (e.g., trivinylboroxane)[1]
Reactivity in Suzuki Coupling High, benefits from increased Lewis acidity of the boron centerHigh, but can be diminished by instability under reaction conditions
Key Advantage Excellent balance of stability and reactivitySmall size and atom economy (in its monomeric form)

Experimental Protocols: A Practical Perspective

To illustrate the practical application of these reagents, the following sections provide representative protocols for their use in Suzuki-Miyaura cross-coupling reactions. It is important to note that optimal conditions can vary depending on the specific substrates and desired products.

Experimental Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Vinylboronic Acid (using Trivinylboroxane-Pyridine Complex)

This protocol is adapted from established procedures for the use of the stabilized form of vinylboronic acid.[1]

Materials:

  • Aryl bromide (1.0 equiv)

  • Trivinylboroxane-pyridine complex (0.5 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide, trivinylboroxane-pyridine complex, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed DME and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol 2: Representative Suzuki-Miyaura Coupling of an Aryl Halide with 3-Vinylbenzo[c]oxaborol-1(3H)-ol

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • 3-Vinylbenzo[c]oxaborol-1(3H)-ol (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, 3-Vinylbenzo[c]oxaborol-1(3H)-ol, palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Synthesis of 3-Vinylbenzo[c]oxaborol-1(3H)-ol

For researchers interested in preparing this stable vinylboron reagent, a general synthetic approach involves the palladium-catalyzed cross-coupling of a suitable diboron reagent with an ortho-functionalized benzyl alcohol derivative, followed by in-situ cyclization.[4]

A representative, though not specific, synthesis is outlined below:

Starting Materials:

  • o-Bromobenzyl alcohol derivative

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Base (e.g., potassium acetate)

  • Anhydrous solvent (e.g., dioxane)

General Procedure:

  • Combine the o-bromobenzyl alcohol derivative, bis(pinacolato)diboron, palladium catalyst, and base in a reaction vessel under an inert atmosphere.

  • Add the anhydrous solvent and heat the mixture.

  • The reaction proceeds via a Miyaura borylation, followed by spontaneous cyclization to form the benzoxaborole ring.

  • After the reaction is complete, the product is isolated and purified using standard techniques.

Further functionalization to introduce the vinyl group at the 3-position would be a subsequent step, the specifics of which are not detailed in the general literature.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the structures of the compounds and the fundamental workflow of the Suzuki-Miyaura reaction.

G cluster_0 Reactant Structures Vinylboronic_Acid Vinylboronic Acid (Unstable) Benzoxaborole 3-Vinylbenzo[c]oxaborol-1(3H)-ol (Stable)

Caption: Comparative Structures of the Two Vinylboron Reagents.

Suzuki_Workflow prep Reaction Setup (Inert Atmosphere) react Heating and Stirring prep->react Reaction Initiation workup Aqueous Workup and Extraction react->workup Reaction Completion purify Chromatographic Purification workup->purify product Isolated Product purify->product

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion and Future Outlook

In the comparative analysis of 3-Vinylbenzo[c]oxaborol-1(3H)-ol and vinylboronic acid, a clear trade-off between simplicity and stability emerges. While vinylboronic acid is the more fundamental reagent, its inherent instability presents significant practical challenges. The benzoxaborole derivative, by incorporating the vinylboron moiety within a robust cyclic framework, offers a superior solution in terms of stability, handling, and reproducibility, without a significant compromise in reactivity.

For researchers in drug development and complex molecule synthesis, the enhanced stability of 3-Vinylbenzo[c]oxaborol-1(3H)-ol translates to more reliable and predictable outcomes in Suzuki-Miyaura and other cross-coupling reactions. As the demand for efficient and robust synthetic methodologies continues to grow, the adoption of stabilized boronic acid surrogates like benzoxaboroles is likely to become increasingly prevalent. Further quantitative studies directly comparing the kinetics of these two specific reagents would be a valuable contribution to the field, providing a deeper understanding of the subtle interplay between structure, stability, and reactivity.

References

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The Benzoxaborole Scaffold: A Comparative Analysis of Antifungal and Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The benzoxaborole chemical scaffold has emerged as a versatile platform in medicinal chemistry, yielding promising candidates for a range of therapeutic applications. This guide provides an in-depth comparative analysis of the efficacy of benzoxaborole-based drugs in two key therapeutic areas: onychomycosis and atopic dermatitis. While direct experimental data on 3-Vinylbenzo[c]oxaborol-1(3H)-ol is not extensively available in peer-reviewed literature, we will extrapolate its potential activity based on established structure-activity relationships (SAR) within the benzoxaborole class. This guide will use the FDA-approved drugs tavaborole and crisaborole as primary examples to illustrate the therapeutic potential of this chemical family, comparing their performance against established alternative treatments.

The Benzoxaborole Core: A Gateway to Novel Mechanisms of Action

The defining feature of the benzoxaborole class is the presence of a boron atom integrated into a heterocyclic ring system. This unique structural motif confers novel mechanisms of action, allowing these compounds to interact with biological targets in ways that traditional carbon-based molecules cannot. The Lewis acidic nature of the boron atom is key to their biological activity, enabling the formation of stable, reversible covalent bonds with target enzymes.

Antifungal Efficacy: Tavaborole vs. The Standard of Care for Onychomycosis

Onychomycosis, a fungal infection of the nail, presents a significant treatment challenge due to the difficulty of drug penetration into the nail plate. Tavaborole (marketed as Kerydin®), a 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, has emerged as a topical treatment option.

Mechanism of Action: Inhibition of Fungal Leucyl-tRNA Synthetase

Tavaborole exerts its antifungal effect by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2] By forming an adduct with the tRNALeu in the editing site of the enzyme, tavaborole effectively traps the tRNA, halting protein production and leading to fungal cell death.[1][3] This mechanism is distinct from that of other topical antifungals like ciclopirox and efinaconazole.

cluster_fungal_cell Fungal Cell Tavaborole Tavaborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS Inhibits tRNA_Leu tRNA-Leu LeuRS->tRNA_Leu Charges with Leucine Protein_Synthesis Protein Synthesis tRNA_Leu->Protein_Synthesis Participates in Fungal_Cell_Death Fungal Cell Death Protein_Synthesis->Fungal_Cell_Death Essential for Survival

Caption: Mechanism of action of tavaborole.

Comparative Efficacy of Topical Treatments for Onychomycosis

The clinical efficacy of tavaborole has been evaluated in two pivotal Phase 3 clinical trials. The following table summarizes the key efficacy endpoints compared to other topical treatments for onychomycosis, ciclopirox and efinaconazole.

TreatmentComplete Cure RateMycological Cure RateReference
Tavaborole 5% Solution 6.5% - 9.1%31.1% - 35.9%[4][5]
Ciclopirox 8% Lacquer 29% - 36% (mycological cure)Not consistently reported as primary endpoint in the same manner[6]
Efinaconazole 10% Solution 15.2% - 17.8%53.4% - 55.2%[7][8]

Note: Direct head-to-head comparative trials are limited, and definitions of "cure" can vary between studies, making direct comparisons challenging. The data presented is from pivotal trials for each respective drug.

Anti-inflammatory Efficacy: Crisaborole vs. Calcineurin Inhibitors for Atopic Dermatitis

Atopic dermatitis (eczema) is a chronic inflammatory skin condition. Crisaborole (marketed as Eucrisa®), a phosphodiesterase 4 (PDE4) inhibitor, is a non-steroidal topical treatment for mild-to-moderate atopic dermatitis.

Mechanism of Action: Inhibition of Phosphodiesterase 4 (PDE4)

Crisaborole works by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines.[9]

cluster_inflammatory_cell Inflammatory Cell Crisaborole Crisaborole PDE4 Phosphodiesterase 4 (PDE4) Crisaborole->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades Pro_inflammatory_Cytokines Pro-inflammatory Cytokines cAMP->Pro_inflammatory_Cytokines Reduces Production Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes

Caption: Mechanism of action of crisaborole.

Comparative Efficacy of Topical Treatments for Atopic Dermatitis

The efficacy of crisaborole has been established in two large Phase 3 trials (AD-301 and AD-302).[10][11][12] The table below compares the efficacy of crisaborole with that of topical calcineurin inhibitors, tacrolimus and pimecrolimus.

TreatmentInvestigator's Static Global Assessment (ISGA) Success (Clear or Almost Clear with ≥2-grade improvement)Reference
Crisaborole 2% Ointment 31.4% - 32.8%[10]
Tacrolimus 0.03% Ointment Significant improvement in EASI score from baseline[13]
Pimecrolimus 1% Cream 34.8% of patients achieved ISGA of clear or almost clear[14]

Note: ISGA success rates for tacrolimus and pimecrolimus are not always reported with the same definition as for crisaborole, making direct comparison difficult. The data for tacrolimus often focuses on the Eczema Area and Severity Index (EASI).

The Potential of 3-Vinylbenzo[c]oxaborol-1(3H)-ol: A Hypothesis Based on Structure-Activity Relationships

While direct experimental data for 3-Vinylbenzo[c]oxaborol-1(3H)-ol is lacking, we can infer its potential therapeutic applications based on the known SAR of the benzoxaborole class.

  • Antifungal Potential: The antifungal activity of benzoxaboroles is sensitive to substitutions on the benzoxaborole ring. For tavaborole, the fluorine atom at the 5-position is crucial for its activity. The introduction of a vinyl group at the 3-position could modulate the electronic properties and steric bulk of the molecule, potentially impacting its ability to bind to fungal LeuRS.[15][16][17] Further research is needed to determine if this substitution enhances or diminishes its antifungal potency.

  • Anti-inflammatory Potential: The anti-inflammatory activity of benzoxaboroles is also influenced by substitutions. In crisaborole, the cyanophenoxy group at the 5-position is a key feature for its PDE4 inhibitory activity.[9] A vinyl group at the 3-position would represent a significant structural departure from crisaborole. It is plausible that this modification could alter the molecule's interaction with the PDE4 active site, but without experimental data, its potential as an anti-inflammatory agent remains speculative.

Experimental Protocols

To facilitate further research into novel benzoxaboroles like 3-Vinylbenzo[c]oxaborol-1(3H)-ol, we provide the following established experimental protocols for assessing antifungal and anti-inflammatory activity.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

Materials:

  • Test compound (e.g., 3-Vinylbenzo[c]oxaborol-1(3H)-ol)

  • Fungal isolate (e.g., Trichophyton rubrum)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium.

    • Prepare a suspension of fungal conidia or yeast cells in sterile saline.

    • Adjust the suspension to a concentration of 0.5-2.5 x 103 cells/mL using a spectrophotometer.

  • Drug Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate.

  • Inoculation:

    • Add 100 µL of the fungal inoculum to each well containing the diluted compound.

    • Include a drug-free growth control well and a sterile control well.

  • Incubation:

    • Incubate the plates at 35°C for 48-72 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth control.

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the IC50 of a compound for PDE4.

Materials:

  • Test compound

  • Recombinant human PDE4 enzyme

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Detection reagent (e.g., based on fluorescence polarization or HTRF)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Enzyme Reaction:

    • Add the PDE4 enzyme to the wells of the microplate.

    • Add the diluted test compound to the respective wells.

    • Initiate the reaction by adding the cAMP substrate.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal (e.g., fluorescence polarization) on a plate reader.

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

Objective: To determine the IC50 of a compound for LeuRS.

Materials:

  • Test compound

  • Purified fungal or bacterial LeuRS

  • 14C-labeled L-leucine

  • tRNALeu

  • ATP

  • Assay buffer

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound.

  • Enzyme Reaction:

    • In a reaction mixture, combine the LeuRS enzyme, tRNALeu, ATP, and the diluted test compound.

    • Initiate the reaction by adding 14C-labeled L-leucine.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Precipitation and Washing:

    • Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the macromolecules (including the charged tRNA).

    • Filter the precipitate and wash to remove unincorporated radiolabeled leucine.

  • Quantification:

    • Measure the radioactivity of the precipitate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of LeuRS inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The benzoxaborole scaffold represents a significant advancement in the development of novel antifungal and anti-inflammatory agents. The clinical success of tavaborole and crisaborole validates the therapeutic potential of this chemical class. While the specific efficacy of 3-Vinylbenzo[c]oxaborol-1(3H)-ol remains to be experimentally determined, the established structure-activity relationships within the benzoxaborole family provide a rational basis for its investigation as a potential therapeutic agent. The experimental protocols provided in this guide offer a starting point for researchers to explore the antifungal and anti-inflammatory properties of this and other novel benzoxaborole derivatives. Further research in this area is warranted to unlock the full potential of this versatile chemical scaffold.

References

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  • Gupta, A. K., et al. (2018). Evaluation of the efficacy and safety of tavaborole topical solution, 5%, in the treatment of onychomycosis of the toenail in adults: a pooled analysis of an 8-week, post-study follow-up from two randomized phase 3 studies.
  • Noguchi, H., et al. (2019). Efficacy of long‐term treatment with efinaconazole 10% solution in patients with onychomycosis, including severe cases: A multicenter, single‐arm study.
  • Reitamo, S., et al. (2004). A multicenter trial of the efficacy and safety of 0.03% tacrolimus ointment for atopic dermatitis in Korea.
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  • Adamczyk-Woźniak, A., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(24), 5999.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Vinylbenzo[c]oxaborol-1(3H)-ol

A Comprehensive Guide to the Safe Disposal of 3-Vinylbenzo[c][1][2]oxaborol-1(3H)-ol

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides essential, step-by-step procedures for the proper disposal of 3-Vinylbenzo[c][1][2]oxaborol-1(3H)-ol, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles for organoboron compounds and flammable organic materials, reflecting a commitment to best practices in laboratory safety and chemical stewardship.

Understanding the Hazard Profile of 3-Vinylbenzo[c][1][2]oxaborol-1(3H)-ol

Assumed Hazard Classification:

Hazard ClassDescriptionRationale
Flammable Solid/Liquid May ignite in the presence of an ignition source.Based on the flammability of related compounds like Tavaborole and other organic vinyl compounds.[1]
Skin/Eye Irritant May cause irritation upon contact with skin or eyes.A common characteristic of many organic chemicals.[1][2][8]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.A precautionary assumption for a novel chemical entity.
Environmental Hazard Potentially toxic to aquatic life.Boron compounds can be harmful to wildlife.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure that all necessary safety measures are in place. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Protective Clothing: A flame-retardant laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-Vinylbenzo[c][1][2]oxaborol-1(3H)-ol is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[9]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid 3-Vinylbenzo[c][1][2]oxaborol-1(3H)-ol waste in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof, and chemically compatible container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any materials contaminated with 3-Vinylbenzo[c][1][2]oxaborol-1(3H)-ol, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste in a designated container.

Step 2: Labeling and Storage

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "3-Vinylbenzo[c][1][2]oxaborol-1(3H)-ol," and the associated hazards (e.g., Flammable, Irritant).

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat, sparks, and open flames.[10][5][6]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[9][11]

  • The most common and recommended method for the disposal of flammable organic compounds is incineration at a permitted hazardous waste facility.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Eliminate all ignition sources.[12]

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

Step 3: Contain and Absorb the Spill

  • For liquid spills, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[12] Do not use combustible materials like paper towels to absorb a flammable liquid.

  • For solid spills, carefully sweep up the material, avoiding the generation of dust.[2]

Step 4: Collect and Dispose of Spill Debris

  • Place the absorbed material or swept solids into a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials as hazardous waste.

Step 5: Decontaminate and Report

  • Thoroughly wash your hands and any affected skin with soap and water.

  • Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 3-Vinylbenzo[c][1][2]oxaborol-1(3H)-ol.

DisposalWorkflowDisposal Decision Workflow for 3-Vinylbenzo[c][1,2]oxaborol-1(3H)-olstartStart: Have this compound waste?waste_typeIdentify Waste Typestart->waste_typesolid_wasteSolid Waste or Contaminated Solidswaste_type->solid_wasteSolidliquid_wasteLiquid Waste (in solution)waste_type->liquid_wasteLiquidcollect_solidCollect in a labeled, sealed hazardous waste container for solids.solid_waste->collect_solidcollect_liquidCollect in a labeled, sealed hazardous waste container for liquids.liquid_waste->collect_liquidstore_wasteStore in a designated hazardous waste accumulation area away from ignition sources.collect_solid->store_wastecollect_liquid->store_wastecontact_ehsContact EHS or licensed waste contractor for disposal.store_waste->contact_ehsincinerationIncineration at a permitted facility.contact_ehs->incineration

Caption: Decision workflow for the disposal of 3-Vinylbenzo[c][1][2]oxaborol-1(3H)-ol.

References

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  • Viona Pharmaceuticals. Safety Data Sheet Tavaborole topical solution, 5% Strength. [Link]

  • DailyMed. These highlights do not include all the information needed to use tavaborole topical solution safely and effectively. See full p. [Link]

  • ResearchGate. 3H-benzo[c][1][2]oxaborol-1-ol and its important derivatives with antimicrobial activity. [Link]

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  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Mayo Clinic. Tavaborole (topical application route) - Side effects & dosage. [Link]

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  • UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

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Navigating the Safe Handling of 3-Vinylbenzo[c]oxaborol-1(3H)-ol: A Guide to Personal Protective Equipment and Disposal

Navigating the Safe Handling of 3-Vinylbenzo[c][1][2]oxaborol-1(3H)-ol: A Guide to Personal Protective Equipment and Disposal

The benzoxaborole scaffold is a cornerstone of modern medicinal chemistry, appearing in FDA-approved therapeutics and countless drug discovery programs.[1][2] Its unique chemical properties, including its Lewis acidity and ability to interact with biological targets, make it a powerful tool for researchers.[3] However, these same properties necessitate a robust and well-reasoned approach to laboratory safety. This guide provides essential, immediate safety and logistical information for handling 3-Vinylbenzo[c][4]oxaborol-1(3H)-ol, focusing on personal protective equipment (PPE), operational protocols, and disposal plans to ensure the safety of laboratory personnel and the integrity of your research.

Hazard Assessment and Core Protective Measures

Before any handling of 3-Vinylbenzo[c][4]oxaborol-1(3H)-ol, a thorough risk assessment is mandatory.[7] All operations involving this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5][7] The fundamental principle is to prevent any direct contact with the substance.

The following table summarizes the anticipated hazards and the minimum required PPE for handling this compound.

Potential Hazard Affected Area Minimum PPE Requirement Rationale & Causality
Skin Irritation / Allergic Reaction Skin, HandsNitrile Gloves (Double-gloving recommended)Prevents direct contact with the skin, which can lead to irritation or sensitization as seen in related vinyl and benzoxaborole compounds.[6] Double-gloving provides an extra barrier in case of a tear or splash.
Serious Eye Irritation EyesChemical Safety GogglesProtects eyes from splashes or aerosolized particles of the compound, which is a known hazard for similar benzoxaboroles.[5] Standard safety glasses are insufficient as they do not provide a seal against splashes.[7]
Respiratory Tract Irritation Respiratory SystemCertified Chemical Fume HoodThe primary engineering control to prevent inhalation of dust or vapors, a key precaution for compounds that may cause respiratory irritation.[5]
General Contamination Body, ClothingFlame-Resistant Laboratory Coat (fully fastened)Protects personal clothing and skin from incidental splashes and spills. A flame-resistant coat is prudent given the potential combustibility of vinyl-containing compounds.[8]
Foot Protection FeetClosed-toe ShoesA mandatory requirement in any laboratory setting to protect feet from spills and falling objects.[9]

Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is critical for safety. The following protocol outlines the essential steps for handling 3-Vinylbenzo[c][4]oxaborol-1(3H)-ol from initial preparation to temporary storage.

  • Preparation : Before entering the laboratory, ensure you are wearing closed-toe shoes and long pants.

  • Donning PPE : Inside the lab, but before approaching the chemical fume hood, put on your flame-resistant lab coat and chemical safety goggles.

  • Fume Hood Verification : Confirm that the chemical fume hood is functioning correctly (check airflow monitor) before proceeding.

  • Gloving : Don the first pair of nitrile gloves. Immediately before handling the primary container, don a second pair of nitrile gloves.

  • Chemical Handling :

    • Place absorbent, disposable bench paper on the work surface inside the fume hood to contain any minor spills.

    • Carefully open the container of 3-Vinylbenzo[c][4]oxaborol-1(3H)-ol.

    • Weigh the required amount of the solid compound onto weighing paper or into a tared vessel. Avoid creating dust. If the compound is a liquid, use a calibrated pipette or syringe.

    • Close the primary container tightly when not in use.

  • Post-Handling :

    • After completing the task, decontaminate any reusable equipment (spatulas, etc.) with an appropriate solvent.

    • Dispose of all contaminated disposable materials (weighing paper, gloves, bench paper) in a designated hazardous waste container.

  • Doffing PPE :

    • Remove the outer pair of gloves using the proper technique to avoid skin contact with the contaminated surface.[4] Dispose of them in the hazardous waste container.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[5]

    • Remove your lab coat and goggles just before exiting the lab.

Spill and Waste Disposal Plan

Accidents can happen, and a clear plan for spills and waste disposal is a non-negotiable part of laboratory safety.

Spill Management
  • Small Spills (inside a fume hood) :

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.

    • Decontaminate the spill area with an appropriate solvent (e.g., ethanol or acetone), and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills (or spills outside a fume hood) :

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office immediately.

    • Prevent others from entering the area.

    • Follow your institution's specific emergency procedures for chemical spills.[10]

Waste Disposal Workflow

All waste contaminated with 3-Vinylbenzo[c][4]oxaborol-1(3H)-ol must be treated as hazardous waste.[11][12]

WasteDisposalWorkflowcluster_generationWaste Generation (Inside Fume Hood)cluster_collectionSegregated Collectioncluster_storageInterim Storagecluster_disposalFinal Disposalcontaminated_solidsContaminated Solids(Gloves, Paper, Tips)solid_waste_containerLabeled SolidHazardous Waste Bincontaminated_solids->solid_waste_containerPlace inliquid_wasteLiquid Waste(Reaction mixtures, Solvents)liquid_waste_containerLabeled LiquidHazardous Waste Carboy(Compatible Material)liquid_waste->liquid_waste_containerCollect insaaSatellite Accumulation Area(Secure, Ventilated)solid_waste_container->saaStore inliquid_waste_container->saaStore inehs_pickupInstitutional EHS Pickupsaa->ehs_pickupSchedulefinal_disposalApproved WasteDisposal Facilityehs_pickup->final_disposalTransport to

Step-by-Step Disposal Protocol:

  • Solid Waste : Place all contaminated solid materials, such as gloves, weighing paper, and absorbent pads, into a designated, clearly labeled container for solid hazardous waste.[11] This container should be kept closed when not in use.

  • Liquid Waste : Collect all solutions containing 3-Vinylbenzo[c][4]oxaborol-1(3H)-ol in a designated container for liquid hazardous waste.[12] Ensure the container is made of a compatible material and is kept securely closed. Do not mix incompatible waste streams.

  • Empty Containers : Triple-rinse the original container with a suitable solvent. Collect the rinsate as liquid hazardous waste. After allowing the container to air dry in the back of the fume hood, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[10]

  • Storage and Pickup : Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area, following your institution's specific procedures for the pickup and disposal of hazardous waste.[11]

By implementing these rigorous safety and handling protocols, researchers can confidently and safely work with 3-Vinylbenzo[c][4]oxaborol-1(3H)-ol, harnessing its potential while ensuring a secure laboratory environment.

References

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  • Tomsho, J. W., & Benkovic, S. J. (2012). Examination of the reactivity of benzoxaboroles and related compounds with a cis-diol. Journal of Organic Chemistry, 77(24), 11200-9.
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Retrosynthesis Analysis

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Reactant of Route 1
3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol
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3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.